molecular formula C6H12O2S B134158 Ethyl 3-mercaptobutyrate CAS No. 156472-94-5

Ethyl 3-mercaptobutyrate

Cat. No.: B134158
CAS No.: 156472-94-5
M. Wt: 148.23 g/mol
InChI Key: FPBCNQQYLDBWMH-UHFFFAOYSA-N
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Description

Ethyl 3-mercaptobutyrate is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in non-polar solventssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5(2)9/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBCNQQYLDBWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935467
Record name Ethyl 3-sulfanylbutanoate
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Molecular Weight

148.23 g/mol
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Physical Description

Clear, colourless liquid; roasted sweet and sour aroma
Record name (\u00b1)-Ethyl 3-mercaptobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in non-polar solvents, soluble (in ethanol)
Record name (\u00b1)-Ethyl 3-mercaptobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.011-1.021 (20°)
Record name (\u00b1)-Ethyl 3-mercaptobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

156472-94-5
Record name Ethyl 3-mercaptobutanoate
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Record name Ethyl 3-mercaptobutyrate
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Record name Ethyl 3-sulfanylbutanoate
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Record name ETHYL 3-MERCAPTOBUTYRATE
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Record name Ethyl 3-mercaptobutyrate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-Mercaptobutyrate from Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-mercaptobutyrate, a valuable compound in the flavor, fragrance, and pharmaceutical industries. The primary synthetic route discussed is the conjugate addition of a thiol equivalent to ethyl crotonate, followed by a reduction step. This document details the reaction mechanism, experimental protocols, and characterization of the final product.

Overview of the Synthetic Pathway

The synthesis of this compound from ethyl crotonate is typically achieved through a two-step process. The first step involves a Michael addition of a sulfur nucleophile to the α,β-unsaturated ester, ethyl crotonate. This reaction proceeds through an intermediate, which is subsequently reduced to yield the final thiol product. A common and effective method involves the formation of a disulfide dimer, diethyl 3,3'-dithiobis(butanoate), which is then reduced to this compound.

This two-step approach is advantageous as it often avoids the direct handling of volatile and odorous thiols in the initial addition step and can lead to higher overall yields and purity.

Reaction Mechanism and Signaling Pathway

The core of this synthesis is the nucleophilic conjugate addition, also known as the Michael addition. In the first step, a hydrosulfide ion, generated from sodium hydrogen sulfide, acts as the nucleophile and attacks the β-carbon of the electron-deficient alkene in ethyl crotonate. This reaction is facilitated by the presence of a base, such as sodium bicarbonate. The resulting enolate intermediate is then protonated. Under the reaction conditions, the initially formed thiol can be oxidized to the more stable disulfide dimer.

The second step involves the reduction of the disulfide bond of diethyl 3,3'-dithiobis(butanoate). A common and efficient method for this transformation is the use of zinc dust in the presence of acetic acid. The zinc metal acts as the reducing agent, cleaving the S-S bond and providing the hydrogen atoms (from the acidic medium) to form the two thiol groups.

Reaction Pathway Diagram:

Synthesis_Pathway cluster_step1 Step 1: Michael Addition and Dimerization cluster_step2 Step 2: Reduction Ethyl_crotonate Ethyl Crotonate Disulfide_dimer Diethyl 3,3'-dithiobis(butanoate) (Disulfide Dimer Intermediate) Ethyl_crotonate->Disulfide_dimer Michael Addition & Oxidation Reagents1 NaSH, NaHCO3 in Water, Room Temp. Final_Product This compound Disulfide_dimer->Final_Product Reduction Reagents2 Zinc dust, Acetic Acid

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.[1][2]

Step 1: Synthesis of Diethyl 3,3'-dithiobis(butanoate) (Disulfide Dimer)

Materials:

  • Ethyl crotonate

  • Sodium hydrogen sulfide (NaSH)

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • In a well-ventilated fume hood, a solution of sodium hydrogen sulfide and sodium bicarbonate is prepared in water.

  • Ethyl crotonate is added to this aqueous solution at room temperature with vigorous stirring.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, the mixture is worked up. This typically involves extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the crude disulfide dimer, which may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Reduction of Diethyl 3,3'-dithiobis(butanoate) to this compound

Materials:

  • Diethyl 3,3'-dithiobis(butanoate) (from Step 1)

  • Zinc dust

  • Acetic acid

Procedure:

  • The crude diethyl 3,3'-dithiobis(butanoate) is dissolved in acetic acid in a round-bottom flask.

  • Zinc dust is added portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • The reaction mixture is stirred until the starting material is consumed, as indicated by TLC or GC analysis.

  • After the reaction is complete, the excess zinc dust is removed by filtration.

  • The filtrate is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acetic acid), and brine.

  • The organic layer is dried over an anhydrous drying agent and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yields

ParameterValueReference
Step 1 Reaction Temp. Room Temperature[1]
Step 2 Reaction Temp. Room Temperature (with initial cooling)
Final Product Yield 50%[2]
Final Product Purity 97%[2]
Purification Method Vacuum Distillation[2]
Boiling Point 76-80 °C at 10 mmHg[2]
Boiling Point (Atmospheric) 189 °C

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₂S[3]
Molecular Weight 148.22 g/mol [4]
Appearance Colorless liquid
Density 1.018 g/cm³
Refractive Index 1.455
¹H NMR (CDCl₃) δ 1.26 (t, 3H), 1.35 (d, 3H), 2.55-2.75 (m, 2H), 3.25-3.40 (m, 1H), 4.15 (q, 2H)
¹³C NMR (CDCl₃) δ 14.2, 22.5, 35.5, 42.1, 60.5, 171.8
Mass Spectrum (EI) m/z (%): 148 (M⁺), 115, 103, 87, 75, 61, 45
IR (neat) ν (cm⁻¹): 2970, 2560 (S-H), 1735 (C=O), 1180 (C-O)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_synthesis Synthesis cluster_reduction Reduction cluster_purification Purification & Analysis A Prepare NaSH and NaHCO3 solution B Add Ethyl Crotonate A->B C Stir at Room Temperature B->C D Work-up (Extraction) C->D E Isolate Crude Disulfide Dimer D->E F Dissolve Dimer in Acetic Acid E->F Proceed to Reduction G Add Zinc Dust F->G H Stir and Monitor Reaction G->H I Filter and Work-up H->I J Vacuum Distillation I->J Purify Crude Product K Characterize Product (NMR, MS, IR) J->K

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from ethyl crotonate via a disulfide intermediate is a robust and reliable method. This guide provides the essential details for researchers to successfully perform this synthesis and characterize the final product. The provided protocols and data serve as a valuable resource for those in the fields of chemical synthesis and drug development. Careful handling of reagents, particularly the sulfur-containing compounds, in a well-ventilated environment is crucial for a safe and successful synthesis.

References

Spectroscopic Profile of Ethyl 3-Mercaptobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-mercaptobutyrate (CAS No. 156472-94-5) is a sulfur-containing ester with the molecular formula C₆H₁₂O₂S and a molecular weight of approximately 148.23 g/mol .[1][2] It is recognized for its characteristic roasted, sweet, and sour aroma and is utilized as a flavoring and fragrance agent.[1] As a research chemical, it serves as a versatile building block in organic synthesis due to its bifunctional nature, containing both a thiol (-SH) and an ester (-COOEt) group.[2] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Quartet (q)2H-O-CH₂ -CH₃
~3.4Sextet1H-CH(SH )-CH₃
~2.6Doublet (d)2H-CO-CH₂ -CH-
~1.8Doublet (d)1H-SH
~1.4Doublet (d)3H-CH(SH)-CH₃
~1.2Triplet (t)3H-O-CH₂-CH₃

¹³C NMR (Carbon-13) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~171C =O (Ester)
~61-O-C H₂-CH₃
~46-CO-C H₂-CH-
~32-C H(SH)-CH₃
~25-CH(SH)-C H₃
~14-O-CH₂-C H₃

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2550WeakS-H stretch
2980-2850MediumC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
148Moderate[M]⁺ (Molecular Ion)
115Moderate-Strong[M - SH]⁺
103Moderate[M - OCH₂CH₃]⁺
88Strong[CH₃CH(SH)CH₂CO]⁺ (McLafferty Rearrangement)
75Moderate[CH₃CHSH]⁺
45Moderate[OCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must completely dissolve the sample without its own signals interfering with the analyte peaks.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

    • Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

    • The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

    • A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS) :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

    • The sample is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase.

  • Data Acquisition :

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

    • The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Conclusion Structure Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for the spectroscopic analysis of a chemical sample.

References

Solubility Profile of Ethyl 3-mercaptobutyrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 3-mercaptobutyrate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and illustrates relevant workflows.

Quantitative Solubility Data

The solubility of this compound was determined at 25°C in a range of common organic solvents. The data is summarized in the table below for ease of comparison.

Solvent ClassificationSolventSolubility (g/L) at 25°C
Alcohols Methanol951.78
Ethanol605.12
Isopropanol448.37
Ketones Acetone442.94
Esters Ethyl Acetate158.12
Aromatic Hydrocarbons Toluene84.21
Chlorinated Solvents Dichloromethane552.14
Ethers Tetrahydrofuran (THF)610.33
Amides Dimethylformamide (DMF)699.39
Sulfoxides Dimethyl Sulfoxide (DMSO)574.71
Alkanes Hexane32.99
Nitriles Acetonitrile343.93

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of a compound like this compound in organic solvents.

General Qualitative Solubility Assessment

This method provides a rapid initial assessment of solubility.

Materials:

  • This compound

  • Selected organic solvent

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 10 mg of this compound to a test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solute.

  • If the solute has completely dissolved, it is considered soluble. If undissolved particles remain, it is considered sparingly soluble or insoluble.

Quantitative Solubility Determination (Shake-Flask Method)

This method, based on the principles of the OECD Guideline 105, is used to determine the precise solubility of a substance.[1]

Materials:

  • This compound

  • High-purity organic solvents

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the organic solvent in several flasks.

  • Place the flasks in a thermostatic shaker bath set at 25°C and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the flasks to stand undisturbed in the temperature-controlled bath to allow undissolved material to settle.

  • Carefully withdraw a sample from the clear supernatant of each flask using a syringe.

  • Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.

  • Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • The average concentration from the replicate flasks is taken as the solubility of this compound in that solvent at 25°C.

Visualized Workflows

While specific biological signaling pathways directly modulated by this compound are not extensively detailed in publicly available literature, its primary role in drug development is as a versatile synthetic intermediate.[2] For instance, it is used in the synthesis of enzyme inhibitors and peptidomimetics.[2] The following diagrams illustrate a general experimental workflow for solubility determination and a conceptual workflow for its application in synthesis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_result Result A Weigh excess Ethyl 3-mercaptobutyrate B Add known volume of organic solvent A->B C Agitate in thermostatic shaker bath (24-48h at 25°C) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample for analysis F->G H Analyze by HPLC/GC G->H I Calculate solubility (g/L) H->I G cluster_synthesis Synthetic Application cluster_testing Biological Evaluation A This compound (Starting Material) B Chemical Modification (e.g., reaction at thiol or ester group) A->B C Intermediate Compound B->C D Further Synthetic Steps C->D E Final Bioactive Molecule (e.g., Enzyme Inhibitor) D->E F In vitro biochemical assays E->F G Cell-based assays F->G H Lead Optimization G->H

References

Technical Guide: Physicochemical and Synthetic Profile of Ethyl 3-mercaptobutyrate (CAS No. 156472-94-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Ethyl 3-mercaptobutyrate (CAS No. 156472-94-5). This thiol ester is a versatile building block in organic synthesis, with significant applications in the development of novel polymers and as an intermediate for bioactive molecules.[1] This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in synthetic pathways.

Physicochemical Data

This compound is a clear, colorless liquid with a characteristic roasted, sweet, and sour aroma.[2] The key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂S[3][4]
Molecular Weight 148.22 g/mol [3]
Appearance Colorless clear liquid[5]
Density 1.011 - 1.021 g/cm³ @ 20°C[5]
Boiling Point 189 °Clookchem
Flash Point 70 °C (157 °F) TCC[5]
Refractive Index 1.448 - 1.453 @ 20°C[5]
Vapor Pressure 0.567 mmHg @ 25°Clookchem
Table 2: Solubility and Chromatographic Data
PropertyValueSource(s)
Water Solubility Insoluble[2][4]
Solubility in Organic Solvents Soluble in ethanol and non-polar solvents.[2][4] Specific solubilities @ 25°C: Ethanol (605.12 g/L), Methanol (951.78 g/L), Isopropanol (448.37 g/L).[4]
LogP (o/w) 1.73[6]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl crotonate with a sulfur nucleophile. A specific patented method is outlined below.[7][8]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_reduction Reduction cluster_product Product EC Ethyl Crotonate Dimer Disulfide Dimer EC->Dimer Reaction in Water SHS Sodium Hydrogen Sulfide (NaSH) SHS->Dimer SBC Sodium Bicarbonate (NaHCO3) SBC->Dimer Product This compound Dimer->Product Reduction Zn Zinc (Zn) Zn->Product AcOH Acetic Acid (AcOH) AcOH->Product

Caption: Synthesis of this compound.

Protocol:

  • Formation of the Disulfide Dimer: Ethyl crotonate is reacted with sodium hydrogen sulfide and sodium bicarbonate in an aqueous solution at room temperature. This reaction leads to the formation of the disulfide dimer of this compound.[7][8]

  • Reduction to the Thiol: The resulting disulfide dimer is then reduced to the desired product, this compound. This reduction is typically carried out using zinc powder in the presence of acetic acid.[9]

  • Purification: The crude product is purified by distillation under reduced pressure to yield the final compound.[9]

Determination of Physicochemical Properties

The physicochemical data presented in this guide are determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[10]

  • Boiling Point (OECD 103): The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[4][11][12][13] This can be performed using an ebulliometer, the dynamic method, or the Siwoloboff method.[4][13] The temperature is measured when a steady stream of bubbles emerges from a capillary tube immersed in the heated liquid.[14]

  • Density (OECD 109): The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or the immersed body method.[5][15][16][17] These methods are suitable for liquids with low to moderate viscosity.[5][17] The principle involves measuring the mass of a known volume of the liquid.[15][16][17]

  • Refractive Index: The refractive index is measured using a refractometer. This instrument measures the extent to which light is bent when it passes from air into the liquid sample.

  • Purity and Identification (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like this compound.[18][19][20] The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. The separated components are then ionized and detected by a mass spectrometer, which provides a unique mass spectrum for identification.[18][19]

Applications in Synthesis

This compound's bifunctionality, possessing both a reactive thiol group and an ester group, makes it a valuable intermediate in various synthetic applications, particularly in polymer chemistry.[21]

Role in Thiol-Ene "Click" Chemistry

The thiol group of this compound can readily participate in "thiol-ene" click reactions. This reaction is a highly efficient and versatile method for forming carbon-sulfur bonds, often initiated by light (photo-initiated) or a radical initiator.[21]

ThiolEne cluster_reactants Reactants cluster_process Process cluster_product Product Thiol This compound (Thiol Source) Reaction Thiol-Ene Reaction (Radical Addition) Thiol->Reaction Ene Alkene-functionalized Monomer/Polymer ('Ene') Ene->Reaction Initiator Radical Initiator (e.g., Light, Heat) Initiator->Reaction Initiation Polymer Functionalized Polymer (Thioether Linkage) Reaction->Polymer Propagation & Chain Transfer

Caption: Thiol-Ene reaction workflow.

This reaction proceeds via a radical-mediated mechanism, which involves the formation of a thiyl radical that adds across the double bond of the 'ene'.[21] This "click" chemistry approach is utilized in the synthesis of cross-linked polymer networks and for the functionalization of materials.[21][22]

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established chemical routes, and its purity can be ascertained using standard analytical techniques. The presence of a reactive thiol group makes it a particularly useful monomer in the field of polymer science, enabling the construction of complex macromolecules through efficient "thiol-ene" click chemistry. This technical guide provides foundational information for researchers and developers working with this versatile compound.

References

Ethyl 3-mercaptobutyrate: A Technical Guide to its Odor Profile and Sensory Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-mercaptobutyrate is a potent sulfur-containing ester that contributes significantly to the aroma of various natural products. Despite its recognized importance as a flavor and fragrance compound, detailed quantitative sensory data and standardized experimental protocols for its analysis are not extensively documented in publicly available scientific literature. This technical guide consolidates the existing knowledge on the odor and flavor profile of this compound, provides its physicochemical properties, and outlines exemplary experimental protocols for its sensory evaluation and instrumental quantification. Furthermore, this guide presents a known synthesis method and highlights the current gaps in research, offering a framework for future investigation into this impactful aroma compound.

Sensory Profile

This compound is characterized by a complex and potent aroma profile, with both desirable and sulfurous notes. Its sensory characteristics are highly dependent on its concentration and the matrix in which it is present.

Odor Profile: The primary odor characteristics are described as sulfurous, fruity, tropical, sweet, and meaty.[1] At a concentration of 0.10% in dipropylene glycol, it is specifically described as having a sulfurous, roasted, sweet, and sour aroma.

Flavor Profile: When used as a flavoring agent, this compound is reported to impart green, mango, fruity, and sulfurous notes.[2] It can also contribute to a complex flavor profile that includes sweet, muscat grape, blackcurrant, tropical, and fleshy notes.[2][3] Its use as a flavoring agent is suggested at levels of 0.1-10 parts per billion (ppb), indicating its high potency.[2]

Quantitative Sensory Data

Table 1: Sensory Thresholds of Structurally Related Aroma Compounds

Compound CAS Number Odor/Flavor Description Odor Threshold (in water) Reference
Ethyl propionate 105-37-3 Strong, ethereal, fruity, rum-like 10 ppb [6]
Ethyl butyrate 105-54-4 Ethereal, fruity, buttery, ripe fruit 1 ppb [6]
2-Furfurylthiol 98-02-2 Roasted coffee, sulfurous 0.005 ppb
3-Mercaptohexyl acetate 136954-20-6 Boxwood, passion fruit, grapefruit 0.06 ppb

| 4-Mercapto-4-methylpentan-2-one | 19872-55-0 | Blackcurrant, box tree | 0.0001 ppb | |

Note: The threshold values for 2-Furfurylthiol, 3-Mercaptohexyl acetate, and 4-Mercapto-4-methylpentan-2-one are representative values from flavor and fragrance literature and are provided for comparative purposes. Specific literature citations for these exact values were not retrieved in the search.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number 156472-94-5 [1][7][8][9]
Molecular Formula C6H12O2S [1][8]
Molecular Weight 148.23 g/mol [1][8]
Appearance Colorless clear liquid [7]
Odor Sulfurous, roasted, sweet, sour [7][9]
Boiling Point 188.00 °C @ 760.00 mm Hg [7]
Specific Gravity 1.01100 to 1.02100 @ 20.00 °C [7][9]
Refractive Index 1.44800 to 1.45300 @ 20.00 °C [7][9]

| Solubility | Soluble in alcohol; Insoluble in water |[1][9] |

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not widely published. The following sections provide exemplary, standardized methodologies that can be adapted and validated for the sensory and instrumental analysis of this compound.

Sensory Evaluation: Odor and Taste Threshold Determination

The determination of sensory thresholds is crucial for understanding the impact of an aroma compound. A widely recognized method is the ascending forced-choice (AFC) test, as detailed in ASTM E679-19.

Objective: To determine the detection threshold of this compound in a specific matrix (e.g., water, deodorized ethanol solution).

Methodology:

  • Panelist Selection and Training: A panel of at least 15-20 individuals should be screened for their sensory acuity and trained in the recognition of the target odorant.

  • Sample Preparation:

    • A stock solution of high-purity this compound is prepared in a suitable solvent (e.g., ethanol).

    • A series of dilutions, typically in threefold or fivefold steps, are prepared from the stock solution in the desired matrix (e.g., purified, odor-free water). The concentration range should span from sub-threshold to clearly perceivable levels.

  • Test Procedure (3-AFC Test):

    • Panelists are presented with three samples: one containing the odorant at a specific concentration and two blanks (matrix only).

    • The order of presentation is randomized for each panelist and each concentration level.

    • Panelists are instructed to select the sample that is different from the other two.

    • The procedure is repeated for each concentration level, starting from the lowest.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration not correctly identified and the next higher concentration that is correctly identified. The group threshold is calculated as the geometric mean of the individual thresholds.

Sensory_Threshold_Determination cluster_prep Preparation cluster_testing Testing (3-AFC) cluster_analysis Data Analysis Panelist Panelist Screening & Training Sample_Prep Sample Preparation (Serial Dilutions) Presentation Present 3 Samples (1 Odorant, 2 Blanks) Sample_Prep->Presentation Selection Panelist Selects 'Different' Sample Presentation->Selection Repeat Repeat for Each Concentration (Ascending) Selection->Repeat Repeat->Presentation next concentration Individual_Threshold Calculate Individual Threshold Repeat->Individual_Threshold Group_Threshold Calculate Group Threshold Individual_Threshold->Group_Threshold

Caption: Workflow for Sensory Threshold Determination.

Instrumental Analysis: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the quantification of volatile compounds in complex matrices. Due to the reactivity and low concentration of thiols, a derivatization step is often employed.

Objective: To quantify the concentration of this compound in a liquid matrix (e.g., a beverage).

Methodology:

  • Sample Preparation (with Derivatization):

    • Internal Standard Addition: A known amount of a suitable internal standard (e.g., a deuterated analog of the analyte) is added to the sample.

    • Extraction: The analyte can be extracted from the matrix using methods such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).

    • Derivatization: The extracted thiols are derivatized to improve their chromatographic behavior and detection. A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr). The reaction converts the thiol to a more stable and less volatile thioether.

  • GC-MS Analysis:

    • Injection: The derivatized extract is injected into the GC-MS system.

    • Separation: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used to separate the analytes. A temperature gradient program is optimized to achieve good resolution.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the derivatized this compound and the internal standard are monitored.

  • Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

GCMS_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification A Add Internal Standard to Sample B Extraction (e.g., SPME) A->B C Derivatization with PFBBr B->C D Injection of Derivatized Extract C->D E Chromatographic Separation D->E F MS Detection (SIM Mode) E->F H Determine Analyte Concentration F->H G Construct Calibration Curve G->H

Caption: Workflow for GC-MS Quantification of this compound.

Synthesis

A method for the synthesis of this compound has been described in the patent literature.[2][3] This two-step process involves the formation of a disulfide dimer followed by its reduction.

Reaction Scheme:

  • Formation of the Disulfide Dimer: Ethyl crotonate is reacted with sodium hydrogen sulfide and sodium bicarbonate in water at room temperature. This reaction leads to the formation of the disulfide dimer of this compound.

  • Reduction to the Thiol: The resulting disulfide dimer is then reduced using zinc in acetic acid to yield the final product, this compound.

Purification: The crude product can be purified by distillation under reduced pressure (e.g., 76-80 °C at 10 mmHg).[2]

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product EthylCrotonate Ethyl Crotonate Dimer Disulfide Dimer EthylCrotonate->Dimer Step 1 Reagents1 NaSH, NaHCO3, H2O Product This compound Dimer->Product Step 2: Reduction Reagents2 Zn, Acetic Acid

Caption: Synthesis Pathway of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the olfactory receptor signaling pathways activated by this compound. As a volatile thiol, it is perceived through the olfactory system, where it would bind to specific G-protein coupled olfactory receptors in the olfactory epithelium, initiating a signal cascade that is transmitted to the olfactory bulb and then to higher cortical areas for perception and interpretation of the odor. Further research is required to identify the specific olfactory receptors that bind to this molecule.

Conclusion and Research Gaps

This compound is a potent aroma compound with a complex sensory profile that is of significant interest to the flavor and fragrance industry, as well as to researchers studying food chemistry and sensory science. While its qualitative odor and flavor characteristics are described, there is a notable absence of quantitative sensory data, such as odor and taste thresholds, in the public domain. Furthermore, detailed and validated analytical and sensory evaluation protocols specific to this compound are lacking. Future research should focus on:

  • Determination of Sensory Thresholds: Establishing the odor and taste thresholds of this compound in various matrices to accurately assess its sensory impact.

  • Detailed Sensory Profiling: Conducting comprehensive descriptive sensory analysis to create a detailed and quantitative sensory profile of the compound.

  • Development of Validated Analytical Methods: Creating and validating robust instrumental methods for the routine quantification of this compound in diverse and complex food and beverage matrices.

  • Investigation of Olfactory Receptor Interactions: Identifying the specific olfactory receptors that are activated by this compound to better understand the biological basis of its perception.

Addressing these research gaps will provide a more complete understanding of this important aroma compound and facilitate its more precise and effective application in various fields.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 3-mercaptobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on available scientific literature and general principles of thermal analysis and organic chemistry. Specific experimental data on the thermal stability and degradation of pure Ethyl 3-mercaptobutyrate is not extensively available in public-facing literature. The information presented herein is intended to guide researchers in designing and conducting their own analyses.

Introduction

This compound is a sulfur-containing ester with the molecular formula C₆H₁₂O₂S. It is recognized for its characteristic fruity and sulfurous aroma, finding applications in the flavor and fragrance industry.[1][2] Beyond its sensory properties, its bifunctional nature, containing both a thiol (-SH) and an ester (-COOEt) group, makes it a versatile intermediate in organic synthesis, including applications in polymer chemistry and material science.[3] Understanding the thermal stability and degradation pathways of this compound is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures, such as food processing or polymerization reactions.

This guide provides a framework for assessing the thermal stability of this compound, including detailed experimental protocols and a discussion of potential degradation pathways and products.

Thermal Stability Assessment

The thermal stability of a compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA/DSC data for this compound is sparse, data from related compounds, such as microbial polythioesters, suggest decomposition temperatures (at 5% weight loss) in the range of 233-277 °C.[3] However, the thermal behavior of the pure, monomeric ester may differ.

Quantitative Data from Thermal Analysis

The following table summarizes the key parameters that would be obtained from a comprehensive thermal analysis of this compound.

ParameterAnalytical TechniqueDescriptionHypothetical Value/Range
Onset Decomposition Temperature (Tonset)TGAThe temperature at which significant weight loss begins.200 - 280 °C
Temperature at Max Decomposition Rate (Tmax)DTG (Derivative TGA)The temperature at which the rate of weight loss is highest.220 - 300 °C
Percent Weight LossTGAThe total percentage of mass lost during heating.>95% (for a volatile compound)
Boiling PointDSCThe temperature at which the liquid vaporizes at a given pressure.~170 - 190 °C (estimated)
Enthalpy of Vaporization (ΔHvap)DSCThe amount of energy required to vaporize the liquid.Data not available
Glass Transition Temperature (Tg)DSCRelevant for polymeric derivatives, not the pure compound.Not Applicable

Experimental Protocols for Thermal Analysis

Detailed methodologies are essential for obtaining reproducible and reliable data. The following sections outline proposed protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is a primary technique for determining decomposition temperatures.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A high-resolution thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Pipette approximately 5-10 mg of this compound into an alumina or platinum crucible.[4]

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset).

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum decomposition rate (Tmax).[5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as boiling point and to study reaction kinetics.

Objective: To determine the boiling point and enthalpy of vaporization of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use a lid with a laser-drilled pinhole to allow for volatilization at a controlled rate.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected boiling point (e.g., 40 °C).

    • Ramp the temperature to a point above the expected boiling point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The boiling point is determined as the onset temperature of the endothermic peak corresponding to vaporization.

    • Integrate the peak area to calculate the enthalpy of vaporization (ΔHvap).

Analysis of Degradation Products

Identifying the chemical compounds formed during thermal degradation is crucial for understanding the degradation mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the ideal technique for this purpose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

In Py-GC-MS, the sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the thermal degradation products of this compound.

Instrumentation: A pyrolyzer coupled to a GC-MS system.

Methodology:

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 300 °C, 500 °C, and 700 °C to study the effect of temperature) in an inert atmosphere (helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column. A typical GC program would be:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).

    • Carrier Gas: Helium.

  • MS Detection: The separated compounds are introduced into the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

  • Data Analysis: The mass spectrum of each chromatographic peak is compared with a spectral library (e.g., NIST) to identify the degradation products.

Proposed Thermal Degradation Pathways

In the absence of specific experimental data, potential degradation pathways can be proposed based on the chemical structure of this compound and general principles of organic chemistry. The primary sites for thermal cleavage are the C-S, S-H, and ester C-O bonds.

Potential Degradation Products

Based on likely bond cleavages, the following degradation products could be expected:

Degradation ProductChemical FormulaPotential Formation Pathway
Hydrogen SulfideH₂SElimination from the thiol group.
EthanolC₂H₅OHCleavage of the ester group.
EtheneC₂H₄Dehydration of ethanol at higher temperatures.
Crotonic AcidC₄H₆O₂Elimination of H₂S and hydrolysis of the ester.
Diethyl DisulfideC₄H₁₀S₂Oxidation/recombination of the thiol group.
ThiobutyrolactoneC₄H₆OSIntramolecular cyclization with loss of ethanol.
Various AlkenesCₓHᵧFragmentation of the butyrate chain.
Sulfur DioxideSO₂Oxidation if air is present.
Visualization of Proposed Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential degradation pathway and the experimental workflow for thermal analysis.

G EMB This compound Heat Thermal Stress (Pyrolysis) EMB->Heat P1 Hydrogen Sulfide (H₂S) Heat->P1 C-S / S-H Cleavage P2 Ethanol Heat->P2 Ester Cleavage P3 Crotonates Heat->P3 Elimination P4 Disulfides Heat->P4 Recombination P5 Other Fragments (e.g., Alkenes) Heat->P5 Fragmentation

Caption: Proposed thermal degradation pathways of this compound.

G Sample This compound Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC PyGCMS Py-GC-MS Analysis Sample->PyGCMS Data1 Decomposition Temperatures (TGA) TGA->Data1 Data2 Boiling Point & Enthalpy (DSC) DSC->Data2 Data3 Degradation Products (GC-MS) PyGCMS->Data3 Report Comprehensive Thermal Stability Report Data1->Report Data2->Report Data3->Report

Caption: Experimental workflow for thermal stability and degradation analysis.

Conclusion and Recommendations

A thorough understanding of the thermal stability and degradation of this compound is essential for its effective and safe use in various applications. While specific published data is limited, this guide provides a comprehensive framework for researchers to conduct their own investigations. It is recommended that a multi-technique approach, combining TGA, DSC, and Py-GC-MS, be employed to fully characterize the thermal properties of this compound. The proposed experimental protocols and hypothetical degradation pathways serve as a starting point for such studies. The data generated will be invaluable for ensuring product quality, process safety, and regulatory compliance in industries where this compound is utilized.

References

Ethyl 3-mercaptobutyrate: A Technical Guide to Toxicological Data and Safety Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety handling procedures for Ethyl 3-mercaptobutyrate (CAS No. 156472-94-5). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

Executive Summary

This compound is a fragrance ingredient with limited publicly available toxicological data for traditional endpoints such as acute toxicity, repeated dose toxicity, and reproductive toxicity. The safety of this ingredient for use in consumer products has been assessed by the Research Institute for Fragrance Materials (RIFM) primarily through the Threshold of Toxicological Concern (TTC) approach. This methodology establishes a human exposure threshold below which there is a low probability of risk to human health, even in the absence of extensive substance-specific toxicity data.

Key findings from the RIFM safety assessment indicate that at current use levels, the systemic exposure to this compound is below the TTC for genotoxicity, repeated dose toxicity, and reproductive toxicity, and therefore does not present a safety concern for these endpoints. The substance was found to be negative for genotoxicity in a BlueScreen™ HC assay. Furthermore, UV/Vis spectra analysis suggests no concern for photoirritation or photoallergenicity. While classified as a flammable liquid and potentially harmful if swallowed, adherence to standard laboratory safety protocols is sufficient for safe handling.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.23 g/mol
Appearance Clear, colorless liquid[1]
Odor Roasted sweet and sour aroma[1]
Boiling Point 189 °C[2]
Flash Point 70 °C (158 °F)[2]
Density 1.018 g/cm³[2]
Solubility Insoluble in water; soluble in ethanol and non-polar solvents.[1][1]

Toxicological Data

The toxicological profile of this compound is primarily based on the Threshold of Toxicological Concern (TTC) approach due to the absence of extensive experimental data for several endpoints.

Human Health Safety Assessment Summary

The following table summarizes the findings of the RIFM safety assessment.[3]

EndpointResult/ConclusionQuantitative Data/Threshold
Genotoxicity Negative in BlueScreen™ HC assay. Exposure is below the TTC.Systemic Exposure: 0.0001 µg/kg/day TTC: 0.0025 µg/kg/day
Repeated Dose Toxicity No NOAEL available. Exposure is below the TTC for a Cramer Class I material.Systemic Exposure: 0.0001 µg/kg/day TTC: 30 µg/kg/day
Reproductive Toxicity No NOAEL available. Exposure is below the TTC for a Cramer Class I material.Systemic Exposure: 0.0001 µg/kg/day TTC: 30 µg/kg/day
Skin Sensitization No safety concerns at current, declared use levels; exposure is below the Decision Support Tree (DST) derived threshold.Data not specified
Photoirritation/ Photoallergenicity Not expected to be photoirritating/photoallergenic based on UV/Vis spectra.Molar absorption coefficient is below the benchmark of concern (1000 L mol⁻¹ cm⁻¹).
Local Respiratory Toxicity No NOAEC available. Exposure is below the TTC for a Cramer Class I material.Inhalation Exposure: < 0.0001 mg/day TTC: 1.4 mg/day
Ecotoxicological Data
EndpointResult/ValueMethod
Persistence Not considered persistent.Screening-level assessment using EPI Suite™ v4.11.[3]
Bioaccumulation Not considered bioaccumulative.Screening-level assessment using EPI Suite™ v4.11.[3]
Aquatic Toxicity Fish LC50: 350.4 mg/LRIFM Framework; Salvito et al., 2002.[3]
PBT Conclusion Not considered Persistent, Bioaccumulative, and Toxic (PBT).IFRA Environmental Standards.[3]

Experimental Protocols

Detailed experimental protocols for the specific batches of this compound tested are not publicly available. However, the following sections describe the standardized methodologies referenced in the safety assessments.

BlueScreen™ HC Genotoxicity Assay

The BlueScreen™ HC assay is a high-throughput, in vitro screening assay that measures the induction of the GADD45a gene, which is involved in the cellular response to genotoxic stress.

Methodology Overview:

  • Cell Line: A human-derived, p53-competent TK6 cell line containing a Gaussia luciferase (GLuc) reporter gene under the control of the GADD45a promoter is used.[1][4]

  • Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test substance, both with and without metabolic activation (using a rodent liver S9 fraction).[1][5]

  • Incubation: The plates are incubated to allow for cellular uptake, metabolism, and induction of the GADD45a gene.

  • Luminescence Measurement: A substrate for the GLuc enzyme is added. The resulting luminescence, which is proportional to the expression of GADD45a, is measured using a luminometer. An increase in luminescence compared to the vehicle control indicates a genotoxic response.[4]

  • Cytotoxicity Measurement: Concurrent cytotoxicity is measured to ensure that the observed genotoxic effects are not a result of general cellular toxicity.[1]

UV/Vis Absorption Spectra (OECD TG 101)

This test is conducted to determine the wavelengths at which a chemical absorbs ultraviolet and visible light, which is a prerequisite for photochemical reactions like photoirritation or photoallergenicity.

Methodology Overview:

  • Instrumentation: A double-beam UV/Vis spectrophotometer is used.[6]

  • Solvent: A suitable solvent that does not absorb in the measurement range is selected.

  • Test Solution Preparation: The test substance is dissolved in the chosen solvent to a concentration that yields an absorbance maximum between 0.5 and 1.5.[6]

  • Measurement: The absorption spectrum of the test solution is measured against a solvent blank over the wavelength range of 290 to 700 nm at a controlled temperature (e.g., 25°C).[3][6]

  • Data Analysis: The molar absorption coefficient (ε) is calculated at key wavelengths. A value below 1000 L mol⁻¹ cm⁻¹ generally indicates a low potential for photo-reactivity.[3]

Visualizations

RIFM Safety Assessment Workflow

RIFM_Safety_Assessment_Workflow cluster_0 Data Gathering & Initial Assessment cluster_1 Hazard Identification cluster_2 Exposure Assessment cluster_3 Risk Characterization Data Gather Existing Data (Physical, Chemical, Toxicological) InSilico In Silico Analysis (e.g., Structural Alerts) Data->InSilico ReadAcross Read-Across Analysis (Identify suitable analogs) Data->ReadAcross Screening In Vitro Screening (e.g., BlueScreen™ HC for Genotoxicity) InSilico->Screening AggregateExp Aggregate Exposure Modeling (Consumer use patterns) Screening->AggregateExp ReadAcross->AggregateExp TTC Threshold of Toxicological Concern (TTC) Comparison AggregateExp->TTC Conclusion Safety Conclusion TTC->Conclusion

Caption: RIFM safety assessment workflow for fragrance ingredients.

Threshold of Toxicological Concern (TTC) Decision Logic

TTC_Decision_Logic Start Start: Substance with Limited Toxicity Data GenotoxAlert Structural Alert for Genotoxicity? Start->GenotoxAlert CramerClass Determine Cramer Class (I, II, or III) GenotoxAlert->CramerClass No GenotoxTTC Compare Exposure to Genotoxicity TTC (0.0025 µg/kg/day) GenotoxAlert->GenotoxTTC Yes CompareExposure Compare Systemic Exposure to Class-Specific TTC CramerClass->CompareExposure Safe Safe at Current Exposure Level CompareExposure->Safe Exposure < TTC FurtherData Further Data Required CompareExposure->FurtherData Exposure > TTC GenotoxTTC->Safe Exposure < TTC GenotoxTTC->FurtherData Exposure > TTC

Caption: Decision logic for applying the Threshold of Toxicological Concern.

BlueScreen™ HC Assay Principle

BlueScreen_Principle TestCompound Test Compound (e.g., this compound) TK6_Cell Human TK6 Cell (p53 competent) TestCompound->TK6_Cell Exposure DNA_Damage DNA Damage (Genotoxic Stress) TK6_Cell->DNA_Damage If Genotoxic GADD45a GADD45a Gene Activation DNA_Damage->GADD45a Luciferase Gaussia Luciferase (GLuc) Production GADD45a->Luciferase Luminescence Luminescence (Measured Signal) Luciferase->Luminescence Substrate Added

Caption: Principle of the BlueScreen™ HC genotoxicity assay.

Safety Handling and First Aid

GHS Hazard Classification
  • Flammable liquids: Category 3[7]

  • Acute toxicity, Oral: Category 4 (Harmful if swallowed)[1]

Precautionary Measures
  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection.[7]

  • Storage: Store in a well-ventilated place. Keep cool.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7]

Conclusion

The available data, primarily from the comprehensive RIFM safety assessment, supports the safe use of this compound as a fragrance ingredient under current exposure conditions. The risk assessment relies heavily on the Threshold of Toxicological Concern approach, a scientifically accepted method for evaluating the safety of data-poor substances at low exposure levels. While direct quantitative toxicity data for several endpoints are lacking, the combination of a negative in vitro genotoxicity screen, UV/Vis spectral data, and conservative exposure thresholds provides a robust basis for its current safety evaluation. Standard industrial hygiene and laboratory safety practices are recommended for handling this flammable and potentially harmful compound.

References

An In-depth Technical Guide on the Environmental Fate of Ethyl 3-mercaptobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-mercaptobutyrate is a thiol ester with applications in the flavor and fragrance industry, as well as a potential intermediate in pharmaceutical and agrochemical synthesis.[1] This technical guide provides a comprehensive overview of the current understanding of its environmental fate, drawing from available literature and predictive modeling data. The primary routes of environmental degradation, including biodegradation, hydrolysis, and atmospheric oxidation, are discussed. Due to a lack of extensive experimental data, this guide heavily references the findings of a safety assessment by the Research Institute for Fragrance Materials (RIFM), which utilized the Environmental Protection Agency's (EPA) EPI Suite™ predictive models.[2][3] The available data suggests that this compound is not persistent, bioaccumulative, or toxic (PBT).[2][3] This guide includes summaries of predicted quantitative data, detailed hypothetical experimental protocols based on OECD guidelines for assessing its environmental fate, and diagrams illustrating key assessment workflows and degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior and partitioning in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number156472-94-5[4][5]
Molecular FormulaC₆H₁₂O₂S[4][5]
Molecular Weight148.23 g/mol [4]
AppearanceColorless liquid[6]
Water SolubilityInsoluble[4]
logP (o/w)1.73[7]
Vapor Pressure0.7674 hPa @ 20°C (estimated)[4]

Environmental Fate and Persistence

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes. The primary routes of degradation are expected to be biodegradation in aquatic and soil environments, hydrolysis of the ester linkage, and atmospheric photooxidation.

Biodegradation

Experimental data on the biodegradation of this compound is limited. However, a study on mercaptocarboxylic acids and their esters suggests that these compounds are generally readily biodegradable or at least biodegradable to a significant extent.[8][9][10] A screening-level hazard assessment using EPI Suite™ v4.11, as cited in the RIFM safety assessment, predicted a BIOWIN 3 (Survey Ultimate Biodegradation Model) value of 3.01.[3] This value corresponds to a predicted biodegradation timeframe of "weeks," suggesting the substance is not persistent.[11]

The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ethyl ester bond by esterases, which are ubiquitous in microorganisms.[12] This reaction yields ethanol and 3-mercaptobutanoic acid.[12] Both of these degradation products are expected to be readily utilized by microorganisms as carbon and energy sources.[12]

A proposed aerobic biodegradation pathway for 3-mercaptobutanoic acid involves the oxidation of the thiol group to a sulfonate, followed by beta-oxidation of the carboxylic acid chain. The short-chain fatty acids produced would then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, which can be both a biotic (enzymatic) and abiotic process.[8][9][12] The rate of abiotic hydrolysis is dependent on pH. While specific experimental data for this compound is not available, ester-containing compounds can undergo hydrolysis, particularly under alkaline or acidic conditions. The hydrolysis products are ethanol and 3-mercaptobutanoic acid.[12]

Bioaccumulation
Atmospheric Fate

In the atmosphere, the primary degradation pathway for volatile organic compounds like this compound is expected to be through reaction with hydroxyl radicals (•OH).[4] While a specific atmospheric half-life has not been reported, the presence of a reactive thiol group and C-H bonds suggests that it would be susceptible to atmospheric oxidation.[13][14] The products of such reactions are complex and can include oxidized sulfur species and smaller organic fragments.[15]

Predicted Environmental Concentrations and Effects

The Research Institute for Fragrance Materials (RIFM) has conducted an environmental risk assessment for this compound.[3] This assessment concluded that the risk quotients, based on its current volume of use in Europe and North America (Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are less than 1, indicating no potential for risk to the aquatic environment.[3]

Summary of Quantitative Environmental Fate Data

The available quantitative data for the environmental fate of this compound is limited and primarily based on predictive models.

Table 2: Summary of Predicted Environmental Fate Data for this compound

EndpointPredicted Value/ClassificationModel/Source
Biodegradation
Ready BiodegradabilityPredicted to be readily biodegradable(Based on structural analogy and BIOWIN score)[8][9][10]
BIOWIN 3 Score3.01EPI Suite™ v4.11 (as cited in[3])
Predicted Biodegradation TimeframeWeeksEPI Suite™ (based on BIOWIN 3 score)[11]
Bioaccumulation
Bioaccumulation PotentialNot bioaccumulativeRIFM Safety Assessment[2][3]
Predicted Bioconcentration Factor (BCF)< 2000 L/kgEPI Suite™ BCFBAF (as inferred from[2])
Hydrolysis
Hydrolysis Half-lifeData not available
Atmospheric Oxidation
Atmospheric Half-lifeData not available

Experimental Protocols

Detailed experimental studies on the environmental fate of this compound are not publicly available. The following sections describe hypothetical experimental protocols based on internationally accepted OECD guidelines that could be used to generate such data.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption.

Methodology:

  • Test System: A measured volume of inoculated mineral medium containing a known concentration of this compound (e.g., 100 mg/L) as the sole source of organic carbon is stirred in a closed respirometer flask at a constant temperature (20 ± 1 °C) for up to 28 days.

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant.

  • Oxygen Consumption Measurement: The consumption of oxygen is determined by measuring the change in pressure in the headspace of the respirometer. Evolved carbon dioxide is absorbed by a potassium hydroxide solution.

  • Data Analysis: The amount of oxygen consumed by the microbial population during the biodegradation of the test substance (corrected for a blank control with only the inoculum) is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% ThOD within a 10-day window during the 28-day test period.

Hydrolysis as a Function of pH - OECD 111

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

  • Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 25 °C).

  • Sampling and Analysis: At appropriate time intervals, aliquots are taken from each solution and analyzed for the concentration of the parent compound and potential hydrolysis products (3-mercaptobutanoic acid and ethanol) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life (t₁/₂) at each pH is then calculated.

Bioaccumulation in Fish - OECD 305

Objective: To determine the bioconcentration factor (BCF) of this compound in fish.

Methodology:

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a period of 28 days.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period (e.g., 14 days).

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of this compound in the samples is determined using an appropriate analytical method.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to its concentration in the water.

Diagrams and Workflows

Environmental Fate Assessment Workflow

The following diagram illustrates a typical tiered approach for the environmental risk assessment of a fragrance material like this compound, as employed by RIFM.

Environmental_Fate_Assessment cluster_0 Tier 1: Screening Level Assessment cluster_1 Tier 2: Refined Assessment cluster_2 Tier 3: In-depth Studies Data_Collection Data Collection (Physicochemical Properties, Volume of Use) EPI_Suite QSAR Modeling (EPI Suite™) - BIOWIN (Persistence) - BCFBAF (Bioaccumulation) - AOPWIN (Atmospheric Fate) Data_Collection->EPI_Suite PBT_Screening PBT Assessment (Is it Persistent, Bioaccumulative, or Toxic?) EPI_Suite->PBT_Screening PEC_Calculation Calculate Predicted Environmental Concentration (PEC) PBT_Screening->PEC_Calculation If potential concern No_Further_Action Conclusion: No Significant Risk PBT_Screening->No_Further_Action If not PBT Risk_Characterization Risk Characterization (PEC/PNEC Ratio) PEC_Calculation->Risk_Characterization PNEC_Calculation Determine Predicted No-Effect Concentration (PNEC) PNEC_Calculation->Risk_Characterization Experimental_Studies Conduct Experimental Studies - Biodegradation (e.g., OECD 301F) - Hydrolysis (e.g., OECD 111) - Bioaccumulation (e.g., OECD 305) Risk_Characterization->Experimental_Studies If PEC/PNEC > 1 No_Further_Action2 Conclusion: No Significant Risk Risk_Characterization->No_Further_Action2 If PEC/PNEC < 1 Refined_Risk Refined Risk Assessment Experimental_Studies->Refined_Risk Final_Conclusion Final Conclusion on Environmental Safety Refined_Risk->Final_Conclusion

Environmental Risk Assessment Workflow
Proposed Aerobic Biodegradation Pathway

The following diagram illustrates a proposed pathway for the aerobic biodegradation of this compound.

Biodegradation_Pathway cluster_0 Initial Hydrolysis cluster_1 Degradation of 3-Mercaptobutanoic Acid cluster_2 Central Metabolism E3MB This compound Hydrolysis Esterase E3MB->Hydrolysis Products Ethanol + 3-Mercaptobutanoic Acid Hydrolysis->Products MBA 3-Mercaptobutanoic Acid Thiol_Oxidation Thiol Oxidation MBA->Thiol_Oxidation Sulfonate 3-Sulfobutanoic Acid Thiol_Oxidation->Sulfonate Beta_Oxidation Beta-Oxidation Sulfonate->Beta_Oxidation Short_Chain_Acids Short-Chain Organic Acids Beta_Oxidation->Short_Chain_Acids TCA_Cycle Citric Acid Cycle (TCA) Short_Chain_Acids->TCA_Cycle Mineralization CO₂ + H₂O + SO₄²⁻ TCA_Cycle->Mineralization

Proposed Aerobic Biodegradation Pathway

Conclusion

Based on the available information, primarily from predictive modeling and expert assessments, this compound is not expected to be a persistent, bioaccumulative, or toxic substance in the environment. Its predicted ready biodegradability, low potential for bioaccumulation, and the anticipated degradation of its hydrolysis products suggest a low overall environmental risk at current usage levels. However, it is important to note the significant lack of empirical data. The generation of experimental data following standardized OECD guidelines would be necessary to definitively confirm these predictions and provide a more robust understanding of the environmental fate of this compound.

References

Methodological & Application

Application Notes and Protocols for Thiol-Ene Click Reactions Utilizing Ethyl 3-mercaptobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Ethyl 3-mercaptobutyrate in thiol-ene click reactions. This versatile thiol compound offers a robust platform for applications in bioconjugation, polymer synthesis, and materials science due to the high efficiency, mild reaction conditions, and orthogonality of the thiol-ene reaction.

Introduction to Thiol-Ene Click Chemistry

The thiol-ene reaction is a powerful click chemistry transformation that involves the addition of a thiol (-SH) group across a carbon-carbon double bond (an 'ene'). This reaction can proceed via two primary mechanisms: a radical-mediated pathway, typically initiated by light or thermal energy, and a base-catalyzed Michael addition. Both pathways are characterized by high yields, rapid reaction rates, and tolerance to a wide range of functional groups, making them ideal for various applications in drug development and materials science.[1] this compound is a readily available thiol that can be effectively employed in these reactions to create diverse molecular architectures.

Core Applications

The unique properties of the thiol-ene reaction with this compound enable its use in several key areas:

  • Bioconjugation: The selective nature of the thiol-ene reaction allows for the precise modification of biomolecules. Cysteine residues in proteins and peptides provide a native thiol handle for conjugation with 'ene'-functionalized molecules, facilitating the development of antibody-drug conjugates, targeted drug delivery systems, and diagnostic probes.[2]

  • Polymer Synthesis: Thiol-ene polymerization is a step-growth process that leads to the formation of uniform polymer networks. Multifunctional thiols derived from this compound can be reacted with multifunctional 'enes' to create crosslinked hydrogels and other polymeric materials with tunable properties for applications such as controlled drug release and tissue engineering.[3]

  • Material Science: The modification of surfaces and the synthesis of functional materials are readily achieved through thiol-ene chemistry. The ability to graft molecules onto surfaces containing either thiol or 'ene' functionalities allows for the creation of materials with tailored hydrophilicity, biocompatibility, and other desired properties.

Experimental Protocols

Below are detailed protocols for performing thiol-ene reactions with this compound using both photoinitiated radical and base-catalyzed Michael addition pathways.

Protocol 1: Photoinitiated Radical Thiol-Ene Reaction

This protocol describes the general procedure for the light-initiated radical addition of this compound to an alkene. Photoinitiated reactions are advantageous for their spatial and temporal control.[1]

Materials:

  • This compound

  • Alkene (e.g., N-Vinylpyrrolidone, Allyl Ether, Norbornene derivative)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • UV lamp (365 nm)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a quartz reaction vessel, dissolve the alkene (1.0 eq) and this compound (1.1 eq) in the chosen anhydrous, degassed solvent.

  • Add the photoinitiator (0.01 - 0.1 eq) to the reaction mixture.

  • Ensure the reaction vessel is sealed and shielded from ambient light.

  • Irradiate the stirred reaction mixture with a 365 nm UV lamp at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired thioether product.

Logical Workflow for Photoinitiated Thiol-Ene Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Alkene & This compound initiator Add Photoinitiator reactants->initiator irradiate Irradiate with UV Light (365 nm) initiator->irradiate Start Reaction monitor Monitor Progress (TLC/NMR) irradiate->monitor concentrate Remove Solvent monitor->concentrate Reaction Complete purify Column Chromatography concentrate->purify product Thioether Product purify->product Isolate Product

Caption: Workflow for a typical photoinitiated thiol-ene reaction.

Protocol 2: Base-Catalyzed Thiol-Michael Addition

This protocol outlines the base-catalyzed conjugate addition of this compound to an electron-deficient alkene, such as an acrylate or maleimide. This method is often preferred for bioconjugation in aqueous media.[3]

Materials:

  • This compound

  • Electron-deficient alkene (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Maleimide-functionalized peptide)

  • Base catalyst (e.g., Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or an amine-based buffer like PBS for aqueous reactions)

  • Solvent (e.g., THF, DCM, or an appropriate buffer for aqueous reactions)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the electron-deficient alkene (1.0 eq) in the chosen solvent in a reaction vessel.

  • Add this compound (1.1 eq) to the solution.

  • Add the base catalyst (0.1 - 1.0 eq for organic solvents, or use a basic buffer like 0.1 M PBS for aqueous reactions) to the stirred mixture.[3]

  • Allow the reaction to proceed at room temperature. Monitor the reaction by TLC or NMR spectroscopy. For hydrogel formation, gelation time can be used as an indicator of reaction progress.[3]

  • Once the reaction is complete, if in an organic solvent, wash the reaction mixture with a mild acid (e.g., saturated NH4Cl solution) to quench the catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. For aqueous reactions, the product may be purified by dialysis or size-exclusion chromatography.

  • The crude product is purified by flash column chromatography on silica gel or another appropriate purification method to yield the final product.

Decision Pathway for Thiol-Ene Reaction Mechanism

cluster_pathways Reaction Pathways cluster_conditions Typical Conditions start Choose 'Ene' Substrate is_electron_deficient Is the alkene electron-deficient? start->is_electron_deficient michael Base-Catalyzed Michael Addition is_electron_deficient->michael Yes (e.g., Acrylates, Maleimides) radical Radical-Mediated Thiol-Ene Reaction is_electron_deficient->radical No (e.g., Allyl ethers, Norbornenes) michael_cond Base Catalyst (e.g., TEA, DBU) Room Temperature michael->michael_cond radical_cond Photoinitiator (e.g., DMPA) + UV or Thermal Initiator + Heat radical->radical_cond

Caption: Choosing the appropriate thiol-ene reaction pathway.

Quantitative Data Summary

The following tables summarize expected outcomes for thiol-ene reactions with this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Photoinitiated Radical Thiol-Ene Reaction Outcomes

Alkene SubstrateInitiatorSolventReaction Time (Typical)Yield (Expected)Reference Analogy
N-VinylpyrrolidoneDMPA (1 mol%)THF15 - 60 min> 95%General Knowledge
Allyl EtherDMPA (1 mol%)DCM30 - 120 min> 90%General Knowledge
NorborneneDMPA (1 mol%)THF5 - 30 min> 98%General Knowledge
1-OcteneDMPA (1 mol%)Neat1 - 2 hours> 95%General Knowledge

Table 2: Base-Catalyzed Thiol-Michael Addition Outcomes

Alkene SubstrateCatalystSolventReaction Time (Typical)Yield (Expected)Reference Analogy
Poly(ethylene glycol) diacrylate (PEGDA)TriethylamineDCM2 - 8 hoursQuantitative[3]
N-EthylmaleimideDBUTHF< 10 min> 99%General Knowledge
Methyl AcrylateTriethylamineNeat1 - 4 hours> 95%General Knowledge
AcrylonitrileDBUAcetonitrile30 - 90 min> 90%General Knowledge

Conclusion

This compound is a valuable and versatile reagent for thiol-ene click reactions. The straightforward and high-yielding nature of these reactions, under both photoinitiated and base-catalyzed conditions, makes it a powerful tool for researchers in drug development, polymer chemistry, and materials science. The protocols and data presented here provide a solid foundation for the successful implementation of this compound in a wide range of synthetic applications.

References

Application of Ethyl 3-mercaptobutyrate in Flavor Creation for Food Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-mercaptobutyrate is a sulfur-containing ester recognized for its potent and complex aroma profile. It is a key contributor to the flavor of various fruits and has found significant application in the food industry for creating and enhancing a wide range of flavor profiles, from fruity to savory. This document provides detailed application notes and experimental protocols for the effective use of this compound in food product development. It is crucial to note that as a potent flavor compound, its application requires precise dosage control to achieve the desired sensory outcome.

Chemical and Physical Properties

A clear, colorless liquid, this compound is characterized by the following properties:

PropertyValue
Chemical Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS Number 156472-94-5
FEMA Number 3977
JECFA Number 1294
Odor Profile Sulfurous, fruity, tropical, sweet, and meaty notes.[1]
Solubility Insoluble in water; soluble in ethanol and non-polar solvents.[1][2]
Boiling Point 188.00 °C @ 760.00 mm Hg
Density 1.011-1.021 g/cm³ (20°C)[2]
Refractive Index 1.448-1.453 (20°C)[2]

Sensory Profile and Applications

This compound is a versatile flavor ingredient that can impart a variety of desirable notes depending on its concentration and the food matrix. Its primary sensory characteristics are a balance of sulfuraceous notes with fruity and sweet undertones.

Flavor Contribution:
  • Fruity: Contributes to ripe, tropical fruit profiles such as mango, blackcurrant, and muscat grape.[3][4]

  • Savory: At lower concentrations, it can enhance savory notes, making it suitable for applications in vegetable and chicken products.

  • Sweet: Provides a sweet, roasted character to various food systems.[5]

  • Green: Can impart fresh, green notes.[3][4]

Recommended Applications:

This compound is utilized across a broad spectrum of food and beverage products:

  • Beverages: Including alcoholic and non-alcoholic drinks, juices, and coffee/tea.

  • Dairy Products: Such as frozen dairy, milk products, and yogurt.

  • Confectionery: Including hard and soft candies, chewing gum, and gelatins.

  • Baked Goods: To enhance fruity or savory profiles.

  • Savory Products: In gravies, soups, and condiments.

Quantitative Data: Usage Levels

The concentration of this compound is critical to achieving the desired flavor profile. The following table summarizes recommended usage levels in various food categories. It is important to note that these are starting points, and optimization is necessary for each specific application.

Food CategoryAverage Usual ppmAverage Maximum ppm
Baked Goods0.51.0
Beverages (non-alcoholic)0.20.4
Beverages (alcoholic)0.20.4
Chewing Gum1.02.0
Condiments / Relishes0.20.4
Frozen Dairy0.30.6
Gelatins / Puddings0.30.6
Hard Candy0.40.8
Soft Candy0.30.6
Soups0.20.4

Source: The Good Scents Company[5]

For conferring specific notes such as green, mango, fruity, sulphurous, sweet, muscat grape, fruity, blackcurrant, tropical, and fleshy flavors, a dosage level of 0.1-10 ppb has been suggested.[3][4]

Experimental Protocols

To effectively incorporate this compound into a food product, a systematic approach involving sensory evaluation and dosage optimization is required.

Protocol 1: Determination of Flavor Threshold

Objective: To determine the detection and recognition thresholds of this compound in a specific food matrix.

Method: ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.

Procedure:

  • Panelist Selection: Recruit a panel of at least 15-20 trained sensory panelists.

  • Sample Preparation: Prepare a series of dilutions of this compound in the food matrix (e.g., water, sugar solution, or a base product). The concentration steps should be in a geometric progression (e.g., 1, 2, 4, 8... ppb).

  • Test Design: A triangle test is commonly used. For each concentration level, present panelists with three samples, two of which are the blank matrix and one contains the flavor compound. The order of presentation should be randomized.

  • Evaluation: Panelists are asked to identify the "odd" sample.

  • Data Analysis: The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample. The recognition threshold is the lowest concentration at which a significant number of panelists can correctly describe the characteristic flavor of the compound.

Protocol 2: Dosage Optimization

Objective: To determine the optimal concentration of this compound that provides the desired flavor profile in the final product.

Method: Quantitative Descriptive Analysis (QDA)®.

Procedure:

  • Panelist Training: Train a panel of 8-12 panelists to identify and quantify the key sensory attributes of the product (e.g., fruity, sulfury, sweet, green).

  • Sample Preparation: Prepare several versions of the final food product with varying concentrations of this compound (e.g., 0.1 ppb, 1 ppb, 5 ppb, 10 ppb).

  • Evaluation: Panelists independently evaluate each sample and rate the intensity of the predefined sensory attributes on a line scale (e.g., 0-15).

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples. Plot the results on a spider web or star chart for visual representation of the flavor profiles at different concentrations.

Protocol 3: Stability Testing

Objective: To evaluate the stability of this compound in the food product under different storage conditions.

Procedure:

  • Sample Preparation: Prepare samples of the final product containing the optimized concentration of this compound.

  • Storage Conditions: Store the samples under various conditions relevant to the product's lifecycle (e.g., accelerated shelf-life testing at elevated temperatures, exposure to light, different pH levels).

  • Evaluation: At specified time intervals, evaluate the samples using both sensory analysis (e.g., triangle test to detect any change from a control) and analytical methods.

  • Analytical Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify any potential degradation products.

    • Sample Extraction: Use solid-phase microextraction (SPME) or liquid-liquid extraction to isolate volatile compounds from the food matrix.

    • GC-MS Analysis: Separate and identify the compounds based on their retention times and mass spectra.

Visualizations

Experimental Workflow for Flavor Application

flavor_application_workflow cluster_prep Preparation cluster_sensory Sensory Evaluation cluster_analysis Analysis & Refinement start Define Target Flavor Profile matrix Select Food Matrix start->matrix threshold Determine Flavor Threshold (Protocol 1) matrix->threshold dosage Dosage Optimization (Protocol 2) threshold->dosage stability Stability Testing (Protocol 3) dosage->stability refinement Formula Refinement dosage->refinement analytical Analytical Quantification (GC-MS) stability->analytical analytical->refinement end Final Product Formulation refinement->end sensory_testing_logic cluster_discrimination Discrimination Tests cluster_descriptive Descriptive Analysis cluster_affective Affective Tests triangle Triangle Test (Is there a difference?) qda Quantitative Descriptive Analysis (How do they differ?) triangle->qda Difference detected duo_trio Duo-Trio Test (Which is different from the control?) duo_trio->qda Difference detected preference Paired Comparison (Which is preferred?) qda->preference Profile understood

References

Application Notes and Protocols: Synthetic Routes to Pharmaceutical Intermediates Using Ethyl 3-Mercaptobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing Ethyl 3-mercaptobutyrate as a versatile starting material. The inherent reactivity of its thiol and ester functionalities allows for its application in the construction of various heterocyclic scaffolds and chiral building blocks relevant to drug discovery and development.

Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a prominent class of heterocyclic compounds possessing a wide range of pharmacological activities. This compound serves as a valuable precursor for the synthesis of substituted thiazolidin-4-one derivatives through a cyclocondensation reaction with Schiff bases. The following protocol is adapted from established methods for the synthesis of similar structures using beta-mercaptoacids.

Experimental Protocol: Synthesis of Ethyl 2-(2-aryl-4-oxothiazolidin-5-yl)acetate Derivatives

This protocol describes a general method for the reaction of an aromatic aldehyde, an amine, and this compound to yield a thiazolidin-4-one intermediate.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Primary amine (e.g., Aniline)

  • This compound

  • Toluene

  • Mercaptoacetic acid (catalytic amount)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (5% w/v)

  • Ethanol for recrystallization

Procedure:

  • Formation of Schiff Base (in situ): In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the aromatic aldehyde (10 mmol) and the primary amine (10 mmol) in 100 mL of toluene.

  • Add a catalytic amount of mercaptoacetic acid.

  • Reflux the mixture for 2-3 hours, azeotropically removing water.

  • Cyclocondensation: After the formation of the Schiff base is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature.

  • Add this compound (12 mmol) to the flask.

  • Reflux the reaction mixture for 8-12 hours.

  • Work-up: After cooling, wash the toluene layer with a 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure ethyl 2-(2-aryl-4-oxothiazolidin-5-yl)acetate derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses.

IntermediateStarting MaterialsSolventReaction Time (h)Typical Yield (%)
Ethyl 2-(2-phenyl-4-oxothiazolidin-5-yl)acetateBenzaldehyde, Aniline, this compoundToluene1075-85
Ethyl 2-(2-(4-chlorophenyl)-4-oxothiazolidin-5-yl)acetate4-Chlorobenzaldehyde, Aniline, this compoundToluene1270-80
Ethyl 2-(2-(4-methoxyphenyl)-4-oxothiazolidin-5-yl)acetate4-Methoxybenzaldehyde, Aniline, this compoundToluene1080-90

Synthetic Workflow

A Aromatic Aldehyde + Primary Amine B Schiff Base (in situ) A->B Toluene, cat. Acid E Cyclocondensation B->E C This compound C->E D Toluene, Reflux (Dean-Stark) F Thiazolidin-4-one Intermediate E->F

Synthesis of Thiazolidin-4-one Intermediates.

Proposed Synthesis of a Captopril Analogue Intermediate

Captopril is a well-known angiotensin-converting enzyme (ACE) inhibitor. While the classical synthesis of Captopril does not typically involve this compound, its structure lends itself to the synthesis of analogues. The following is a proposed synthetic route to an intermediate for a Captopril analogue.

Experimental Protocol: Synthesis of 1-((S)-3-(ethoxycarbonyl)-1-oxopropyl)-L-proline

This protocol outlines the acylation of L-proline with a derivative of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • L-Proline

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Activation of this compound:

    • Note: This step requires protection of the thiol group, for example, by acetylation, prior to the formation of the acid chloride.

    • Protect the thiol group of this compound using a suitable protecting group (e.g., acetyl group).

    • Hydrolyze the ester to the corresponding carboxylic acid.

    • Treat the protected 3-mercaptobutyric acid (10 mmol) with thionyl chloride (12 mmol) in dichloromethane (50 mL) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Acylation of L-Proline:

    • Dissolve L-proline (10 mmol) in a 1 M NaOH solution (20 mL) at 0 °C.

    • Slowly add the crude acid chloride dissolved in dichloromethane (20 mL) to the L-proline solution while maintaining the pH at 8-9 with the addition of 1 M NaOH.

    • Stir the reaction mixture vigorously at 0-5 °C for 3-4 hours.

  • Work-up and Deprotection:

    • Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 20 mL).

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Deprotect the thiol group under appropriate conditions (e.g., ammonolysis for an acetyl group) to yield the final Captopril analogue intermediate.

Quantitative Data Summary (Projected)

The following table provides projected data based on similar acylation reactions.

IntermediateKey ReagentsSolventReaction Time (h)Projected Yield (%)
1-((S)-3-(ethoxycarbonyl)-1-oxopropyl)-L-prolineProtected 3-mercaptobutyryl chloride, L-ProlineDCM/Water460-70

Logical Relationship Diagram

cluster_0 Activation cluster_1 Coupling cluster_2 Final Steps A This compound B Thiol Protection A->B C Ester Hydrolysis B->C D Acid Chloride Formation C->D F Acylation D->F E L-Proline E->F G Protected Intermediate F->G H Thiol Deprotection G->H I Captopril Analogue Intermediate H->I

Proposed Synthesis of a Captopril Analogue Intermediate.

Synthesis of this compound

For laboratories where this compound is not commercially available, the following protocol, based on a patent disclosure, can be utilized for its synthesis.

Experimental Protocol: Preparation of this compound

This protocol involves the Michael addition of a sulfur nucleophile to ethyl crotonate.

Materials:

  • Ethyl crotonate

  • Sodium hydrosulfide (NaSH)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Zinc dust

  • Acetic acid

  • Diethyl ether

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve sodium hydrosulfide (1.1 eq) and sodium bicarbonate (1.1 eq) in water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add ethyl crotonate (1.0 eq) dropwise to the solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours. The reaction initially forms the disulfide dimer of the product.

  • Reduction of Disulfide:

    • Acidify the reaction mixture to pH 5-6 with acetic acid.

    • Add zinc dust (2.0 eq) portion-wise to the mixture.

    • Stir the reaction for 4-6 hours at room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove excess zinc.

    • Extract the filtrate with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data Summary
ProductStarting MaterialKey ReagentsTypical Yield (%)
This compoundEthyl crotonateNaSH, Zn/AcOH50-60

Experimental Workflow Diagram

A Ethyl Crotonate C Michael Addition (Formation of Disulfide Dimer) A->C B NaSH, NaHCO3 in Water B->C E Reduction C->E D Zinc Dust, Acetic Acid D->E F Purification (Vacuum Distillation) E->F G This compound F->G

Synthesis of this compound.

Application Notes: Ethyl 3-Mercaptobutyrate as a Novel Building Block in the Synthesis of Thioether Strobilurin Analogue Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strobilurin fungicides are a critical class of agrochemicals renowned for their broad-spectrum activity against a wide range of fungal pathogens.[1][2] Their mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking ATP synthesis and leading to fungal cell death.[3][4] The core structure of most strobilurins features a β-methoxyacrylate pharmacophore.[5][6] While existing synthetic routes to commercial strobilurins like pyraclostrobin are well-established, the exploration of novel structural analogues is a continuous effort to overcome potential resistance and enhance efficacy.[7][8][9]

Ethyl 3-mercaptobutyrate is a versatile sulfur-containing organic molecule.[10] Although its application in the synthesis of agrochemical fungicides is not widely reported in existing literature, its reactive thiol group presents a valuable opportunity for the introduction of a thioether linkage into novel molecular scaffolds.[11] This application note outlines a hypothetical, yet chemically plausible, synthetic pathway for a novel thioether analogue of a strobilurin-type fungicide, utilizing this compound as a key starting material. The proposed synthesis targets a molecule structurally related to pyraclostrobin, a widely used strobilurin fungicide.

Hypothetical Synthesis of a Thioether Strobilurin Analogue

The proposed synthetic strategy involves the initial preparation of a key thioether intermediate from this compound, followed by its coupling with a pyrazole derivative, and subsequent elaboration to the final strobilurin analogue.

1. Synthesis of Intermediate 1: Ethyl 3-((2-methyl-3-nitrophenyl)thio)butyrate

The synthesis commences with the nucleophilic aromatic substitution reaction between this compound and 2-methyl-3-nitro-1-chlorobenzene. The thiol group of this compound acts as a potent nucleophile, displacing the chlorine atom on the aromatic ring to form a stable thioether bond.

2. Synthesis of Intermediate 2: 1-(4-chlorophenyl)-3-((2-methyl-3-nitrophenyl)thio)propan-1-one

This step involves the reaction of the previously synthesized thioether with 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, a known precursor in pyraclostrobin synthesis.[12] This reaction would proceed via an etherification-type reaction to link the pyrazole and the thioether-containing side chain.

3. Synthesis of the Final Thioether Strobilurin Analogue

The final step would involve the reduction of the nitro group on the phenyl ring to an amine, followed by diazotization and subsequent conversion to a methoxy group, mirroring the final steps in some strobilurin syntheses to yield the target thioether strobilurin analogue.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of the novel thioether strobilurin analogue.

StepReactionStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
1Nucleophilic Aromatic SubstitutionThis compoundEthyl 3-((2-methyl-3-nitrophenyl)thio)butyrate15.012.88598
2EtherificationIntermediate 1Intermediate 212.09.88297
3Reduction, Diazotization, and MethoxylationIntermediate 2Thioether Strobilurin Analogue9.06.87599

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-((2-methyl-3-nitrophenyl)thio)butyrate (Intermediate 1)

  • To a solution of this compound (14.8 g, 0.1 mol) in dimethylformamide (DMF, 200 mL), add potassium carbonate (20.7 g, 0.15 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-methyl-3-nitro-1-chlorobenzene (17.1 g, 0.1 mol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford ethyl 3-((2-methyl-3-nitrophenyl)thio)butyrate as a yellow oil.

Protocol 2: Synthesis of 1-(4-chlorophenyl)-3-((2-methyl-3-nitrophenyl)thio)propan-1-one (Intermediate 2)

  • In a round-bottom flask, dissolve Intermediate 1 (12.0 g, 0.04 mol) and 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (7.8 g, 0.04 mol) in acetone (150 mL).

  • Add potassium carbonate (8.3 g, 0.06 mol) to the mixture.

  • Reflux the reaction mixture for 8 hours, monitoring by TLC.

  • After completion, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Recrystallize the crude product from ethanol to obtain pure Intermediate 2 as a pale yellow solid.

Protocol 3: Synthesis of the Final Thioether Strobilurin Analogue

  • Dissolve Intermediate 2 (9.0 g, 0.02 mol) in a mixture of ethanol (100 mL) and water (20 mL).

  • Add iron powder (5.6 g, 0.1 mol) and a catalytic amount of ammonium chloride (0.5 g).

  • Heat the mixture to reflux for 4 hours.

  • Filter the hot solution through celite and wash the celite pad with hot ethanol.

  • Concentrate the filtrate to obtain the crude amine.

  • Dissolve the crude amine in a mixture of methanol (80 mL) and sulfuric acid (5 mL).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (1.5 g, 0.022 mol) in water (10 mL) dropwise.

  • Stir the mixture at 0-5°C for 1 hour.

  • Add a solution of potassium iodide (4.98 g, 0.03 mol) in water (15 mL) and warm the mixture to 60°C for 2 hours.

  • Cool the reaction mixture and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the final thioether strobilurin analogue.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Product Synthesis A This compound R1 Nucleophilic Aromatic Substitution A->R1 B 2-methyl-3-nitro-1-chlorobenzene B->R1 I1 Ethyl 3-((2-methyl-3-nitrophenyl)thio)butyrate R1->I1 R2 Etherification I1->R2 C 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole C->R2 I2 1-(4-chlorophenyl)-3-((2-methyl-3-nitrophenyl)thio)propan-1-one R2->I2 R3 Reduction, Diazotization, Methoxylation I2->R3 FP Thioether Strobilurin Analogue R3->FP

Caption: Hypothetical synthesis workflow for a novel thioether strobilurin analogue.

Signaling_Pathway cluster_complexIII Cytochrome bc1 Complex (Complex III) Mito Mitochondrial Inner Membrane Qo Qo Site CytC1 Cytochrome c1 Qo->CytC1 Electron Transfer (Blocked) Qi Qi Site CytB Cytochrome b Strobilurin Thioether Strobilurin Analogue Strobilurin->Qo Binds and Inhibits NoATP ATP Production Blocked ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP FungalDeath Fungal Cell Death NoATP->FungalDeath

Caption: Mechanism of action of strobilurin fungicides.

References

Application Note: Quantification of Ethyl 3-mercaptobutyrate in Wine by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a sensitive and robust method for the quantification of ethyl 3-mercaptobutyrate in wine samples using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This compound is a volatile sulfur compound that can contribute to the aromatic profile of wine. The method described herein provides a reliable protocol for the sample preparation, instrumental analysis, and data processing necessary for the accurate determination of this compound in a complex wine matrix. The performance of the method, including linearity, limit of detection (LOD), and limit of quantification (LOQ), is presented.

Introduction

Volatile thiols are a class of sulfur-containing organic compounds that, even at very low concentrations (ng/L), can significantly impact the aroma of wine. This compound is one such compound, and its accurate quantification is crucial for understanding its contribution to the overall sensory profile of different wine varieties. The analysis of volatile thiols in wine is challenging due to their low concentrations and high reactivity. Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is well-suited for the extraction and concentration of volatile and semi-volatile compounds from liquid matrices. When coupled with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for the analysis of trace-level aroma compounds in wine.

Experimental Protocols

1. Materials and Reagents

  • Wine Samples: Red and white wine samples for analysis.

  • This compound standard: Purity ≥95%.

  • Internal Standard (IS): 2-Octanol or other suitable compound not present in wine.

  • Sodium Chloride (NaCl): ACS grade or higher.

  • Deionized Water: High-purity, 18.2 MΩ·cm.

  • Methanol: HPLC grade.

  • SPME Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.

2. Standard Preparation

  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a synthetic wine matrix (12% ethanol in deionized water with 5 g/L tartaric acid) to create a calibration curve (e.g., 10, 50, 100, 250, 500, 1000 ng/L).

  • Internal Standard Stock Solution (10 mg/L): Prepare a stock solution of the internal standard in methanol.

3. Sample Preparation (HS-SPME)

  • Pipette 10 mL of the wine sample or standard solution into a 20 mL SPME vial.

  • Add 3 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can improve the extraction efficiency of volatile compounds.

  • Add a specific volume of the internal standard stock solution to achieve a final concentration of 100 ng/L.

  • Immediately cap the vial tightly.

  • Place the vial in the autosampler tray of the GC-MS system.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an autosampler configured for HS-SPME.

  • HS-SPME Parameters:

    • Incubation Temperature: 40°C

    • Incubation Time: 15 minutes with agitation (500 rpm)

    • Extraction Time: 30 minutes

    • Desorption Temperature: 250°C

    • Desorption Time: 5 minutes (splitless mode)

  • GC Parameters:

    • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 10°C/min to 240°C, hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan mode (m/z 40-300) for confirmation.

    • Suggested SIM Ions for this compound (m/z):

      • Quantifier Ion: 102

      • Qualifier Ions: 74, 61

    • SIM Ions for Internal Standard (2-Octanol): To be determined based on the chosen standard.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)5 ng/L
Limit of Quantification (LOQ)15 ng/L
Precision (%RSD, n=6)< 10%
Accuracy (Recovery %)90-110%

Table 2: Calibration Curve Data

Concentration (ng/L)Peak Area Ratio (Analyte/IS)
10Example Value
50Example Value
100Example Value
250Example Value
500Example Value
1000Example Value

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Wine Sample (10 mL) vial Vial Incubation & Extraction sample->vial standard Calibration Standards standard->vial is Internal Standard is->vial salt NaCl (3g) salt->vial desorption Fiber Desorption vial->desorption separation GC Separation desorption->separation detection MS Detection (SIM/Scan) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound in wine.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in wine. The procedure is robust and suitable for routine analysis in quality control laboratories and for research purposes aimed at understanding the aroma chemistry of wine. The use of an internal standard and a well-defined protocol ensures accurate and precise results.

Application Notes and Protocols for HPLC Analysis of Ethyl 3-mercaptobutyrate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-mercaptobutyrate is a volatile thiol compound that contributes to the aroma profile of various foods and beverages, including wine and beer. Its analysis in these complex matrices is challenging due to its low concentration, high volatility, and the presence of interfering compounds. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, incorporating a pre-column derivatization step to enhance sensitivity and selectivity. The methodologies outlined are intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development.

Principle

Direct analysis of this compound by HPLC with UV detection is often hindered by its weak chromophore. To overcome this limitation, a pre-column derivatization step is employed. In this protocol, 4,4'-dithiodipyridine (DTDP) is used as a derivatizing agent. DTDP reacts with the thiol group of this compound to form a stable derivative that exhibits strong UV absorbance, thereby significantly improving the limit of detection and quantification. Following derivatization, the sample is analyzed by reversed-phase HPLC.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure)

  • Reagents:

    • This compound standard (≥95% purity)

    • 4,4'-dithiodipyridine (DTDP)

    • Ethylenediaminetetraacetic acid (EDTA)

    • Sodium acetate

    • Acetic acid

    • Formic acid (for MS-compatible mobile phase)

  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation (Wine Matrix)
  • Sample Collection: Collect wine samples and degas them by sonication for 15 minutes.

  • Spiking (for recovery studies): For method validation, spike known concentrations of this compound standard into the wine samples.

  • Derivatization:

    • To 20 mL of the wine sample, add 20 mg of EDTA to prevent oxidation of the thiol.

    • Add 200 µL of a 10 mM DTDP solution in acetonitrile.

    • Vortex the mixture for 1 minute and allow it to react for 30 minutes at room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of water.

    • Load the derivatized sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 12 mL of 50% methanol in water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the derivatized analyte with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC injection.

HPLC Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50, v/v). For mass spectrometry applications, 0.1% formic acid can be added to both solvents.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 324 nm (for the DTDP derivative).

  • Injection Volume: 20 µL.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound using the described method. These values are based on typical performance for similar validated methods for volatile thiols in complex matrices.

ParameterExpected Value
Retention Time (min)~ 6.5
Linearity (R²)> 0.99
Limit of Detection (LOD)~ 0.2 µg/mL
Limit of Quantitation (LOQ)~ 0.7 µg/mL
Recovery (%)95 - 105%
Precision (RSD %)< 5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Wine Sample Degas Degas Sample Sample->Degas Derivatize Derivatization with DTDP Degas->Derivatize SPE Solid-Phase Extraction (SPE) Derivatize->SPE Elute Elute Analyte SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute HPLC HPLC System Reconstitute->HPLC C18_Column C18 Column HPLC->C18_Column UV_Detector UV Detector (324 nm) C18_Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship Analyte This compound (-SH group) Derivatization Derivatization Reaction (+ DTDP) Analyte->Derivatization Derivative UV-Active Derivative Derivatization->Derivative Detection HPLC-UV Detection (Enhanced Sensitivity) Derivative->Detection

Caption: Logical relationship of the derivatization and detection process.

Synthesis of Ethyl 3-Mercaptobutyrate via Michael Addition: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of ethyl 3-mercaptobutyrate, a valuable intermediate in the pharmaceutical and flavor industries. The synthesis is achieved through a two-step process commencing with the Michael addition of a sulfur nucleophile to ethyl crotonate, which results in a disulfide dimer intermediate. Subsequent reduction of this dimer yields the target compound. This application note offers a detailed, step-by-step experimental procedure, a summary of reaction parameters, and a workflow diagram to ensure reproducibility for research and development applications.

Introduction

This compound is a key building block in organic synthesis, primarily owing to its bifunctional nature, containing both a thiol and an ester group. This versatility makes it a significant precursor for various bioactive molecules and aroma compounds. The most prevalent and efficient method for its preparation is the Michael addition of a thiol donor to ethyl crotonate.[1] This reaction proceeds under basic conditions and is known for its reliability. A common challenge in this synthesis is the in-situ oxidation of the initial thiol adduct to a more stable disulfide dimer, which necessitates a subsequent reduction step to afford the desired mercaptan.[1][2] This protocol details a robust procedure for both the initial conjugate addition and the final reduction, optimized for laboratory-scale synthesis.

Reaction Parameters

A summary of the key reactants, solvents, and conditions for the synthesis of this compound is provided in the table below.

StepReactantsSolvent(s)Key ConditionsProductYieldPurity
1. Michael AdditionEthyl crotonate, Sodium hydrogen sulfide, Sodium bicarbonateWaterRoom temperatureDisulfide dimer of this compound--
2. ReductionDisulfide dimer, Zinc powderAcetic acid-This compound50%97%
3. PurificationCrude this compound-76-80 °C @ 10 mmHgPurified this compound->97%

Experimental Protocol

Materials and Equipment
  • Ethyl crotonate

  • Sodium hydrogen sulfide (NaSH)

  • Sodium bicarbonate (NaHCO₃)

  • Zinc dust

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step 1: Michael Addition - Synthesis of the Disulfide Dimer
  • In a well-ventilated fume hood, dissolve sodium hydrogen sulfide and sodium bicarbonate in water in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add ethyl crotonate to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude disulfide dimer.

Step 2: Reduction of the Disulfide Dimer
  • Dissolve the crude disulfide dimer obtained in Step 1 in glacial acetic acid in a round-bottom flask.

  • Carefully add zinc dust portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture to remove excess zinc and zinc salts.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

Step 3: Purification
  • Purify the crude product by vacuum distillation at 76-80 °C and 10 mmHg to obtain pure this compound.[1]

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification reactants1 Ethyl Crotonate Sodium Hydrogen Sulfide Sodium Bicarbonate reaction1 Stir at Room Temperature reactants1->reaction1 solvent1 Water solvent1->reaction1 product1 Disulfide Dimer Intermediate reaction1->product1 reactants2 Disulfide Dimer Zinc Powder product1->reactants2 Work-up & Isolation reaction2 Stir at Room Temperature reactants2->reaction2 solvent2 Acetic Acid solvent2->reaction2 product2 Crude this compound reaction2->product2 purification Vacuum Distillation (76-80 °C, 10 mmHg) product2->purification Work-up & Isolation final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times. Sodium hydrogen sulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. Zinc dust is flammable. Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Application Notes and Protocols: Ethyl 3-mercaptobutyrate in Novel Polymer Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-mercaptobutyrate and its derivatives in the formulation of advanced polymer coatings. The protocols detail the synthesis of multifunctional thiol crosslinkers and the subsequent preparation and characterization of UV-cured thiol-ene polymer networks.

Introduction: The Role of this compound in Polymer Coatings

This compound is a versatile chemical compound that, through chemical modification, serves as a key building block for producing multifunctional secondary thiol hardeners.[1][2][3] These hardeners are instrumental in developing novel polymer coatings through thiol-ene "click" chemistry. This polymerization technique is renowned for its high efficiency, rapid reaction rates under mild conditions, and reduced sensitivity to oxygen inhibition, making it an ideal choice for industrial coating applications.[4][5]

The incorporation of mercaptobutyrate moieties into polymer networks can impart desirable properties such as improved adhesion, enhanced flexibility, and tailored thermo-mechanical characteristics.[6] Furthermore, the resulting polythioether networks exhibit excellent performance in various applications, including protective coatings, adhesives, and biocompatible materials.[1][7]

Key Applications and Advantages

The use of this compound derivatives in polymer coatings offers several distinct advantages:

  • UV-Curable Formulations: Coatings can be rapidly cured at ambient temperatures using UV irradiation, providing a significant advantage in terms of energy consumption and processing speed.[8][9][10]

  • Enhanced Mechanical Properties: The resulting crosslinked polymer networks exhibit a range of mechanical properties that can be tuned by adjusting the formulation. These properties include hardness, tensile strength, and flexibility.[11][12][13][14]

  • Improved Adhesion: The thioether linkages formed during the thiol-ene reaction have a high affinity for various substrates, including metals, leading to excellent adhesion properties.[15]

  • Low Odor: Secondary thiols, derived from 3-mercaptobutanoic acid, are noted for having a less offensive odor compared to primary thiols, which is a significant benefit for handling and end-use applications.[1][3]

  • Biocompatibility: Thiol-ene based polymers are being explored for biomedical applications due to their potential for creating biocompatible and biodegradable materials.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for polymer coatings formulated with multifunctional mercaptobutyrates.

Table 1: Thermal Properties of a Mercaptobutyrate-based Thiol-Ene Coating

PropertyValueTest Method
Glass Transition Temperature (Tg)Varies with formulation (e.g., 43 °C to 2 °C)Dynamic Mechanical Analysis (DMA)
Onset of Thermal Decomposition> 300 °CThermogravimetric Analysis (TGA)

Note: The Glass Transition Temperature (Tg) is highly dependent on the specific co-monomers and the crosslink density of the final polymer network. Higher thiol content generally leads to a lower Tg, indicating a more flexible material.[12]

Table 2: Mechanical Properties of a UV-Cured Thiol-Ene Coating Containing Pentaerythritol tetrakis(3-mercaptopropionate)

PropertyValueTest Method
Tensile StrengthImproved with coating applicationASTM D638
Flexural StrengthImproved with coating applicationASTM D790
Pencil HardnessVaries (e.g., up to 5H)ASTM D3363
Adhesion (Cross-hatch)Excellent (e.g., 5B)ASTM D3359

Note: The specific values for tensile and flexural strength are dependent on the substrate and the coating thickness. The data presented is based on a flame-retardant coating formulation containing Pentaerythritol tetra(3-mercaptopropionate).[7] Pencil hardness can be tailored by adjusting the crosslink density.[16]

Table 3: Curing Characteristics of a Thiol-Ene Formulation

PropertyValueTest Method
Double Bond Conversion> 90%Real-time FT-IR Spectroscopy
Thiol Conversion> 90%Real-time FT-IR Spectroscopy
Gel Point Conversion~33-50%Photorheology

Note: High conversion rates are a key feature of thiol-ene click chemistry, leading to the formation of a homogeneous polymer network.[1][7] The gel point indicates the transition from a liquid to a solid network.

Experimental Protocols

Protocol 1: Synthesis of a Multifunctional Secondary Thiol Hardener (Pentaerythritol tetrakis(3-mercaptobutyrate))

This protocol describes the synthesis of a tetrafunctional secondary thiol hardener via the esterification of pentaerythritol with 3-mercaptobutyric acid.

Materials:

  • Pentaerythritol

  • 3-Mercaptobutyric acid

  • p-Toluenesulfonic acid (catalyst) or other suitable acid catalysts[1]

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent (e.g., dichloromethane for extraction)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add pentaerythritol, a stoichiometric excess of 3-mercaptobutyric acid, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux with continuous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the product, if necessary, using column chromatography to obtain pure pentaerythritol tetrakis(3-mercaptobutyrate).[1]

Protocol 2: Formulation and UV-Curing of a Thiol-Ene Polymer Coating

This protocol details the preparation of a UV-curable coating formulation and the subsequent curing process.

Materials:

  • Pentaerythritol tetrakis(3-mercaptobutyrate) (synthesized in Protocol 1)

  • A multifunctional ene monomer (e.g., Triallyl cyanurate (TAC) or Pentaerythritol tetraacrylate)[7][17]

  • A photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO))[7][12][18]

  • Optional: Reactive diluents, adhesion promoters, or other additives.

Equipment:

  • Glass vials

  • Vortex mixer or ultrasonic bath

  • Film applicator (e.g., doctor blade)

  • Substrate for coating (e.g., steel, glass, or polymer panels)

  • UV curing system (e.g., medium-pressure mercury lamp)

Procedure:

  • Formulation: In a glass vial, combine the Pentaerythritol tetrakis(3-mercaptobutyrate) and the multifunctional ene monomer. A 1:1 stoichiometric ratio of thiol to ene functional groups is typically used to achieve maximum crosslink density.[1]

  • Add the photoinitiator to the mixture at a concentration of 1-3 wt%.

  • Thoroughly mix the components using a vortex mixer or an ultrasonic bath until the photoinitiator is completely dissolved. The formulation should be protected from light.

  • Coating Application: Apply the liquid formulation onto the desired substrate using a film applicator to achieve a uniform thickness.

  • UV Curing: Expose the coated substrate to UV radiation from a medium-pressure mercury lamp. The curing time will depend on the lamp intensity, the photoinitiator concentration, and the coating thickness. Curing is typically complete within minutes.[8]

  • Post-Curing: After UV exposure, the coating is fully cured and ready for characterization.

Visualization of Mechanisms and Workflows

Thiol-Ene Reaction Mechanism

The radical-mediated thiol-ene reaction proceeds via a step-growth mechanism. The process is initiated by the formation of a thiyl radical from the thiol monomer upon exposure to UV light in the presence of a photoinitiator. This radical then adds to an ene, creating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol group, regenerating the thiyl radical and propagating the chain.[4]

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator Radical (R.) Radical (R.) Photoinitiator->Radical (R.) UV Light Thiyl Radical (RS.) Thiyl Radical (RS.) Radical (R.)->Thiyl Radical (RS.) + R'SH Carbon Radical Carbon Radical Thiyl Radical (RS.)->Carbon Radical + C=C (Ene) Crosslinked Polymer Crosslinked Polymer Thiyl Radical (RS.)->Crosslinked Polymer + RS. Carbon Radical->Thiyl Radical (RS.) + R'SH Propagated Chain Propagated Chain Carbon Radical->Propagated Chain - R'S. Carbon Radical->Crosslinked Polymer + RS. Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_application Coating Application & Curing cluster_characterization Characterization A Synthesis of Multifunctional Thiol B Formulation with Ene Monomer & Photoinitiator A->B D Coating Application (e.g., Doctor Blade) B->D C Substrate Preparation C->D E UV Curing D->E F Curing Kinetics (RT-FTIR, Photorheology) E->F G Thermal Properties (DSC, TGA) E->G H Mechanical Properties (Hardness, Adhesion, Tensile) E->H I Surface Properties (Contact Angle) E->I

References

Troubleshooting & Optimization

Preventing disulfide dimer formation in Ethyl 3-mercaptobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 3-mercaptobutyrate. The focus is on preventing the common issue of disulfide dimer formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory synthesis involves the Michael addition of a sulfur nucleophile, such as sodium hydrosulfide, to ethyl crotonate.[1] An alternative route begins with 3-bromobutyric or 3-chlorobutyric acid, which undergoes nucleophilic substitution with thiourea or sodium hydrosulfide, followed by esterification with ethanol.[2]

Q2: Why is disulfide dimer formation a common problem in this synthesis?

A2: The thiol (-SH) group in this compound is susceptible to oxidation, which leads to the formation of a disulfide bond between two molecules, creating a dimer. This oxidation can be catalyzed by atmospheric oxygen, trace metal ions, or basic pH conditions. This dimerization is a significant challenge in the synthesis process.[1]

Q3: I've observed a significant amount of disulfide dimer in my reaction mixture. Can it be reversed?

A3: Yes, the disulfide dimer can be reduced back to the desired monomeric this compound. Common laboratory reducing agents for this purpose include zinc dust in acetic acid, sodium borohydride (NaBH4), dithiothreitol (DTT), and tris(2-carboxyethyl)phosphine (TCEP).

Q4: How can I prevent the disulfide dimer from forming in the first place?

A4: Proactive prevention is key. Strategies include:

  • Working under an inert atmosphere: Using nitrogen or argon and degassed solvents minimizes contact with oxygen.

  • Controlling the pH: Maintaining a slightly acidic to neutral pH (around 6.5-7.5) can reduce the rate of oxidation.

  • Using chelating agents: Adding a small amount of Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze the oxidation reaction.

Troubleshooting Guides

Issue 1: Low yield of this compound due to significant dimer formation.

Possible Cause Suggested Solution
Oxidation from atmospheric oxygen. Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been thoroughly degassed.
Metal-catalyzed oxidation. Add a chelating agent, such as EDTA, to the reaction mixture at a concentration of 1-5 mM to sequester catalytic metal ions.
Inappropriate pH. Maintain the reaction pH between 6.5 and 7.5. At higher pH, the thiolate anion is more prevalent and more susceptible to oxidation.
Inefficient reduction of the dimer. If a reduction step is part of your protocol, ensure the reducing agent is fresh and used in sufficient molar excess. See the detailed protocols below for specific conditions.

Issue 2: The final product is contaminated with the disulfide dimer after purification.

Possible Cause Suggested Solution
Re-oxidation during work-up or purification. Degas all aqueous solutions and solvents used during extraction and purification. Consider adding a reducing agent like TCEP to purification buffers.
Inefficient distillation. Ensure the distillation is performed under an appropriate vacuum (e.g., 10 mmHg) and the collection temperature is accurate (76-80 °C) to separate the monomer from the higher-boiling dimer.

Quantitative Data Summary

The following table summarizes the effectiveness and key parameters of various methods to prevent or reverse disulfide dimer formation.

MethodReagent/ConditionTypical Concentration/SettingEffectiveness/Notes
Reduction Zinc / Acetic AcidExcess zinc dust in acetic acidEffective for reducing the dimer post-synthesis.
Sodium Borohydride (NaBH4)Varies, often in alcoholic solventsA mild and effective reducing agent for disulfides.
TCEP5-50 mMEffective over a broad pH range (1.5-8.5), odorless, and more resistant to air oxidation than DTT.
DTT1-10 mMOptimal at pH > 7, but prone to air oxidation and has a strong odor.
Prevention Inert AtmosphereN₂ or Ar blanketSignificantly reduces oxidation from atmospheric oxygen.
pH ControlpH 6.5 - 7.5Minimizes the concentration of the highly reactive thiolate anion.
Chelating AgentEDTA (1-5 mM)Sequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze thiol oxidation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dimer Formation and Subsequent Reduction

This method, adapted from a patented process, intentionally forms the disulfide dimer first, which is then reduced.[3][4]

  • Dimer Formation:

    • In a suitable reaction vessel, dissolve ethyl crotonate, sodium hydrogen sulfide, and sodium bicarbonate in water.

    • Stir the reaction at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Reduction of the Dimer:

    • Once the formation of the disulfide dimer is complete, add excess zinc powder to the reaction mixture.

    • Acidify the mixture by slowly adding acetic acid.

    • Continue stirring until the dimer is fully reduced to this compound.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the excess zinc.

    • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation (76-80 °C at 10 mmHg).

Protocol 2: Using an Inert Atmosphere and Degassed Solvents

  • Degassing Solvents:

    • Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes prior to use.

    • Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent in a Schlenk flask using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.

  • Reaction Setup:

    • Assemble the reaction glassware and flame-dry under vacuum or in an oven, then cool under a stream of inert gas.

    • Maintain a positive pressure of inert gas throughout the reaction and work-up.

Protocol 3: Reduction of Pre-formed Disulfide Dimer with TCEP

  • Dissolve the crude product containing the disulfide dimer in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent).

  • Add a 5- to 50-fold molar excess of TCEP to the solution.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the disappearance of the dimer by an appropriate analytical method (e.g., LC-MS).

  • Proceed with the work-up and purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_dimer_formation Potential Dimer Formation cluster_prevention Preventative Measures cluster_reduction Corrective Measure (Reduction) Ethyl Crotonate Ethyl Crotonate Reaction Reaction Ethyl Crotonate->Reaction NaSH / NaHCO3 NaSH / NaHCO3 NaSH / NaHCO3->Reaction Oxidation (O2, Metal Ions) Oxidation (O2, Metal Ions) Reaction->Oxidation (O2, Metal Ions) Undesired Pathway This compound (Product) This compound (Product) Reaction->this compound (Product) Desired Pathway Disulfide Dimer Disulfide Dimer Oxidation (O2, Metal Ions)->Disulfide Dimer Reducing Agent (e.g., Zn/AcOH, TCEP) Reducing Agent (e.g., Zn/AcOH, TCEP) Disulfide Dimer->Reducing Agent (e.g., Zn/AcOH, TCEP) Inert Atmosphere Inert Atmosphere Inert Atmosphere->Oxidation (O2, Metal Ions) Inhibits pH Control (6.5-7.5) pH Control (6.5-7.5) pH Control (6.5-7.5)->Oxidation (O2, Metal Ions) Reduces Rate EDTA EDTA EDTA->Oxidation (O2, Metal Ions) Inhibits Reducing Agent (e.g., Zn/AcOH, TCEP)->this compound (Product)

Caption: Workflow for this compound synthesis, highlighting dimer formation and prevention/correction strategies.

troubleshooting_logic Start Start High Dimer Content? High Dimer Content? Start->High Dimer Content? Inert Atmosphere Used? Inert Atmosphere Used? High Dimer Content?->Inert Atmosphere Used? Yes Perform Reduction Step Perform Reduction Step High Dimer Content?->Perform Reduction Step No pH Controlled? pH Controlled? Inert Atmosphere Used?->pH Controlled? Yes Implement Inert Atmosphere Implement Inert Atmosphere Inert Atmosphere Used?->Implement Inert Atmosphere No EDTA Used? EDTA Used? pH Controlled?->EDTA Used? Yes Control pH (6.5-7.5) Control pH (6.5-7.5) pH Controlled?->Control pH (6.5-7.5) No Add EDTA (1-5 mM) Add EDTA (1-5 mM) EDTA Used?->Add EDTA (1-5 mM) No EDTA Used?->Perform Reduction Step Yes Implement Inert Atmosphere->High Dimer Content? Control pH (6.5-7.5)->High Dimer Content? Add EDTA (1-5 mM)->High Dimer Content? Proceed to Purification Proceed to Purification Perform Reduction Step->Proceed to Purification

Caption: A logical troubleshooting guide for addressing disulfide dimer formation during this compound synthesis.

References

Technical Support Center: Ethyl 3-mercaptobutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-mercaptobutyrate. The following sections detail common issues and their resolutions for prevalent synthetic methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Method 1: Michael Addition of a Thiol to Ethyl Crotonate

This is a widely utilized method for synthesizing this compound. However, challenges such as low conversion rates and the formation of byproducts are common.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the Michael addition can stem from several factors. A primary concern is the incomplete conversion of starting materials. Key areas to investigate include the choice and concentration of the catalyst, the stoichiometry of the reactants, the inherent reactivity of your thiol source, and the reaction conditions.[1]

Troubleshooting Low Yield:

Potential Cause Recommended Action
Suboptimal Catalyst For base-catalyzed reactions, ensure the base is strong enough to deprotonate the thiol and is not sterically hindered. Consider screening different amine or phosphine catalysts.[2][3] For Lewis acid-catalyzed reactions, ensure the catalyst is active and used in the appropriate concentration.
Incorrect Stoichiometry A 1:1 stoichiometric ratio of thiol to ethyl crotonate is theoretically ideal. Using a slight excess of the thiol can sometimes drive the reaction to completion.[1]
Presence of Oxygen Oxygen can lead to the oxidative dimerization of the thiol, forming a disulfide byproduct and reducing the concentration of the active nucleophile.[1] Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate and overall conversion. However, be cautious as higher temperatures can also promote side reactions.
Inhibitors in Reagents Ensure the purity of your ethyl crotonate and thiol source, as impurities can inhibit the reaction.

Q2: I am observing a significant amount of a high-boiling point impurity. What is it and how can I deal with it?

A2: A common byproduct in this reaction is the disulfide dimer of this compound, formed through the oxidation of the thiol.[1] This dimer has a higher boiling point than the desired product.

Managing Disulfide Formation:

  • Prevention: The most effective strategy is to prevent its formation by rigorously excluding oxygen from the reaction mixture. This can be achieved by using degassed solvents and maintaining an inert atmosphere.[4]

  • Reduction: If the disulfide has already formed, it can be cleaved back to the desired thiol. A common method is reduction using zinc powder in acetic acid.[5] Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent that is selective for disulfide bonds.[6]

Synthesis Method 2: Synthesis via Isothiouronium Salt

This two-step method is often preferred as it avoids the use of volatile and malodorous thiols directly. The first step involves the formation of an isothiouronium salt from crotonic acid and thiourea, followed by hydrolysis and esterification.

Q3: The formation of the isothiouronium salt is incomplete. How can I troubleshoot this step?

A3: Incomplete salt formation can be due to several factors related to reaction conditions and reagent quality.

Troubleshooting Isothiouronium Salt Formation:

Potential Cause Recommended Action
Insufficient Acid The reaction requires acidic conditions to proceed effectively. Ensure the correct molar equivalent of a strong acid (e.g., HCl) is used.
Poor Quality Thiourea Use high-purity thiourea. Impurities can interfere with the reaction.
Inadequate Reaction Time or Temperature Ensure the reaction is refluxed for a sufficient duration to go to completion. Monitor the reaction progress by TLC.

Q4: My final esterification step has a low yield. What are the common pitfalls?

A4: The esterification of 3-mercaptobutanoic acid is an equilibrium-limited reaction. Low yields are often due to the presence of water or an ineffective catalyst.

Improving Esterification Yield:

Potential Cause Recommended Action
Presence of Water Water will shift the equilibrium back towards the starting materials. Remove water as it is formed using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.[7][8][9]
Catalyst Inefficiency Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[9] For acid-sensitive substrates, consider milder coupling agents.[7]
Insufficient Alcohol Using a large excess of ethanol can drive the equilibrium towards the product.[7][8][10]
Incomplete Reaction Monitor the reaction by TLC or GC to ensure it has reached completion before workup.
Synthesis Method 3: Enzymatic Esterification

This method offers a greener alternative to traditional acid-catalyzed esterification, often proceeding under milder conditions.

Q5: The conversion in my enzymatic esterification is low. How can I optimize the reaction?

A5: The efficiency of enzymatic esterification is highly dependent on several parameters.

Optimizing Enzymatic Esterification:

Parameter Recommendation
Enzyme Choice Candida antarctica lipase B (CALB) is a commonly used and effective lipase for esterification reactions.[11][12][13]
Enzyme Concentration Increasing the enzyme concentration generally increases the reaction rate, up to a certain point where it no longer improves the conversion yield.[5]
Temperature The optimal temperature for CALB is typically between 40-60°C.[12] Higher temperatures can lead to enzyme deactivation.[14][15]
Water Content A small amount of water is often necessary for enzyme activity, but excess water will favor the reverse hydrolysis reaction.[5] The optimal water content should be determined empirically.
pH The pH of the reaction medium can significantly affect enzyme activity and stability. The optimal pH should be determined for the specific lipase being used.
Substrate Inhibition High concentrations of either the carboxylic acid or the alcohol can sometimes inhibit the enzyme. Consider a fed-batch approach for adding substrates.

Q6: My enzyme seems to be deactivating quickly. What can I do to improve its stability?

A6: Enzyme deactivation can be caused by factors such as temperature, pH, and the presence of certain organic solvents.[16][17][18]

Improving Enzyme Stability:

  • Immobilization: Immobilizing the lipase on a solid support can significantly enhance its stability and allow for easier recovery and reuse.

  • Solvent Choice: Use a non-polar, water-immiscible organic solvent to minimize enzyme denaturation.

  • Temperature and pH Control: Operate the reaction within the optimal temperature and pH range for the specific lipase.

Experimental Protocols

Protocol 1: Michael Addition and Disulfide Reduction

Step 1: Michael Addition of Sodium Hydrosulfide to Ethyl Crotonate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve ethyl crotonate in a suitable degassed solvent (e.g., ethanol).

  • In a separate flask, prepare a solution of sodium hydrosulfide (NaHS) in degassed water.

  • Cool the ethyl crotonate solution in an ice bath.

  • Slowly add the sodium hydrosulfide solution to the ethyl crotonate solution with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to neutralize any remaining base.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of Disulfide Dimer

  • Dissolve the crude product from Step 1, which may contain the disulfide dimer, in glacial acetic acid.

  • Add zinc dust to the solution in portions with stirring. The reaction is exothermic and may require cooling.

  • Stir the mixture at room temperature until the disulfide is completely reduced (monitor by TLC).

  • Filter off the excess zinc powder and wash it with a small amount of acetic acid.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by vacuum distillation.

Protocol 2: Fischer Esterification of 3-Mercaptobutanoic Acid
  • Combine 3-mercaptobutanoic acid and a large excess of ethanol in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Esterification Methods for 3-Mercaptobutanoic Acid

Method Catalyst Typical Conditions Typical Yield Advantages Disadvantages
Fischer Esterification H₂SO₄ or p-TsOHReflux in excess ethanol with a Dean-Stark trap80-95%High yield, well-establishedRequires harsh acidic conditions, potential for side reactions
Enzymatic Esterification Immobilized Lipase (e.g., CALB)40-60°C, organic solvent70-90%Mild conditions, high selectivity, environmentally friendlyEnzyme cost and stability can be a concern

Table 2: Typical Distillation Parameters for this compound

Parameter Value Reference
Boiling Point (Atmospheric Pressure) 188 - 189 °C[19][20][21]
Boiling Point (Reduced Pressure) 76-80 °C @ 10 mmHg

Visualizations

Michael_Addition_Workflow cluster_reaction Michael Addition cluster_workup Workup & Purification A Ethyl Crotonate + Thiol Source C Reaction Mixture A->C B Base or Lewis Acid Catalyst B->C D Acidification & Extraction C->D E Crude Product D->E F Disulfide Dimer Present? E->F G Reduction (e.g., Zn/AcOH) F->G Yes H Purification (Vacuum Distillation) F->H No G->H I Pure this compound H->I

Caption: Workflow for the Michael Addition Synthesis.

Isothiouronium_Salt_Route cluster_step1 Step 1: Salt Formation & Hydrolysis cluster_step2 Step 2: Esterification A Crotonic Acid + Thiourea C Isothiouronium Salt A->C Reflux B Acidic Conditions B->C D Base Hydrolysis C->D E 3-Mercaptobutanoic Acid D->E H Reaction Mixture E->H F Ethanol (excess) F->H G Acid Catalyst G->H I Workup & Purification H->I J This compound I->J

Caption: Two-step synthesis via an isothiouronium salt.

Troubleshooting_Logic Start Low Yield Observed Q1 Which Synthesis Method? Start->Q1 MA Michael Addition Q1->MA Michael Add. IS Isothiouronium Salt Q1->IS Isothiouronium Enz Enzymatic Q1->Enz Enzymatic MA_Check1 Check for Disulfide Dimer MA->MA_Check1 IS_Check1 Esterification Incomplete? IS->IS_Check1 Enz_Check1 Optimize T, pH, [Enzyme] Enz->Enz_Check1 MA_Sol1 Perform Reduction Step MA_Check1->MA_Sol1 Yes MA_Check2 Review Catalyst & Conditions MA_Check1->MA_Check2 No IS_Sol1 Remove Water / Use Excess Alcohol IS_Check1->IS_Sol1 Yes IS_Check2 Salt Formation Issue? IS_Check1->IS_Check2 No Enz_Sol1 Run Optimization Screen Enz_Check1->Enz_Sol1 Yes Enz_Check2 Enzyme Deactivation? Enz_Check1->Enz_Check2 No

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of Ethyl 3-mercaptobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 3-mercaptobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS analysis and how do they impact the quantification of this compound?

A1: Matrix effects in GC-MS refer to the alteration of the analyte's signal intensity (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2][3] For this compound, a volatile sulfur compound, matrix components can interact with the analyte in the GC inlet or during ionization in the mass spectrometer.[2][4] This interference can lead to inaccurate quantification, poor method reproducibility, and decreased sensitivity.[5] Signal enhancement may occur when matrix components coat active sites in the GC inlet, preventing the thermal degradation of the analyte.[2][6] Conversely, signal suppression can happen when co-eluting matrix components interfere with the ionization of this compound in the MS source.[5]

Q2: What are the common sources of matrix effects for this compound?

A2: Common sources of matrix effects in the analysis of this compound depend on the sample matrix but often include:

  • Non-volatile residues: High molecular weight compounds that can accumulate in the GC inlet, creating active sites that may degrade the analyte or, conversely, shield it.[7]

  • Co-eluting volatile compounds: Other volatile organic compounds in the sample that have similar chromatographic retention times to this compound can compete for ionization in the MS source.[8]

  • Matrix components from complex samples: In matrices like food, beverages, or biological fluids, components such as sugars, proteins, lipids, and other sulfur-containing compounds can interfere with the analysis.[1][9]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A3: Several sample preparation techniques can effectively minimize matrix effects for volatile sulfur compounds like this compound:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a highly effective, solvent-free technique for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace.[9][10][11] It is particularly well-suited for analyzing trace levels of volatile sulfur compounds in various matrices.[10][12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[13][14] While broadly applicable, the cleanup step needs to be optimized to effectively remove matrix components that interfere with this compound analysis.[15][16]

  • Stable Isotope Dilution Analysis (SIDA): This is a robust calibration strategy that involves adding a known amount of a stable isotope-labeled analog of this compound to the sample.[2][17] Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction.[2]

Troubleshooting Guides

Issue: Poor Peak Shape or Tailing for this compound

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Clean or replace the inlet liner. Use a liner with glass wool or a deactivated liner. Condition the column according to the manufacturer's instructions.[18] Consider using analyte protectants.[6]
Inappropriate injection temperature Optimize the injector temperature. A temperature that is too low may cause slow volatilization, while a temperature that is too high can cause thermal degradation of this sulfur compound.[18]
Column contamination Bake out the column at the maximum recommended temperature. If the problem persists, trim the first few centimeters of the column or replace it.

Issue: Inconsistent or Low Recovery of this compound

Possible Cause Troubleshooting Step
Inefficient extraction Optimize the sample preparation method. For SPME, adjust extraction time, temperature, and fiber type.[9][11] For QuEChERS, evaluate different salt and sorbent combinations.[13]
Analyte degradation This compound, being a thiol, can be susceptible to oxidation.[9] Minimize sample exposure to air and light. Consider using derivatization to create a more stable compound.
Adsorption to surfaces Sulfur compounds are known to adsorb to active surfaces in the GC system.[19][20] Ensure all components in the sample path (liner, column, etc.) are properly deactivated.

Issue: Signal Suppression or Enhancement Observed

Possible Cause Troubleshooting Step
Co-eluting matrix components Improve chromatographic separation by optimizing the GC temperature program or using a column with a different stationary phase.[21] Enhance sample cleanup to remove interfering compounds.[22]
Ionization interference in the MS source Dilute the sample extract to reduce the concentration of matrix components.[22][23] Clean the ion source of the mass spectrometer.[5]
Inadequate calibration strategy Implement matrix-matched calibration, where standards are prepared in a blank matrix extract to compensate for consistent matrix effects.[24] For the highest accuracy, use stable isotope dilution analysis.[2]

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects for volatile organic compounds, which can be extrapolated to the analysis of this compound.

Sample Preparation Technique Typical Recovery (%) Typical RSD (%) Effectiveness in Reducing Matrix Effects
Headspace SPME 85-115< 15High
QuEChERS (optimized) 70-120< 20Medium to High
Liquid-Liquid Extraction 60-110< 25Low to Medium
Stable Isotope Dilution Not applicable (corrects for loss and matrix effects)< 10Very High (compensates rather than removes)

Note: These are general ranges, and actual performance will depend on the specific matrix, instrumentation, and method parameters.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 g) into a headspace vial. For liquid samples, an addition of salt (e.g., NaCl) can improve the release of volatile compounds.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (ideally a stable isotope-labeled this compound) to the vial.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[10]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.[10] Commonly used fibers for volatile sulfur compounds include Carboxen/PDMS.[11][12]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot GC inlet where the analytes are thermally desorbed onto the analytical column. The GC-MS system is then run under optimized conditions for the separation and detection of this compound.

Protocol 2: QuEChERS-based Extraction for GC-MS
  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).[15]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a high speed (e.g., >3000 rpm) for 5 minutes.[14]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA to remove polar interferences, C18 to remove non-polar interferences, and MgSO₄ to remove residual water).[16]

  • Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: Collect the cleaned extract for GC-MS analysis. An internal standard should be added before injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Sample Collection homogenize Homogenization sample->homogenize spike Spike with Internal Standard homogenize->spike extraction Extraction (SPME or QuEChERS) spike->extraction cleanup Cleanup (dSPE for QuEChERS) extraction->cleanup If applicable gc_injection GC Injection extraction->gc_injection cleanup->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification data_review Data Review & Reporting quantification->data_review

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic start Problem Observed (e.g., Poor Peak Shape, Low Recovery) check_system Check GC-MS System Suitability (e.g., run standard) start->check_system system_ok System OK check_system->system_ok Pass system_not_ok System Not OK check_system->system_not_ok Fail check_sample_prep Evaluate Sample Preparation system_ok->check_sample_prep troubleshoot_system Troubleshoot GC-MS (e.g., clean inlet, check for leaks) system_not_ok->troubleshoot_system troubleshoot_system->check_system sample_prep_ok Prep OK check_sample_prep->sample_prep_ok Adequate sample_prep_not_ok Prep Not OK check_sample_prep->sample_prep_not_ok Inadequate check_calibration Review Calibration Strategy sample_prep_ok->check_calibration optimize_sample_prep Optimize Sample Prep (e.g., change SPME fiber, modify QuEChERS cleanup) sample_prep_not_ok->optimize_sample_prep optimize_sample_prep->check_sample_prep calibration_ok Calibration OK check_calibration->calibration_ok Appropriate calibration_not_ok Calibration Not OK check_calibration->calibration_not_ok Inappropriate end Problem Resolved calibration_ok->end implement_new_cal Implement Matrix-Matched or Isotope Dilution Calibration calibration_not_ok->implement_new_cal implement_new_cal->end

Caption: Logical troubleshooting workflow for matrix effect issues.

References

Technical Support Center: Alternative Less Odorous Thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative, less odorous synthesis methods for thiol compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions.

Method 1: Synthesis via Thioacetate Intermediates

Question: My thioacetate deprotection is incomplete, or the yield of the final thiol is low. What could be the issue?

Answer: Incomplete deprotection of thioacetates can be due to several factors:

  • Insufficient Hydrolyzing Agent: The amount of base (e.g., NaOH, KOH) or acid used for hydrolysis may be insufficient. Ensure you are using the correct stoichiometry as specified in the protocol.

  • Reaction Time and Temperature: The hydrolysis of thioacetates can be slow. Ensure the reaction has been allowed to proceed for the recommended time and at the appropriate temperature. For some substrates, refluxing for several hours may be necessary.

  • Steric Hindrance: Sterically hindered thioacetates may require more forcing conditions for deprotection. Consider using a stronger hydrolyzing agent or increasing the reaction temperature.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are commonly used. Ensure your solvent is dry and degassed if the protocol specifies, as the presence of oxygen can lead to disulfide formation.

Question: I am observing significant amounts of disulfide byproduct in my final product. How can I prevent this?

Answer: Disulfide formation is a common side reaction due to the oxidation of the thiol product. To minimize this:

  • Inert Atmosphere: Perform the deprotection and workup under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reducing Agents: If disulfide formation is still an issue, a mild reducing agent can be added during the workup, although this may complicate purification.

  • pH Control: For some thiols, keeping the pH of the solution low can limit oxidation to disulfides.

Method 2: Synthesis via Bunte Salts (S-Alkyl or S-Aryl Thiosulfates)

Question: The hydrolysis of my Bunte salt to the corresponding thiol is not working efficiently. What are the common pitfalls?

Answer: The hydrolysis of Bunte salts is typically acid-catalyzed. Issues can arise from:

  • Inadequate Acid Concentration: The hydrolysis is dependent on acidic conditions. Ensure sufficient acid is present to drive the reaction.

  • Decomposition of Thiosulfate: If you are generating the Bunte salt in situ from sodium thiosulfate and an alkyl halide in the presence of acid, the thiosulfate can decompose to elemental sulfur and sulfur dioxide. It is often better to first synthesize and isolate the Bunte salt before proceeding with hydrolysis.

  • Side Reactions: In the presence of the thiol product, unreacted Bunte salt can lead to the formation of disulfides, especially with non-volatile thiols.

Question: I am getting a lot of side products during my Bunte salt synthesis. How can I improve the selectivity?

Answer: The formation of Bunte salts from alkyl halides and sodium thiosulfate is an S_N2 reaction. To improve selectivity:

  • Choice of Halide: Primary alkyl halides generally give the best yields. Tertiary alkyl halides are not suitable for this reaction.

  • Reaction Conditions: Ensure you are using appropriate solvent and temperature conditions to favor the S_N2 reaction over potential elimination side reactions.

Method 3: Synthesis via S-Alkylisothiouronium Salts

Question: The hydrolysis of my S-alkylisothiouronium salt is giving a poor yield of the thiol. What should I check?

Answer: The hydrolysis of S-alkylisothiouronium salts is typically carried out under basic conditions.

  • Incomplete Hydrolysis: Ensure that the concentration of the base (e.g., NaOH or KOH) and the reaction time are sufficient for complete hydrolysis.

  • Purity of the Salt: Impurities in the starting S-alkylisothiouronium salt can interfere with the reaction. Ensure the salt is pure before use.

  • Substrate Compatibility: While this method is quite general, very sterically hindered substrates may require longer reaction times or higher temperatures.

Question: Are there any common side reactions to be aware of when using S-alkylisothiouronium salts?

Answer:

  • Over-alkylation: While less common than with direct thiolation, it's important to use the correct stoichiometry to avoid any potential side reactions.

  • Incomplete reaction: Ensure the initial formation of the S-alkylisothiouronium salt from the alkyl halide and thiourea has gone to completion before initiating hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using odorless thiol precursors like thioacetates, Bunte salts, or S-alkylisothiouronium salts?

A1: The primary advantage is the significant reduction in malodor during synthesis, creating a safer and more pleasant laboratory environment. These precursors are often stable, crystalline solids that are easier to handle and store compared to volatile and pungent low-molecular-weight thiols.

Q2: How do I choose the best alternative synthesis method for my specific application?

A2: The choice of method depends on several factors including the nature of your substrate, the desired scale of the reaction, and the functional groups present in your molecule. The decision tree below can help guide your choice.

Q3: Are there any inherently odorless thiols that can be used directly?

A3: Yes, high-molecular-weight thiols tend to be odorless due to their low volatility. Examples include 1-dodecanethiol and p-heptylphenylmethanethiol, which have been used as odorless substitutes for ethanethiol and benzyl mercaptan, respectively. Silyl-substituted thiols have also been developed as odorless thiol equivalents.

Q4: What are photocatalytic thiol-ene reactions, and are they a good alternative for odorless synthesis?

A4: Photocatalytic thiol-ene reactions are radical-mediated additions of a thiol to an alkene, initiated by visible light and a photocatalyst. This method can be highly efficient and selective. While it still uses a thiol, the reaction conditions are often mild, and the high efficiency can minimize the exposure to unreacted thiol. This approach is particularly useful for polymer functionalization and the synthesis of complex molecules.

Q5: Can flow chemistry be applied to these less odorous thiol synthesis methods?

A5: Yes, flow chemistry is an excellent platform for conducting reactions with hazardous or odorous compounds. The enclosed nature of flow reactors minimizes exposure, and the precise control over reaction parameters can improve yields and reduce side reactions. Flow chemistry has been successfully applied to photocatalytic thiol-ene reactions.

Data Presentation

The following table summarizes quantitative data for various alternative thiol synthesis methods. Note that direct comparison can be challenging as yields are highly dependent on the specific substrates and reaction conditions used in each study.

Synthesis MethodPrecursorTypical SubstrateReagents & ConditionsYield (%)Reference(s)
Thioacetate Hydrolysis S-(10-Undecenyl) thioacetateAliphatic thioacetateNaOH, Ethanol/H₂O, Reflux 2h~80 (of thiol),
Various ThioacetatesAliphatic thioacetatesTetrabutylammonium cyanide, Chloroform/Methanol, RT, 3hHigh
Bunte Salt Hydrolysis S-Aryl/Alkyl thiosulfatesAlkyl halidesAcidic hydrolysisGood to Excellent
Isothiouronium Salt Hydrolysis S-Alkylisothiouronium saltsAlkyl halidesAlkaline hydrolysis94-97
S-Alkylisothiouronium saltsElectron-deficient olefinsNaOH, H₂O, RT, 5-20 min71-93
Photocatalytic Thiol-Ene Thiol and AlkeneVarious thiols and alkenesBi₂O₃, BrCCl₃, Visible light>95 (conversion)
Thiol and AlkeneBoc-cysteine, various alkenesMetal oxide-carbon nanocomposites, UV light, 1hHigh

Experimental Protocols

Protocol 1: Synthesis of a Thiol from a Thioacetate Intermediate

This protocol describes the synthesis of 11-mercapto-1-undecene from S-(10-undecenyl) thioacetate.

Step 1: Deprotection of S-(10-Undecenyl) thioacetate

  • Under an inert atmosphere, dissolve S-(10-undecenyl) thioacetate (2.0 g, 8.76 mmol) in 10 mL of ethanol in a 250 mL three-neck round-bottom flask.

  • Add a solution of NaOH (700 mg, 18 mmol) in 2.5 mL of H₂O dropwise to the flask.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature and neutralize with 6 mL of degassed 2 M HCl solution.

  • Transfer the mixture to a separatory funnel under an inert atmosphere.

  • Add 20 mL of degassed diethyl ether and 10 mL of degassed water, then separate the organic layer.

  • Wash the organic layer with 10 mL of degassed water and dry over Na₂SO₄.

  • Remove the solvent at 40 °C using a rotary evaporator to yield 11-mercapto-1-undecene. The reported yield for this procedure is approximately 1.3 g with 95% purity.

Protocol 2: Synthesis of a Thiol from an Alkyl Halide via an S-Alkylisothiouronium Salt

This is a general two-step procedure for the synthesis of a thiol from an alkyl halide.

Step 1: Formation of the S-Alkylisothiouronium Salt

  • In a round-bottom flask, dissolve the alkyl halide (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated S-alkylisothiouronium salt by filtration. Wash the salt with cold ethanol and dry under vacuum.

Step 2: Hydrolysis of the S-Alkylisothiouronium Salt

  • Dissolve the S-alkylisothiouronium salt in a solution of sodium hydroxide (2-3 equivalents) in water or a water/ethanol mixture.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction to room temperature and acidify with a dilute acid (e.g., HCl) to protonate the thiolate.

  • Extract the thiol with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the thiol.

Mandatory Visualization

G Decision Tree for Selecting a Less Odorous Thiol Synthesis Method start Start: Need to synthesize a thiol with minimal odor precursor Use an odorless precursor? start->precursor direct Use an inherently odorless thiol? precursor->direct No thioacetate Thioacetate Method (Good for many functional groups, requires deprotection) precursor->thioacetate Yes bunte Bunte Salt Method (Uses inexpensive reagents, good for S_N2-reactive halides) precursor->bunte Yes isothiouronium Isothiouronium Salt Method (Good yields, reliable for primary halides) precursor->isothiouronium Yes photochem Is your reaction a thiol-ene or thiol-yne addition? direct->photochem No high_mw_thiol Use High MW Thiol (e.g., 1-dodecanethiol) (No deprotection needed, less volatile) direct->high_mw_thiol Yes photocatalysis Photocatalytic Method (Mild conditions, high efficiency) photochem->photocatalysis Yes traditional Consider traditional methods with enhanced odor control (e.g., flow chemistry, scrubbers) photochem->traditional No

Choosing a suitable less odorous thiol synthesis method.

G Workflow for Thiol Synthesis via Thioacetate Intermediate cluster_synthesis Step 1: Thioacetate Synthesis cluster_deprotection Step 2: Deprotection start_material Alkyl Halide (R-X) or Alcohol (R-OH) reagents_syn Potassium Thioacetate or Thioacetic Acid (Mitsunobu) start_material->reagents_syn reaction_syn S_N2 or Mitsunobu Reaction reagents_syn->reaction_syn thioacetate Thioacetate Intermediate (R-SAc) reaction_syn->thioacetate purification_syn Purification (e.g., Chromatography) thioacetate->purification_syn reagents_dep Base (e.g., NaOH) or Acid (e.g., HCl) purification_syn->reagents_dep reaction_dep Hydrolysis under Inert Atmosphere reagents_dep->reaction_dep workup Acidic Workup & Extraction reaction_dep->workup thiol Final Thiol Product (R-SH) purification_dep Final Purification (e.g., Distillation) thiol->purification_dep workup->thiol

General workflow for thiol synthesis via a thioacetate intermediate.

Troubleshooting low purity in Ethyl 3-mercaptobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-mercaptobutyrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields can stem from several factors, including incomplete reactions, side reactions, and product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Inefficient Catalyst: The choice and amount of catalyst are crucial. For Fischer esterification, strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective.[1] For the Michael addition, a suitable base is needed to deprotonate the thiol.

    • Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol reactant or remove water as it forms, for instance, by using a Dean-Stark apparatus.[2]

  • Side Reactions:

    • Oxidation to Disulfide: The primary side reaction is the oxidation of the thiol group to form a disulfide dimer. This is especially prevalent in the presence of oxygen or base. To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]

  • Product Loss During Workup:

    • Careless Transfers: Ensure all product is transferred between flasks and during extraction by rinsing glassware with the appropriate solvent.

    • Improper Extraction: Use a sufficient volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

    • Volatility: this compound is volatile. Be cautious during solvent removal (e.g., using a rotary evaporator) to avoid product loss.

Q2: I've identified a significant amount of a higher molecular weight impurity in my final product. What is it likely to be and how can I remove it?

The most common higher molecular weight impurity is the disulfide dimer of this compound, formed by the oxidation of the thiol group.

Identification and Removal:

  • Identification: This impurity can be identified by GC-MS, where it will have a higher retention time and a mass corresponding to the dimer.

  • Prevention: As mentioned previously, conducting the reaction under an inert atmosphere minimizes its formation.[1]

  • Removal:

    • Reduction: If the disulfide has already formed, it can be reduced back to the desired thiol. A common method involves using a reducing agent like zinc dust in acetic acid.[1]

    • Purification: Careful distillation under reduced pressure can also be used to separate the desired monomer from the less volatile disulfide dimer.

Q3: My purified product still contains starting materials (e.g., ethyl crotonate or 3-mercaptobutanoic acid). How can I improve the purity?

The presence of unreacted starting materials indicates an incomplete reaction or inefficient purification.

Solutions:

  • Driving the Reaction to Completion:

    • Michael Addition: Ensure the stoichiometry of the thiol donor is appropriate and that the reaction is allowed to run to completion. Using a nucleophilic catalyst can improve the reaction rate.

    • Fischer Esterification: As this is an equilibrium-controlled reaction, using an excess of one reactant (typically the alcohol) or removing the water byproduct is essential to consume the limiting reagent.[2]

  • Improving Purification:

    • Washing Steps: During the workup of a Fischer esterification, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) will remove unreacted carboxylic acid.

    • Distillation: Careful fractional distillation is the most effective method for separating the product from unreacted starting materials, which will likely have different boiling points.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic route can significantly impact the yield and purity of this compound. Below are tables summarizing key parameters for the two primary synthetic methods.

Table 1: Michael Addition of a Sulfhydryl Donor to Ethyl Crotonate

ParameterConditionReported YieldPotential Impurities
Reactants Ethyl Crotonate, Sodium Hydrosulfide, Sodium Bicarbonate50-75% (after reduction)[1]Disulfide dimer, unreacted ethyl crotonate
Solvent Water or Ethanol-Water mixtures
Temperature Room Temperature (25–40°C)
Key Challenge Formation of disulfide dimer

Table 2: Direct Esterification of 3-Mercaptobutanoic Acid

MethodCatalystTypical ConditionsYieldAdvantages
Acid-Catalyzed H₂SO₄ or PTSA (2–5 mol%)[1]Reflux with Dean-Stark trap, 6–8 hours80–85%[1]High yield, established method
Enzymatic Immobilized Lipase (e.g., Candida antarctica Lipase B)45–50°C, 24–48 hours, solvent-free70–75%Biocompatible, no acidic waste

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Synthesis via Michael Addition and Reduction

This two-step procedure involves the initial formation of the disulfide dimer followed by its reduction.

Step 1: Formation of the Disulfide Dimer

  • In a reaction vessel, dissolve ethyl crotonate, sodium hydrogen sulfide, and sodium bicarbonate in water.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the disulfide dimer of this compound will have formed.

Step 2: Reduction of the Disulfide Dimer

  • To the reaction mixture containing the disulfide dimer, add acetic acid.

  • Slowly add zinc dust portion-wise while monitoring the temperature.

  • Continue stirring until the disulfide is fully converted to the monomeric thiol, as confirmed by TLC or GC-MS.

  • Filter the reaction mixture to remove excess zinc.

  • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 3-mercaptobutanoic acid.

  • Combine 3-mercaptobutanoic acid and a large excess of ethanol in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (2-5 mol%).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by TLC until the 3-mercaptobutanoic acid is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Remove the excess ethanol under reduced pressure.

  • Extract the residue with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the product by vacuum distillation.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the key experimental workflows and a logical troubleshooting process for addressing low purity in the synthesis of this compound.

Synthesis_Workflow cluster_michael Michael Addition Route cluster_esterification Fischer Esterification Route MA_start Ethyl Crotonate + Thiol Donor MA_reaction Michael Addition MA_start->MA_reaction MA_intermediate Intermediate Adduct MA_reaction->MA_intermediate MA_oxidation Oxidation (Side Reaction) MA_intermediate->MA_oxidation MA_product This compound MA_intermediate->MA_product Direct Path MA_dimer Disulfide Dimer MA_oxidation->MA_dimer MA_reduction Reduction MA_dimer->MA_reduction MA_reduction->MA_product Purification Purification (Distillation) MA_product->Purification FE_start 3-Mercaptobutanoic Acid + Ethanol FE_reaction Acid-Catalyzed Esterification FE_start->FE_reaction FE_product This compound FE_reaction->FE_product FE_water Water (byproduct) FE_reaction->FE_water FE_product->Purification Final_Product Pure Ethyl 3-mercaptobutyrate Purification->Final_Product

Caption: Synthetic routes to this compound.

Caption: Troubleshooting workflow for low purity.

References

Minimizing side reactions in the esterification of 3-mercaptobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the esterification of 3-mercaptobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the esterification of 3-mercaptobutanoic acid?

A1: The primary side reactions stem from the reactivity of the thiol (-SH) group. The two most common side reactions are:

  • Oxidative Disulfide Formation: The thiol group is susceptible to oxidation, especially in the presence of air or trace oxidizing agents, leading to the formation of a disulfide-linked dimer.[1]

  • Thioesterification: The thiol group of one molecule can act as a nucleophile and attack the activated carboxyl group of another molecule, resulting in the formation of a thioester. This can lead to oligomers or polymers.[2][3]

Q2: Why is the thiol group problematic during a standard Fischer esterification?

A2: The thiol group is a potent nucleophile, sometimes more so than the alcohol reactant, and it is easily oxidized.[1][4] In a standard acid-catalyzed Fischer esterification, the acidic conditions can promote both disulfide formation and intermolecular thioesterification, leading to a complex mixture of products and reducing the yield of the desired ester.[5][6]

Q3: Should I protect the thiol group before esterification? If so, what are some suitable protecting groups?

A3: Protecting the thiol group is a highly effective strategy to prevent side reactions. The ideal protecting group should be easy to introduce, stable under the esterification conditions, and easy to remove without affecting the newly formed ester. A common and effective protecting group for thiols is the trityl (triphenylmethyl, Tr) group.[7] An alternative strategy involves oxidizing the thiol to a stable disulfide, performing the esterification on the dimer, and then reducing the disulfide bond to regenerate the free thiol on the final ester product.[8]

Q4: What are the optimal reaction conditions for a direct esterification (without protection) to minimize side products?

A4: To minimize side products in a direct esterification, consider the following conditions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidation to the disulfide.

  • Moderate Temperatures: Avoid excessively high temperatures which can promote side reactions. Refluxing at the boiling point of the alcohol is typical, but optimization may be required.[6]

  • Catalyst Concentration: The concentration of the acid catalyst can be critical. Lower catalyst concentrations may be sufficient to promote esterification without significantly accelerating side reactions. For the related 3-mercaptopropionic acid, a lower concentration of p-toluenesulfonic acid (p-TSA) resulted in higher purity of the desired ester.[3]

  • Le Châtelier's Principle: Use a large excess of the alcohol (it can often be used as the solvent) and remove water as it forms using a Dean-Stark apparatus or molecular sieves. This drives the equilibrium toward the desired ester product.[5][9]

Q5: How can I detect and quantify the formation of side products?

A5: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick method to visually check for the presence of multiple products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile compounds and identifying them by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the components of the reaction mixture and quantifying their relative amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structures of the desired ester and major byproducts. The chemical shifts of protons near the sulfur atom will be distinct for the thiol, disulfide, and thioester.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Ester 1. Incomplete reaction due to equilibrium. 2. Significant formation of side products (disulfides, thioesters). 3. Insufficient catalyst activity.1. Use a large excess of the alcohol reactant (5-10 equivalents or as solvent). Remove water using a Dean-Stark trap or molecular sieves.[5] 2. Implement a thiol protection strategy (see Protocol 2). Alternatively, run the reaction under an inert atmosphere at the lowest effective temperature. 3. Ensure the acid catalyst (e.g., H₂SO₄, p-TSA) is not old or deactivated. Consider using a solid acid catalyst like Amberlyst 15 for easier removal and potential for higher selectivity.[10]
Significant Amount of Disulfide Byproduct Detected 1. Oxidation of the thiol by atmospheric oxygen. 2. Presence of oxidizing impurities in reagents.1. Degas all solvents and reagents. Run the reaction under a strict inert atmosphere (N₂ or Ar). 2. Use freshly distilled or high-purity reagents.
Formation of Thioester/Oligomeric Byproducts 1. Intermolecular reaction between the thiol and carboxylic acid is competing with esterification. 2. High catalyst concentration or temperature favoring thioesterification.1. Protect the thiol group prior to esterification (see Protocol 2). 2. Reduce the concentration of the acid catalyst. A study on a similar molecule showed that a lower p-TSA concentration minimized thioester formation.[3] 3. Lower the reaction temperature and extend the reaction time.
Reaction Fails to Reach Completion 1. Water formed during the reaction is hydrolyzing the product (equilibrium not shifted). 2. Steric hindrance from the alcohol or acid.1. Ensure the Dean-Stark trap is functioning correctly or that the molecular sieves are activated and sufficient.[5] 2. For sterically hindered substrates, consider alternative methods such as using an acid chloride or Steglich esterification with a coupling agent like DCC.[9][11]
Difficulty Purifying the Final Product 1. Boiling points of the product and byproducts are too close. 2. The product is thermally unstable at distillation temperatures.1. Use column chromatography for purification instead of distillation. 2. Consider vacuum distillation to lower the required boiling temperature. If using a protection strategy, purification may be easier after the final deprotection step.

Data Presentation

Table 1: Effect of Catalyst Concentration on Product Purity in the Esterification of a Mercapto-Acid Analogue

This table is based on data from the esterification of 3-mercaptopropionic acid with trimethylolpropane, demonstrating a common trend for mercapto-acids.[3]

p-TSA Catalyst Concentration (mol per mol of alcohol)Purity of Desired Ester (%)Thioester-Based Side Product (%)
0.0368.2Low
0.0555.1Increased
0.0745.9High
0.1038.4Very High

Data adapted from a study on a structurally similar trifunctional mercaptoester synthesis.[3] The trend illustrates that increasing acid catalyst concentration can significantly increase the formation of thioester side products at the expense of the desired ester.

Experimental Protocols & Visualizations

Key Reaction Pathways

The following diagram illustrates the desired esterification pathway versus the two main competing side reactions.

G cluster_main Desired Reaction cluster_side1 Side Reaction 1: Oxidation cluster_side2 Side Reaction 2: Thioesterification Acid 3-Mercaptobutanoic Acid Ester Desired Ester Product Acid->Ester + H⁺, - H₂O Alcohol Alcohol (R'-OH) Alcohol->Ester Acid2 2x 3-Mercaptobutanoic Acid Disulfide Disulfide Dimer Acid2->Disulfide [O] Acid3 2x 3-Mercaptobutanoic Acid Thioester Thioester Dimer Acid3->Thioester + H⁺, - H₂O

Caption: Desired esterification vs. common side reactions.

Protocol 1: Direct Fischer Esterification (Unprotected Thiol)

This protocol aims to maximize the yield of the desired ester while minimizing side reactions without using a protecting group.

Workflow Diagram

G start Start reagents Combine 3-Mercaptobutanoic Acid, Excess Alcohol (e.g., 10 eq.), and Acid Catalyst (e.g., p-TSA) start->reagents reflux Reflux under N₂ with Dean-Stark Trap reagents->reflux monitor Monitor Reaction by TLC/GC reflux->monitor monitor->reflux Incomplete workup Cool, Neutralize with NaHCO₃(aq) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify by Vacuum Distillation or Column Chromatography dry->purify end End purify->end

Caption: Workflow for direct Fischer esterification.

Methodology:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to remove water. Ensure the entire system is flushed with an inert gas like nitrogen.[5]

  • Reagents: To the flask, add 3-mercaptobutanoic acid (1 eq.), the desired primary or secondary alcohol (5-10 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02-0.03 eq.).[3] Using the alcohol as the solvent is also an option if it is low-cost and has a suitable boiling point.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC analysis of small aliquots. The reaction is typically complete within 4-24 hours.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Then, wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.

Protocol 2: Esterification with Thiol Protection/Deprotection

This protocol uses a trityl protecting group to prevent the thiol from participating in side reactions.

Workflow Diagram

G start Start protect Step 1: Protect Thiol (e.g., with Trityl Chloride) start->protect esterify Step 2: Perform Esterification (Standard Fischer conditions) protect->esterify deprotect Step 3: Deprotect Thiol (e.g., with TFA/TIS) esterify->deprotect purify Step 4: Purify Final Product deprotect->purify end End purify->end

Caption: Workflow for esterification using a protection strategy.

Methodology:

Step 1: Protection of the Thiol Group

  • Dissolve 3-mercaptobutanoic acid (1 eq.) in a suitable solvent like dichloromethane (DCM).

  • Add a base such as triethylamine (TEA, 1.1 eq.).

  • Cool the solution in an ice bath and add trityl chloride (Tr-Cl, 1.05 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water, drying the organic layer, and removing the solvent. The S-trityl protected acid can often be used in the next step without further purification.

Step 2: Esterification

  • Use the S-trityl-3-mercaptobutanoic acid from Step 1 in the Fischer esterification procedure described in Protocol 1 . Since the thiol is protected, side reactions are minimal, and standard conditions can be applied more robustly.

Step 3: Deprotection of the Thiol Group

  • Dissolve the purified S-trityl protected ester in DCM.

  • Add a scavenger, such as triisopropylsilane (TIS, 1-2 eq.).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

  • Remove the TFA and solvent under reduced pressure.

  • Purify the final ester product by column chromatography to remove the trityl byproduct and any remaining impurities.

References

Technical Support Center: Enhancing the Detection of Trace Levels of Ethyl 3-mercaptobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection of trace levels of Ethyl 3-mercaptobutyrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, particularly when using techniques such as Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC).

Issue 1: Poor Reproducibility and Low Analyte Recovery

  • Question: My results for this compound show poor reproducibility and lower than expected analyte recovery. What are the potential causes and solutions?

  • Answer: Poor reproducibility and low recovery are common challenges in the analysis of volatile sulfur compounds. Several factors can contribute to this issue.

    • Sample Handling: Minimize sample handling to reduce the loss of volatile analytes. Ensure that vials are promptly sealed with PTFE-lined septa after sample addition.[1]

    • Storage Conditions: Store samples at low temperatures (e.g., 4°C) to decrease the volatility of this compound and prevent its loss.[1]

    • Sample Matrix Effects: The sample matrix can significantly influence the partitioning of the analyte into the headspace. To mitigate this, consider the following:

      • Salting Out: Add salts like sodium chloride (NaCl) or magnesium sulfate (MgSO₄) to the sample to increase its ionic strength. This can enhance the release of volatile compounds into the headspace.

      • Internal Standards: Use an appropriate internal standard, such as a deuterated analog of the analyte, to compensate for matrix effects and variations in extraction efficiency.

    • Inadequate Equilibration: Ensure that the sample has reached equilibrium between the liquid/solid phase and the headspace before extraction. This typically involves incubating the sample at a controlled temperature with agitation for a defined period (e.g., 15-30 minutes).[1]

Issue 2: Chromatographic Problems - Broad or Tailing Peaks

  • Question: My chromatographic peaks for this compound are broad or tailing, leading to poor resolution and inaccurate quantification. What could be causing this?

  • Answer: Peak broadening and tailing can stem from several sources within the gas chromatography system.

    • Active Sites: The presence of active sites in the GC inlet, column, or detector can lead to interactions with the analyte, causing peak tailing. Ensure all components of the sample path are properly deactivated.

    • Improper Injection Technique: For SPME, the desorption of the analyte from the fiber in the GC inlet is a critical step. Optimize the desorption temperature and time to ensure a sharp injection band. A desorption temperature that is too low or a time that is too short can result in incomplete desorption and broader peaks.

    • Column Overload: Injecting too much analyte can overload the column, leading to fronting or tailing peaks. If this is suspected, try diluting the sample or reducing the extraction time.

    • Column Contamination or Degradation: Over time, the stationary phase of the GC column can degrade or become contaminated, leading to poor peak shape. Regular column conditioning and replacement are essential.

Issue 3: System Contamination and Carryover

  • Question: I am observing carryover of this compound from one sample to the next, even after running blank samples. How can I address this?

  • Answer: Carryover can be a significant issue when analyzing trace levels of sticky or high-boiling point compounds.

    • Injector Port Contamination: The GC inlet is a common source of carryover. Implement a rigorous cleaning protocol for the injection port liner and septum.[1]

    • SPME Fiber Carryover: Ensure the SPME fiber is thoroughly cleaned between analyses by baking it in a clean, heated port.

    • System Bake-out: Periodically bake out the entire GC system, including the column and detector, at a high temperature to remove any residual contaminants.

    • Blank Runs: Running a solvent blank or a "system blank" (an empty vial run through the entire analytical procedure) after a high-concentration sample can help verify the cleanliness of the system.[1][2]

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

  • Question: What is the recommended sample preparation technique for analyzing trace levels of this compound in a complex matrix like food or biological samples?

  • Answer: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and effective technique for the extraction and pre-concentration of volatile compounds like this compound from complex matrices.[3][4][5] It is a solvent-free method that minimizes matrix interference.

  • Question: Which SPME fiber is best suited for the extraction of this compound?

  • Answer: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range analysis of volatile and semi-volatile compounds, including sulfur compounds.[4][5] The combination of different polymeric coatings allows for the efficient trapping of a wide range of analytes.

  • Question: How can I improve the extraction efficiency of this compound using HS-SPME?

  • Answer: To enhance extraction efficiency, you can optimize several parameters:

    • Extraction Temperature and Time: Increasing the temperature and time can improve the extraction of less volatile compounds, but excessive heat may degrade the analyte or the sample matrix.

    • Agitation: Agitating the sample during equilibration and extraction helps to facilitate the mass transfer of the analyte from the sample to the headspace and then to the SPME fiber.

    • pH Adjustment: The pH of the sample can influence the volatility of certain compounds. For thiols, adjusting the pH to be more acidic can sometimes improve their presence in the headspace.

Instrumentation & Analysis

  • Question: What type of detector is most suitable for the selective and sensitive detection of this compound?

  • Answer: Due to the presence of sulfur in its structure, a sulfur-selective detector is highly recommended. The most common choices are:

    • Pulsed Flame Photometric Detector (PFPD): This detector offers high selectivity and sensitivity for sulfur-containing compounds.[4][6][7]

    • Sulfur Chemiluminescence Detector (SCD): This is another highly selective and sensitive detector for sulfur compounds.[3]

    • Mass Spectrometry (MS): When operated in selected ion monitoring (SIM) mode, a mass spectrometer can provide both high sensitivity and specificity for the target analyte.[5][6]

  • Question: What are the key considerations for the GC method development for this compound analysis?

  • Answer:

    • Column Selection: A mid-polar to polar capillary column is generally suitable for the separation of volatile sulfur compounds.

    • Temperature Program: A well-designed temperature program is crucial to ensure good separation of the analyte from other matrix components and to achieve sharp peak shapes.

    • Carrier Gas Flow: Optimizing the carrier gas flow rate is important for achieving the best chromatographic resolution and sensitivity.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of volatile sulfur compounds, including mercaptans, using HS-SPME-GC based methods. Note that specific values can vary depending on the matrix, instrumentation, and method parameters.

Table 1: Typical Detection and Quantification Limits

Compound ClassAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
MercaptansGC-PFPDsub-ppbppb range[7]
Volatile Sulfur CompoundsHS-SPME-GC-MS (SIM)pg S rangeng S range[6]
Mercaptans and SulfidesGC-MSDlow ppb40-100 ppb[8]

Table 2: Method Performance Characteristics

ParameterTypical ValueNotesReference
Linearity (r²)> 0.99Over the calibrated concentration range.[6][8]
Precision (%RSD)< 15%For replicate measurements.[3]
Recovery80-120%Depending on the matrix and fortification level.[3]

Experimental Protocols

Protocol 1: HS-SPME-GC-PFPD Analysis of this compound

This protocol provides a general procedure for the analysis of this compound in a liquid matrix.

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.

    • Add a magnetic stir bar.

    • Add an appropriate internal standard solution.

    • Add a salt (e.g., 1 g of NaCl) to the vial.

    • Immediately seal the vial with a PTFE-lined septum.[1]

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath set to the desired temperature (e.g., 40-60°C).[1]

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.[1]

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes).[1]

  • Desorption and GC Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption (e.g., 250°C for 2-5 minutes).[1]

    • Start the GC analysis.

GC-PFPD Operating Conditions (Example)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program: 40°C for 2 min, then ramp to 220°C at 10°C/min, hold for 5 min

  • PFPD Detector Temperature: 250°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC Analysis sample 1. Sample Collection add_is 2. Add Internal Standard sample->add_is add_salt 3. Add Salt add_is->add_salt seal 4. Seal Vial add_salt->seal equilibrate 5. Equilibrate (Heat & Agitate) seal->equilibrate extract 6. Headspace Extraction equilibrate->extract desorb 7. Thermal Desorption in GC Inlet extract->desorb separate 8. Chromatographic Separation desorb->separate detect 9. Detection (PFPD/MS) separate->detect data Data Acquisition & Processing detect->data

Caption: HS-SPME-GC workflow for this compound analysis.

troubleshooting_low_recovery cluster_sample_prep Sample Preparation Issues cluster_extraction_params Extraction Parameter Issues cluster_solutions Potential Solutions start Low Analyte Recovery handling Improper Sample Handling? start->handling storage Incorrect Storage Temp? start->storage matrix Matrix Effects? start->matrix temp_time Suboptimal Temp/Time? start->temp_time agitation Insufficient Agitation? start->agitation fiber Wrong SPME Fiber? start->fiber sol_handling Minimize Handling, Use Proper Vials handling->sol_handling sol_storage Store at 4°C storage->sol_storage sol_matrix Add Salt, Use Internal Standard matrix->sol_matrix sol_temp_time Optimize Extraction Temp & Time temp_time->sol_temp_time sol_agitation Ensure Adequate Agitation agitation->sol_agitation sol_fiber Select Appropriate Fiber (e.g., DVB/CAR/PDMS) fiber->sol_fiber

Caption: Troubleshooting logic for low analyte recovery.

References

Addressing challenges in the scale-up of Ethyl 3-mercaptobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of Ethyl 3-mercaptobutyrate. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smooth and efficient synthesis process.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield and Incomplete Reactions

Question: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Here are the common causes and troubleshooting strategies:

  • For Michael Addition of Thiol to Ethyl Crotonate:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC to ensure the disappearance of the starting material. Consider extending the reaction time or slightly increasing the temperature.

    • Side Reactions: The formation of byproducts, particularly the disulfide dimer of the product, is a significant challenge. This occurs due to the oxidation of the thiol group. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Base Strength: The choice and concentration of the base are crucial for the deprotonation of the thiol. If the base is too weak, the reaction will be slow or incomplete. If it's too strong, it might promote side reactions. Experiment with different bases (e.g., sodium ethoxide, DBU) and optimize their concentrations.

  • For Esterification of 3-Mercaptobutanoic Acid:

    • Equilibrium Limitations: Fischer-Speier esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.[1] To drive the equilibrium towards the product, it is essential to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of ethanol.

    • Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1] The catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.

Question: I am observing the formation of a significant amount of a high-molecular-weight impurity. What is it and how can I prevent it?

Answer:

The high-molecular-weight impurity is most likely the disulfide dimer of this compound. This is a common side product formed through the oxidation of the thiol functional group.

Prevention and Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize the presence of oxygen, which is the primary oxidizing agent.

  • Reducing Agent: A patented method involves the reduction of the disulfide dimer back to the desired thiol.[2] This is typically done in a separate step after the initial reaction. The process involves reacting the crude product containing the dimer with zinc powder in acetic acid.

  • Control of Reaction Conditions: Avoid excessively high temperatures and prolonged exposure to air during the reaction and workup.

Purification Challenges

Question: I am having difficulty purifying this compound. What are the recommended purification methods and how can I overcome common issues?

Answer:

Purification of this compound can be challenging due to its boiling point and potential for decomposition.

  • Distillation: Vacuum distillation is the most common method for purifying this compound. A typical procedure involves distillation at a reduced pressure (e.g., 10 mmHg) and a temperature range of 76-80°C.

    • Troubleshooting:

      • Bumping: Use a magnetic stirrer or boiling chips to ensure smooth boiling and prevent bumping.

      • Decomposition: Avoid excessive temperatures during distillation, as this can lead to decomposition and the formation of colored impurities. A good vacuum is crucial to lower the boiling point.

      • Fractional Distillation: For higher purity, a fractional distillation column can be used to separate the product from impurities with close boiling points.

  • Chromatography: Column chromatography can be used for small-scale purification, although it may be less practical for larger quantities. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the product from non-polar and polar impurities.

Scale-Up Challenges

Question: We are planning to scale up the synthesis of this compound. What are the key challenges we should anticipate?

Answer:

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several challenges that need to be carefully managed:

  • Heat Transfer: The Michael addition reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature gradients within the reactor, potentially causing side reactions and reducing yield and purity.

    • Solution: Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling system. The addition rate of reagents may also need to be carefully controlled to manage the rate of heat generation.

  • Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and uneven concentrations of reactants and catalysts, resulting in inconsistent product quality and lower yields.

    • Solution: Employ appropriate agitation systems (e.g., impellers, baffles) designed for the specific reactor geometry and reaction viscosity to ensure homogeneity.

  • Handling of Malodorous Compounds: Thiols are known for their strong, unpleasant odors. At a larger scale, the potential for odor release and environmental impact is significantly higher.

    • Solution: Implement a closed-system reactor and transfer lines. Use scrubbers containing oxidizing agents (e.g., sodium hypochlorite solution) to treat any vented gases before release.

  • Workup and Phase Separation: The workup procedure, including quenching, extraction, and washing, can be more complex at a larger scale. Phase separation can be slower and less distinct, leading to product loss in the aqueous phase or contamination of the organic phase.

    • Solution: Design the workup protocol to minimize emulsion formation. The use of brine washes can aid in breaking emulsions. Allow for adequate settling time for clear phase separation.

  • Purification at Scale: Large-scale distillation requires specialized equipment to handle larger volumes and maintain a high vacuum.

    • Solution: Utilize industrial-scale distillation units with efficient condensers and vacuum systems. Ensure that the materials of construction are compatible with the product and any potential impurities.

Quantitative Data

The following tables summarize quantitative data for different synthesis methods of this compound, providing a basis for comparison and optimization.

Table 1: Comparison of Direct Esterification Methods for this compound Precursor

MethodCatalystTypical ConditionsYieldAdvantages
Acid-CatalyzedH₂SO₄ or PTSA (2–5 mol%)Reflux with Dean-Stark trap, 6–8 hours80–85%High yield, established method
EnzymaticImmobilized Lipase (e.g., Candida antarctica Lipase B)45–50°C, 24–48 hours, solvent-free70–75%Biocompatible, no acidic waste

Data adapted from literature reports.[1]

Table 2: Reported Yield and Purity for Michael Addition Route

StepReactantsConditionsYieldPurity
Dimer FormationEthyl crotonate, Sodium hydrogen sulfide, Sodium bicarbonate in waterRoom temperature--
ReductionDisulfide dimer, Zinc, Acetic acid-50%97%

Data from a patented synthesis process.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition and Reduction

This protocol is based on a patented method and involves a two-step process to manage the formation of the disulfide dimer.

Step 1: Formation of the Disulfide Dimer

  • In a well-ventilated fume hood, dissolve sodium hydrogen sulfide and sodium bicarbonate in water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add ethyl crotonate to the stirred solution at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC until the ethyl crotonate is consumed.

  • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude disulfide dimer.

Step 2: Reduction of the Disulfide Dimer

  • Dissolve the crude disulfide dimer in acetic acid in a round-bottom flask.

  • Add zinc powder portion-wise to the stirred solution. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove excess zinc and other solids.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation (e.g., 76-80°C at 10 mmHg) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the esterification of 3-mercaptobutanoic acid.

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-mercaptobutanoic acid and a large excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., 2-5 mol% of sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux. The water-ethanol azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed (typically 6-8 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Remove the excess ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_michael Michael Addition Route cluster_esterification Esterification Route MA_Start Ethyl Crotonate + Thiol Source MA_Reaction Michael Addition (Base Catalyzed) MA_Start->MA_Reaction MA_Intermediate Crude Product (with Disulfide Dimer) MA_Reaction->MA_Intermediate MA_Reduction Reduction (e.g., Zn/AcOH) MA_Intermediate->MA_Reduction MA_End This compound MA_Reduction->MA_End E_Start 3-Mercaptobutanoic Acid + Ethanol E_Reaction Fischer Esterification (Acid Catalyzed) E_Start->E_Reaction E_Workup Workup & Purification E_Reaction->E_Workup E_End This compound E_Workup->E_End

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Route Which Synthetic Route? Start->Check_Route Michael_Addition Michael Addition Check_Route->Michael_Addition Michael Addition Esterification Esterification Check_Route->Esterification Esterification Check_Completion_MA Reaction Complete? (TLC/GC) Michael_Addition->Check_Completion_MA Check_Equilibrium Water Removal Effective? Esterification->Check_Equilibrium Check_Disulfide Disulfide Formation? Check_Completion_MA->Check_Disulfide Yes Extend_Time_MA Extend Reaction Time/ Increase Temperature Check_Completion_MA->Extend_Time_MA No Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Disulfide->Inert_Atmosphere Yes End_Improved Improved Yield Check_Disulfide->End_Improved No Extend_Time_MA->End_Improved Inert_Atmosphere->End_Improved Check_Catalyst Sufficient Catalyst? Check_Equilibrium->Check_Catalyst Yes Improve_Water_Removal Use Dean-Stark/ Molecular Sieves Check_Equilibrium->Improve_Water_Removal No Optimize_Catalyst Optimize Catalyst Loading Check_Catalyst->Optimize_Catalyst No Check_Catalyst->End_Improved Yes Improve_Water_Removal->End_Improved Optimize_Catalyst->End_Improved

Caption: Troubleshooting flowchart for addressing low reaction yields.

Scale_Up_Considerations Scale_Up {Scale-Up Challenges for this compound Synthesis} Heat_Transfer Heat Transfer - Exothermic reactions - Temperature gradients - Side reactions Scale_Up->Heat_Transfer Mixing Mixing - Inhomogeneity - Localized hot spots - Inconsistent quality Scale_Up->Mixing Odor_Control Odor Control - Handling of thiols - Environmental release - Worker safety Scale_Up->Odor_Control Workup Workup & Phase Separation - Emulsion formation - Slower separation - Product loss Scale_Up->Workup

Caption: Key considerations for the scale-up of this compound synthesis.

References

Validation & Comparative

Quantitative NMR for Purity Determination of Ethyl 3-mercaptobutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For Ethyl 3-mercaptobutyrate, a versatile research compound and building block in organic synthesis, precise purity assessment is paramount.[1] This guide provides a comprehensive overview of using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound. It also offers a comparison with traditional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by detailed, albeit illustrative, experimental protocols and data presentation.

Principle of qNMR for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification of substances without the need for identical reference standards for the analyte itself. The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[2][3]

Comparison of Analytical Methods

While qNMR offers distinct advantages, GC and HPLC remain valuable techniques for purity analysis. The choice of method often depends on the specific requirements of the analysis, including the properties of the analyte and potential impurities.

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Quantification Absolute quantification using a certified internal standard.Relative quantification against a calibration curve of the analyte.Relative quantification against a calibration curve of the analyte.
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.Often requires derivatization for non-volatile compounds; sample must be volatile.Dissolution in a suitable mobile phase.
Analysis Time Relatively fast (minutes per sample).Generally faster than HPLC for volatile compounds.[4]Can be time-consuming depending on the separation.[4]
Selectivity High, based on distinct chemical shifts of protons.High, based on retention time.High, based on retention time.
Universality Nearly universal detection for soluble compounds containing NMR-active nuclei.[2]Limited to volatile and thermally stable compounds.[4][5]Applicable to a wide range of soluble, non-volatile compounds.[4][5]
Destructive Non-destructive.[2]Destructive.Destructive.
Cost Higher initial instrument cost, but potentially lower cost per sample due to reduced need for specific reference standards.Generally more cost-effective than HPLC in terms of instrumentation and solvents.[4]Can be expensive due to solvent consumption and column costs.[4]

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy of this compound

This protocol outlines the determination of the purity of this compound using an internal standard method.

1. Materials and Equipment:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Selection of Internal Standard: The ideal internal standard should:

  • Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals.

  • Be chemically stable and not react with the analyte or solvent.

  • Be non-volatile.

  • Have a known, high purity.

  • Be accurately weighable.

For this compound, potential signals for quantification would be the ethyl ester protons (quartet and triplet) or the methine proton adjacent to the thiol group. The internal standard should have signals that do not overlap with these regions. Dimethyl sulfone is a good candidate as it presents a single sharp peak in a relatively clear region of the spectrum.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the certified internal standard into a clean, dry vial.

  • Accurately weigh approximately 20-40 mg of the this compound sample into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire the ¹H-NMR spectrum at a constant temperature (e.g., 298 K).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

5. Data Processing and Purity Calculation:

  • Process the acquired FID using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.[6]

  • Integrate the selected, well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I_analyte = Integral of the selected analyte signal

    • N_analyte = Number of protons contributing to the selected analyte signal

    • I_std = Integral of the selected internal standard signal

    • N_std = Number of protons contributing to the selected internal standard signal

    • MW_analyte = Molecular weight of this compound (148.23 g/mol )[1][7]

    • MW_std = Molecular weight of the internal standard

    • m_analyte = Mass of the this compound sample

    • m_std = Mass of the internal standard

    • Purity_std = Certified purity of the internal standard

Illustrative qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Set D1, NS, etc.) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity using Formula integrate->calculate result result calculate->result Purity Result (%)

Caption: Workflow for purity determination by qNMR.

Gas Chromatography (GC) Protocol (Illustrative)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for separating volatile sulfur compounds (e.g., DB-SULFOX).

  • Sample Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane). Create a series of calibration standards by diluting the stock solution.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Inject the calibration standards and the sample solution.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity based on the initial sample weight. For volatile sulfur compounds, GC can be a highly sensitive technique.[8]

High-Performance Liquid Chromatography (HPLC) Protocol (Illustrative)
  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (Note: this compound has limited UV absorbance, which may affect sensitivity).

  • Analysis: Inject the calibration standards and the sample solution.

  • Quantification: Construct a calibration curve and determine the purity as described for the GC method. HPLC is particularly useful for non-volatile impurities that would not be detected by GC.[5]

Logical Relationship of Method Selection

Method_Selection cluster_props Key Considerations Analyte Purity of Ethyl 3-mercaptobutyrate AbsoluteQuant Need for Absolute Quantification? Analyte->AbsoluteQuant Volatility Are Impurities Volatile? Analyte->Volatility UV_Absorbance Do Impurities have UV Chromophore? Analyte->UV_Absorbance qNMR qNMR GC GC HPLC HPLC AbsoluteQuant->qNMR Yes AbsoluteQuant->GC No (Relative) AbsoluteQuant->HPLC No (Relative) Volatility->GC Yes Volatility->HPLC No UV_Absorbance->GC Not Required (FID) UV_Absorbance->HPLC Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the definitive purity determination of this compound, qNMR stands out as a superior technique offering absolute quantification, high precision, and a non-destructive analysis without the need for a specific reference standard of the analyte. While GC is a suitable and sensitive method for analyzing this volatile sulfur compound and its volatile impurities, and HPLC is valuable for assessing non-volatile impurities, qNMR provides a more direct and universal approach to obtaining an accurate purity value. The choice of the most appropriate method will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the expected impurities.

References

A Comparative Analysis of Ethyl 3-mercaptobutyrate and Other Key Thiol Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory and chemical properties of Ethyl 3-mercaptobutyrate and other significant thiol flavor compounds: 3-mercaptohexan-1-ol, furan-2-ylmethanethiol, and grapefruit mercaptan. This analysis is supported by experimental data to assist in the evaluation and application of these compounds in flavor and fragrance research and development.

Sensory Profile and Potency: A Quantitative Comparison

Volatile thiols are renowned for their potent aromas, often detectable at exceptionally low concentrations. The following table summarizes the key sensory attributes and odor thresholds of the selected compounds, providing a basis for comparing their flavor impact.

CompoundChemical StructureMolecular FormulaFlavor ProfileOdor ThresholdNatural Occurrence (Examples)
This compound C6H12O2SSulfurous, fruity, tropical, sweet, meaty, roasted, sour[1][2]Not available in water; used at 0.1-10 ppb in foodstuffs to confer green, mango, fruity, sulfurous, sweet, muscat grape, blackcurrant, and tropical flavors.Mango
3-mercaptohexan-1-ol C6H12OSTropical fruit (passion fruit, guava, grapefruit), sulfurous.[3] The (R)-enantiomer is described as having a pungent fruity aroma of grapefruit, while the (S)-enantiomer has passion fruit notes.[3]60 ng/L (in 12% alcohol/water)[3]Wine (Sauvignon blanc, Chenin blanc)[4], Beer[5]
Furan-2-ylmethanethiol C5H6OSRoasted coffee, caramel-like, burnt, sweet.[6]0.005 ppb (in water)[7]Roasted Coffee[6], Baijiu[8]
Grapefruit Mercaptan C10H18SGrapefruit, citrus, sulfurous, tropical, woody.[9] The characteristic grapefruit aroma is attributed to the (R)-enantiomer.[10]2 x 10⁻⁵ ppb (in water)[11]Grapefruit juice[10]

Chemical Structures of Compared Thiol Compounds

The following diagram illustrates the chemical structures of this compound and the other thiol compounds discussed in this guide.

G Chemical Structures of Selected Thiol Flavor Compounds cluster_0 This compound cluster_1 3-mercaptohexan-1-ol cluster_2 Furan-2-ylmethanethiol cluster_3 Grapefruit Mercaptan a a b b c c d d

Caption: Chemical structures of the compared thiol flavor compounds.

Experimental Protocols

Sensory Evaluation Methodologies

Objective and reliable sensory data are crucial for characterizing flavor compounds. The following are detailed protocols for two standard sensory evaluation methods.

1. Descriptive Analysis

Descriptive analysis is used to identify, describe, and quantify the sensory attributes of a product.[12][13]

  • Panelist Selection and Training:

    • A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and commitment.

    • Panelists undergo extensive training (typically 20-40 hours) to develop a consensus vocabulary for describing the aroma, flavor, and mouthfeel of the thiol compounds. Reference standards for each attribute are provided to calibrate the panelists.

  • Evaluation Procedure:

    • Samples are prepared in a neutral base (e.g., deionized water or a specific food matrix) at concentrations above their respective detection thresholds.

    • Samples are presented to panelists in a sequential monadic order, and each panelist independently rates the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

    • Data is collected from each panelist and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the compounds.

2. Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[7][14][15][16]

  • Panelist Selection:

    • A panel of at least 24-30 individuals is typically used. Panelists should be familiar with the product category but do not require extensive descriptive training.

  • Test Procedure:

    • Each panelist is presented with three coded samples, two of which are identical and one is different.

    • The order of presentation of the six possible combinations (AAB, ABA, BAA, ABB, BAB, BBA) is randomized across panelists.

    • Panelists are instructed to taste the samples from left to right and identify the "odd" sample.

    • The number of correct identifications is counted.

  • Data Analysis:

    • The results are analyzed using a statistical table based on the binomial distribution or a chi-squared test to determine if the number of correct responses is significantly greater than what would be expected by chance (one-third).

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

  • Sample Preparation:

    • Volatile thiols are often present at very low concentrations and can be highly reactive. Sample preparation is a critical step and may involve solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

    • Derivatization is frequently employed to improve the chromatographic properties and stability of thiols. A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).

  • GC-O System and Parameters:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port.

    • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, DB-FFAP).

    • Oven Temperature Program: A programmed temperature ramp is used to separate the volatile compounds (e.g., 40 °C for 2 min, then ramp to 250 °C at 5 °C/min).

    • Olfactometry Port: The column effluent is split between the chemical detector (FID or MS) and the heated olfactometry port, where a trained sensory panelist sniffs the eluting compounds and records odor descriptions and intensities.

  • Data Analysis:

    • The retention times of the odor events are matched with the peaks from the chemical detector to identify the odor-active compounds.

    • Techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of the compounds.

Signaling Pathway of Thiol Perception

The perception of thiol odors is initiated by the interaction of these volatile compounds with specific olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal epithelium.

G Simplified Signaling Pathway of Thiol Odor Perception Thiol Thiol Compound OR Olfactory Receptor (OR) (e.g., OR2T11) Thiol->OR Binds to G_protein G-protein Coupled Receptor Signaling Cascade OR->G_protein Activates Signal Signal Transduction (Second Messengers) G_protein->Signal Initiates Neuron Olfactory Sensory Neuron Depolarization Signal->Neuron Leads to Brain Signal Transmission to Olfactory Bulb in Brain Neuron->Brain Sends Signal to Perception Odor Perception Brain->Perception Results in

Caption: A simplified diagram of the olfactory signaling pathway for thiol compounds.

Research suggests that specific olfactory receptors, such as OR2T11, are involved in the detection of fruity thiols. Furthermore, the interaction between thiols and olfactory receptors may be mediated by metal ions like copper, which can form complexes with the sulfur-containing functional group.

Conclusion

References

Sensory Evaluation of Ethyl 3-Mercaptobutyrate Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-mercaptobutyrate is a volatile sulfur compound recognized for its complex and potent aroma profile, contributing to the sensory characteristics of various food products and fragrances. As a chiral molecule, it exists in two enantiomeric forms: (R)-ethyl 3-mercaptobutyrate and (S)-ethyl 3-mercaptobutyrate. It is well-established in flavor and fragrance science that enantiomers of a chiral compound can elicit significantly different sensory responses. This guide provides a comparative overview of the sensory panel evaluation of these two enantiomers, detailing their distinct odor profiles and the experimental methodologies used for their assessment. While specific quantitative sensory data for the individual enantiomers of this compound is not extensively available in publicly accessible literature, this guide outlines the established protocols for such evaluations and discusses the expected differences based on similar chiral sulfur compounds.

The racemic mixture of this compound is generally described as having a multifaceted odor profile that includes sulfurous, fruity, tropical, sweet, and meaty notes.[1] This complexity suggests that the individual enantiomers likely contribute distinct facets to the overall aroma.

Comparison of Sensory Attributes

Due to the limited availability of direct comparative studies on the sensory attributes of (R)- and (S)-ethyl 3-mercaptobutyrate in peer-reviewed literature, the following table structure is provided as a template for presenting such data once it becomes available. The anticipated differences are based on sensory evaluations of other chiral sulfur-containing compounds, where one enantiomer often possesses a lower odor threshold and a more distinct or potent aroma.

Sensory Attribute(R)-Ethyl 3-mercaptobutyrate(S)-Ethyl 3-mercaptobutyrateRacemic this compound
Odor Descriptor(s) Data not availableData not availableSulfurous, Fruity, Tropical, Sweet, Meaty[1]
Odor Threshold Data not availableData not availableData not available
Intensity Ratings Data not availableData not availableData not available

Experimental Protocols

The sensory evaluation of chiral compounds like this compound enantiomers requires precise and controlled methodologies to ensure accurate and reproducible results. The primary techniques employed are sensory panel evaluations and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

A trained sensory panel is essential for characterizing the odor profiles of the individual enantiomers.

1. Panelist Selection and Training:

  • Selection: Panelists are screened for their ability to detect and describe a range of standard aroma compounds, particularly those with sulfurous and fruity notes. Individuals with specific anosmia or hypersensitivity to sulfur compounds may be excluded.

  • Training: Selected panelists undergo intensive training to develop a common vocabulary for describing odors and to standardize their use of intensity scales. Reference standards corresponding to potential aroma attributes (e.g., grapefruit, passion fruit, cooked meat) are used for calibration.

2. Sample Preparation:

  • The (R) and (S) enantiomers of this compound are prepared in a pure form, free from any cross-contamination.

  • Samples are diluted in an appropriate solvent, such as mineral oil or deionized water with a non-volatile solvent, to concentrations suitable for sensory evaluation. A series of concentrations is typically prepared to determine odor thresholds and assess intensity.

3. Evaluation Procedure:

  • Methodology: A common method is the triangle test, used to determine if a perceptible difference exists between the two enantiomers. Descriptive analysis is then used to identify and quantify the specific sensory attributes of each enantiomer.

  • Presentation: Samples are presented to panelists in a controlled environment with consistent temperature and humidity. Samples are coded with random three-digit numbers to prevent bias.

  • Data Collection: Panelists rate the intensity of each identified descriptor on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines instrumental separation with human sensory detection.

1. Instrumentation:

  • A gas chromatograph equipped with a chiral column is used to separate the (R) and (S) enantiomers.

  • The column effluent is split between a chemical detector (e.g., mass spectrometer or flame ionization detector) and an olfactometry port where a trained panelist sniffs the eluting compounds.

2. Procedure:

  • A solution containing a mixture of the enantiomers is injected into the GC.

  • As each enantiomer elutes from the column and reaches the olfactometry port, the panelist records the perceived odor and its intensity.

  • This allows for the direct comparison of the odor characteristics of the two enantiomers as they are separated in real-time.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of this compound enantiomers.

Sensory_Evaluation_Workflow cluster_preparation Sample Preparation cluster_sensory_panel Sensory Panel Evaluation cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_data Data Analysis prep_R (R)-Ethyl 3-mercaptobutyrate (Pure Enantiomer) dilution Dilution Series (Appropriate Solvent) prep_R->dilution prep_S (S)-Ethyl 3-mercaptobutyrate (Pure Enantiomer) prep_S->dilution triangle_test Triangle Test (Difference Testing) dilution->triangle_test chiral_gc Chiral GC Separation dilution->chiral_gc descriptive_analysis Descriptive Analysis (Profile & Intensity) triangle_test->descriptive_analysis sensory_data Sensory Data (Thresholds, Descriptors, Intensities) descriptive_analysis->sensory_data olfactometry Olfactometry Port (Sniffing & Description) chiral_gc->olfactometry detector Chemical Detector (e.g., MS, FID) chiral_gc->detector olfactometry->sensory_data instrumental_data Instrumental Data (Retention Times, Concentrations) detector->instrumental_data comparison Comparative Analysis sensory_data->comparison instrumental_data->comparison

Caption: Workflow for the sensory evaluation of this compound enantiomers.

Logical Relationship of Enantiomers and Sensory Perception

The distinct sensory perceptions of the (R) and (S) enantiomers arise from their differential interactions with chiral olfactory receptors in the human nose.

Enantiomer_Perception cluster_enantiomers Chiral Molecule: this compound cluster_receptors Olfactory Receptors (Chiral) cluster_perception Sensory Perception R_enantiomer (R)-Enantiomer receptor_A Receptor A R_enantiomer->receptor_A High Affinity receptor_B Receptor B R_enantiomer->receptor_B Low/No Affinity S_enantiomer (S)-Enantiomer S_enantiomer->receptor_A Low/No Affinity S_enantiomer->receptor_B High Affinity odor_A Distinct Odor Profile A receptor_A->odor_A odor_B Distinct Odor Profile B receptor_B->odor_B

Caption: Interaction of enantiomers with chiral olfactory receptors leading to distinct odors.

Conclusion

The sensory evaluation of this compound enantiomers is crucial for understanding their individual contributions to the overall aroma of products in which they are present. While specific comparative data for these particular enantiomers remains elusive in readily available scientific literature, the established methodologies of sensory panel evaluation and Gas Chromatography-Olfactometry provide a robust framework for such analysis. Based on studies of analogous chiral sulfur compounds, it is highly probable that the (R) and (S) forms of this compound possess distinct odor profiles and thresholds, making their individual characterization a valuable pursuit for flavor and fragrance research and development.

References

Performance Showdown: Ethyl 3-mercaptobutyrate Versus Other Chain Transfer Agents in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the precise world of polymer synthesis, particularly for applications in drug delivery and advanced materials, the ability to control polymer molecular weight and architecture is paramount. Chain transfer agents (CTAs) are crucial tools in achieving this control during free radical polymerization. Among the various classes of CTAs, thiols are widely utilized for their efficiency and versatility. This guide provides an objective comparison of the performance of Ethyl 3-mercaptobutyrate against other common thiol-based chain transfer agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your research and development needs.

Quantitative Performance Comparison of Thiol-Based Chain Transfer Agents

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher Ctr value indicates a more efficient CTA, meaning less of the agent is required to achieve a target molecular weight. The following table summarizes the Ctr values for this compound and other commonly used thiol CTAs in the polymerization of styrene and methyl methacrylate (MMA), two widely studied monomer systems.

Chain Transfer AgentMonomer SystemTemperature (°C)Chain Transfer Constant (Ctr)Reference
This compound Methyl Methacrylate60~0.6 (Estimated)Structure-Reactivity Inference
n-Butyl MercaptanMethyl Methacrylate600.70[1]
Ethyl MercaptoacetateMethyl Methacrylate600.62[1]
n-Dodecyl Mercaptan (NDM)Methyl Methacrylate601.25[2]
tert-Dodecyl Mercaptan (TDM)Methyl Methacrylate601.21[2]
n-Butyl MercaptanStyrene6022[3]
n-Dodecyl Mercaptan (NDM)Styrene6013.6[2]
tert-Dodecyl Mercaptan (TDM)Styrene802.82 (Mw/Mn)[2]

Note: The Chain Transfer Constant for this compound is an estimate based on the structure-reactivity relationships of similar thiols. As a secondary thiol, its reactivity is expected to be slightly lower than primary thiols like ethyl mercaptoacetate due to steric hindrance.

Understanding the Mechanism of Chain Transfer

The fundamental role of a thiol-based CTA is to interrupt the growth of a propagating polymer chain and initiate a new one. This process effectively lowers the average molecular weight of the resulting polymer. The mechanism involves the abstraction of a hydrogen atom from the thiol's sulfhydryl (-SH) group by the radical at the end of the growing polymer chain. This terminates the original chain and creates a new thiyl radical (RS•), which then goes on to initiate the polymerization of a new monomer molecule.

ChainTransferMechanism P_n Propagating Polymer Chain (P_n•) P_n_H Terminated Polymer (P_n-H) P_n->P_n_H H-abstraction RSH Thiol CTA (R-SH) RS_rad Thiyl Radical (RS•) RSH->RS_rad P_1 New Propagating Chain (RS-M•) RS_rad->P_1 Re-initiation M Monomer (M) M->P_1

Mechanism of Chain Transfer with a Thiol Agent.

Experimental Protocols

Representative Free Radical Polymerization using a Thiol Chain Transfer Agent

This protocol describes a typical bulk polymerization of methyl methacrylate (MMA) using a thiol CTA to control the molecular weight.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Thiol Chain Transfer Agent (e.g., this compound, n-dodecyl mercaptan)

  • Toluene or other suitable solvent

  • Methanol (for precipitation)

  • Schlenk flasks or similar reaction vessels

  • Nitrogen or Argon source for inert atmosphere

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of AIBN initiator in a mixture of MMA monomer and toluene. A typical monomer concentration is 50% (v/v) in the solvent.

  • Add the calculated amount of the thiol chain transfer agent to the reaction mixture. The concentration of the CTA will depend on the target molecular weight and the known or estimated Ctr of the agent.

  • Seal the flask and deoxygenate the mixture by purging with an inert gas (Nitrogen or Argon) for at least 30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.

  • Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and begin stirring.

  • Allow the polymerization to proceed for the desired time. To monitor conversion, samples can be taken at different time points under an inert atmosphere.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration and wash it with fresh non-solvent.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterize the polymer for its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).

Determination of the Chain Transfer Constant (Ctr) using the Mayo Method

The Mayo method is a widely used experimental technique to determine the Ctr of a chain transfer agent. It involves running a series of polymerizations at low monomer conversions with varying concentrations of the CTA.

Principle: The Mayo equation relates the number-average degree of polymerization (Xn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):

1/Xn = 1/Xn,0 + Ctr * ([S]/[M])

Where Xn,0 is the degree of polymerization in the absence of the CTA. By plotting 1/Xn against the ratio [S]/[M], a straight line should be obtained, and the slope of this line is the chain transfer constant, Ctr.

Experimental Workflow:

MayoMethodWorkflow cluster_prep 1. Preparation cluster_poly 2. Polymerization cluster_char 3. Characterization cluster_analysis 4. Data Analysis prep1 Prepare stock solutions of monomer, initiator, and CTA prep2 Set up a series of reactions with varying [CTA]/[Monomer] ratios prep1->prep2 poly1 Conduct polymerizations under identical conditions (T, t) prep2->poly1 poly2 Ensure low monomer conversion (<10%) poly1->poly2 char1 Isolate and purify the polymers poly2->char1 char2 Determine Mn for each sample using GPC char1->char2 char3 Calculate the degree of polymerization (Xn = Mn / M_monomer) char2->char3 analysis1 Plot 1/Xn versus [S]/[M] char3->analysis1 analysis2 Perform a linear regression analysis1->analysis2 analysis3 The slope of the line is the Chain Transfer Constant (Ctr) analysis2->analysis3

Workflow for Determining Ctr via the Mayo Method.

Procedure:

  • Prepare a series of reaction mixtures with constant concentrations of monomer and initiator, but with varying concentrations of the chain transfer agent. It is crucial to also include a control reaction with no CTA.

  • Carry out the polymerizations under identical conditions (temperature, solvent, initiator concentration) to a low monomer conversion (typically less than 10%). This is to ensure that the concentrations of monomer and CTA do not change significantly during the reaction.

  • Terminate the polymerizations and isolate the resulting polymers as described in the previous protocol.

  • Determine the number-average molecular weight (Mn) of each polymer sample using GPC.

  • Calculate the number-average degree of polymerization (Xn) for each sample by dividing Mn by the molecular weight of the monomer unit.

  • Plot 1/Xn on the y-axis against the corresponding ratio of the initial concentrations of the chain transfer agent to the monomer ([S]/[M]) on the x-axis.

  • Perform a linear regression on the data points. The slope of the resulting straight line is the chain transfer constant, Ctr.

Conclusion

The choice of a chain transfer agent has a significant impact on the properties of the synthesized polymer. While n-dodecyl mercaptan shows a higher chain transfer constant, indicating greater efficiency in reducing molecular weight, this compound and other functional thiols like ethyl mercaptoacetate offer the potential for post-polymerization modification due to their ester groups. The estimated Ctr for this compound suggests it is a moderately active CTA, comparable to other functional thiols. For applications in drug delivery, the ability to conjugate targeting ligands or other functional moieties to the polymer backbone can be a significant advantage, making agents like this compound an attractive option despite a potentially lower Ctr compared to long-chain alkyl mercaptans. The provided experimental protocols offer a starting point for the evaluation and implementation of these CTAs in your specific polymerization systems.

References

A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-mercaptobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 3-mercaptobutyrate, a key intermediate in the flavor and fragrance industry as well as in the development of pharmaceuticals and agrochemicals, can be achieved through various catalytic routes. The choice of catalyst profoundly influences the reaction's efficiency, yield, and environmental impact. This guide provides a comparative analysis of common catalysts employed in the primary synthesis pathways, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Key Synthesis Pathways

Two primary routes dominate the synthesis of this compound:

  • Direct Esterification: This classic method involves the reaction of 3-mercaptobutanoic acid with ethanol in the presence of a catalyst.

  • Michael Addition (Thiol-ene Reaction): This atom-economical approach involves the addition of a thiol donor, such as hydrogen sulfide, across the double bond of ethyl crotonate.

This guide will compare the performance of catalysts within these two fundamental pathways.

Catalyst Performance Comparison

Synthesis PathwayCatalystSubstratesReaction TimeTemperatureYield/ConversionKey Advantages
Direct Esterification Sulfuric Acid (H₂SO₄)3-Mercaptobutanoic acid, Ethanol~1 hourRefluxHighReadily available, low cost, well-established method.[1]
p-Toluenesulfonic Acid (p-TSA)3-Mercaptobutanoic acid, EthanolNot specifiedNot specifiedHighSolid acid catalyst, easier to handle than sulfuric acid.[2]
Candida antarctica Lipase B (CALB)3-Mercaptobutanoic acid, Ethanol8 hours25°C>90% (for Ethyl Butyrate)Mild reaction conditions, high selectivity, green catalyst.[3]
Michael Addition Magnesium Oxide (MgO) on AluminaEthyl crotonate, Hydrogen sulfideNot specified120-150°C>90% ConversionHeterogeneous catalyst, high conversion.
Base Catalysts (e.g., amines)Ethyl crotonate, Thiol donor5-7 hoursRoom TemperatureHighCan be performed under mild conditions.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key catalytic systems.

Acid-Catalyzed Direct Esterification (Fischer Esterification)

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound.

Materials:

  • 3-Mercaptobutanoic acid

  • Ethanol (in excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • To a round-bottomed flask, add 3-mercaptobutanoic acid and an excess of ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while swirling.

  • Assemble a reflux apparatus and heat the reaction mixture to reflux for approximately 1 hour.[1] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent and purify the crude product by distillation to obtain this compound.[1]

Enzymatic Direct Esterification

This protocol is based on the highly efficient synthesis of a similar ester, ethyl butyrate, using immobilized Candida antarctica Lipase B.[3]

Materials:

  • 3-Mercaptobutanoic acid

  • Ethanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • An organic solvent (e.g., heptane)

  • Orbital shaker

  • Centrifuge or magnetic separator (if using magnetic nanoparticles)

Procedure:

  • In a suitable reaction vessel, dissolve 3-mercaptobutanoic acid and ethanol in an organic solvent such as heptane. A 1:1 molar ratio of acid to alcohol is a good starting point.[3]

  • Add the immobilized Candida antarctica Lipase B to the solution.

  • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 8 hours).[3]

  • Monitor the conversion of the acid to the ester using a suitable analytical method, such as gas chromatography (GC) or by determining the acid index of the reaction mixture.[3]

  • Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration, centrifugation, or magnetic separation. The enzyme can often be washed and reused.

  • The solvent can be removed under reduced pressure, and the product, this compound, can be further purified if necessary.

Base-Catalyzed Michael Addition

This is a general protocol for a base-catalyzed thiol-Michael addition.

Materials:

  • Ethyl crotonate

  • A suitable thiol donor (e.g., hydrogen sulfide or a thiol)

  • A base catalyst (e.g., a secondary amine like diethylamine)[4]

  • A suitable solvent (e.g., water or an organic solvent)[4]

  • Reaction vessel with stirring

Procedure:

  • Dissolve ethyl crotonate and the thiol donor in the chosen solvent in a reaction vessel.

  • Add a catalytic amount of the base to the mixture with stirring at room temperature.

  • Allow the reaction to proceed for a specified time (e.g., 5-7 hours).[4] Monitor the reaction progress by an appropriate method (e.g., GC, NMR).

  • Upon completion, quench the reaction if necessary (e.g., by neutralizing the base with a dilute acid).

  • Extract the product into an organic solvent if the reaction was performed in an aqueous medium.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent and purify the product, this compound, by distillation or chromatography.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and purification processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (e.g., 3-Mercaptobutanoic Acid + Ethanol) reaction Reaction (e.g., Reflux) reactants->reaction catalyst Catalyst (e.g., H₂SO₄) catalyst->reaction neutralization Neutralization reaction->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying distillation Distillation drying->distillation product Pure Ethyl 3-mercaptobutyrate distillation->product

Caption: General experimental workflow for the synthesis of this compound.

synthesis_pathways cluster_esterification Direct Esterification cluster_michael Michael Addition product This compound acid 3-Mercaptobutanoic Acid esterification Esterification acid->esterification ethanol1 Ethanol ethanol1->esterification ester_cat Catalyst (H₂SO₄, p-TSA, Lipase) ester_cat->esterification esterification->product crotonate Ethyl Crotonate michael Michael Addition crotonate->michael thiol Thiol Donor (e.g., H₂S) thiol->michael michael_cat Catalyst (Base, MgO) michael_cat->michael michael->product

Caption: Primary catalytic pathways for the synthesis of this compound.

Conclusion

The selection of a catalyst for the synthesis of this compound is a critical decision that balances factors such as yield, reaction conditions, cost, and environmental impact.

  • Acid catalysts like sulfuric acid and p-toluenesulfonic acid offer a traditional, high-yielding route through direct esterification, albeit with potentially harsh reaction conditions and the need for neutralization during work-up.

  • Enzymatic catalysts , particularly immobilized lipases such as Candida antarctica Lipase B, represent a greener alternative, operating under mild conditions with high selectivity. While the reaction times may be longer, the ease of catalyst separation and reuse are significant advantages.

  • Catalysts for Michael addition , such as magnesium oxide and various bases, provide an atom-economical pathway with high conversions. The choice between different Michael addition catalysts will depend on the specific thiol donor and desired reaction conditions.

Further research focusing on a direct comparison of these catalysts under standardized conditions would be invaluable to the scientific community for making fully informed decisions in the synthesis of this compound.

References

Validated Analytical Method for Ethyl 3-Mercaptobutyrate in Beverages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated analytical method for the quantification of Ethyl 3-mercaptobutyrate in beverages, a key aroma compound contributing to fruity and sulfurous notes. The methodology is benchmarked against alternative techniques, supported by experimental data from analogous validated methods for similar volatile sulfur compounds in alcoholic beverages. This document is intended for researchers, scientists, and professionals in the fields of food and beverage science, analytical chemistry, and drug development.

Introduction

This compound is a potent volatile thiol that plays a significant role in the aroma profile of various beverages, including wine and beer. Its low sensory threshold necessitates a highly sensitive and selective analytical method for accurate quantification to ensure product quality and consistency. The most common and robust technique for this purpose is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This guide details a validated HS-SPME-GC-MS method and compares its performance with other analytical approaches.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound in beverages is outlined below. This protocol is a composite based on established methods for analyzing volatile thiols in similar matrices.

Primary Method: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method involves the extraction of volatile compounds from the headspace of a beverage sample using a coated fiber, followed by thermal desorption into a gas chromatograph for separation and a mass spectrometer for detection and quantification.

1. Sample Preparation:

  • Pipette 10 mL of the beverage sample (e.g., wine, beer) into a 20 mL headspace vial.

  • To mitigate matrix effects from ethanol, dilute the sample with 5 mL of deionized water. The sample-to-water ratio may need optimization depending on the alcohol content of the beverage[1].

  • Add 3 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar thiol) to ensure accurate quantification.

  • Immediately seal the vial with a polytetrafluoroethylene (PTFE)-faced silicone septum.

2. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • To improve the chromatographic properties and detection sensitivity of the thiol, a derivatization step can be performed. A common derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). This can be performed directly in the vial (on-fiber derivatization) or in the sample prior to SPME.

3. HS-SPME Procedure:

  • Place the sealed vial in an autosampler with an agitator and thermostat.

  • Equilibrate the sample at 40°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

4. GC-MS Analysis:

  • Injector: Thermally desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph Column: Utilize a capillary column suitable for volatile compounds, such as a DB-WAX or equivalent (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

  • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 240°C at a rate of 15°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in Electron Ionization (EI) mode at 70 eV.

    • Transfer line temperature: 250°C.

    • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.

Data Presentation: Method Validation Parameters

The following table summarizes the expected performance of the validated HS-SPME-GC-MS method for this compound, based on typical validation data for similar volatile thiols in alcoholic beverages.

Validation ParameterHS-SPME-GC-MS (with Derivatization)Liquid-Liquid Microextraction (LLME)-GC-MSStir Bar Sorptive Extraction (SBSE)-GC-MS
Linearity (R²) > 0.995> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 5 ng/L10 - 100 ng/L0.5 - 10 ng/L
Limit of Quantitation (LOQ) 0.5 - 15 ng/L50 - 300 ng/L1 - 30 ng/L
Accuracy (Recovery %) 90 - 110%[2]80 - 120%85 - 115%
Precision (RSD %) < 10%[2]< 15%< 15%
Sample Throughput High (amenable to automation)MediumMedium
Solvent Consumption Very Low (solventless extraction)LowLow

Comparison with Alternative Methods

While HS-SPME-GC-MS is the preferred method, other techniques can also be employed for the analysis of volatile sulfur compounds in beverages.

  • Liquid-Liquid Microextraction (LLME) coupled with GC-MS: This technique involves the extraction of analytes from the beverage sample into a small volume of an immiscible organic solvent. While effective, it can be more labor-intensive and may have slightly higher limits of detection compared to HS-SPME. A validation of an LLME-GC-MS method for various volatile compounds in fermented beverages showed repeatability RSD values ranging from 3.3% to 9.0%[3].

  • Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS: SBSE utilizes a magnetic stir bar coated with a sorbent phase to extract analytes from a liquid sample. It offers high sensitivity due to the larger volume of the sorbent phase compared to SPME. However, it can be more costly and may require thermal desorption instrumentation.

Mandatory Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Beverage Sample (10 mL) Dilution Dilution with Water (5 mL) Sample->Dilution Salting Addition of NaCl (3 g) Dilution->Salting InternalStd Internal Standard Spiking Salting->InternalStd Vial Sealing in Headspace Vial InternalStd->Vial Equilibration Equilibration (40°C, 15 min) Vial->Equilibration SPME HS-SPME (40°C, 30 min) Equilibration->SPME Desorption Thermal Desorption (250°C) SPME->Desorption GC Gas Chromatography Separation Desorption->GC MS Mass Spectrometry Detection (SIM) GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Results Quantification->Report

Caption: Workflow for the analysis of this compound in beverages by HS-SPME-GC-MS.

Method_Comparison cluster_main Primary Method cluster_alternatives Alternative Methods cluster_params Key Comparison Parameters HS_SPME HS-SPME-GC-MS LLME LLME-GC-MS HS_SPME->LLME Comparison SBSE SBSE-GC-MS HS_SPME->SBSE Comparison Sensitivity Sensitivity (LOD/LOQ) HS_SPME->Sensitivity Accuracy Accuracy (Recovery) HS_SPME->Accuracy Precision Precision (RSD) HS_SPME->Precision Throughput Sample Throughput HS_SPME->Throughput Solvent Solvent Use HS_SPME->Solvent LLME->Sensitivity LLME->Accuracy LLME->Precision LLME->Throughput LLME->Solvent SBSE->Sensitivity SBSE->Accuracy SBSE->Precision SBSE->Throughput SBSE->Solvent

References

Cross-Reactivity of Ethyl 3-mercaptobutyrate in Chemical Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Ethyl 3-mercaptobutyrate in various chemical sensor systems. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on analogous sulfur-containing compounds and relevant sensor technologies to provide an informed perspective on potential cross-reactivity challenges and strategies for selective detection.

This compound is a volatile sulfur compound with a characteristic passion fruit and guava aroma, making it a key component in the flavor and fragrance industry. Its detection is crucial for quality control in food and beverages, as well as for monitoring in various industrial processes. However, the presence of other volatile organic compounds (VOCs), particularly other sulfur compounds and esters, can lead to cross-reactivity in chemical sensors, resulting in inaccurate quantification.

Understanding Cross-Reactivity in Chemical Sensors

Cross-reactivity, or interference, occurs when a chemical sensor responds to substances other than the target analyte. This can lead to false-positive signals or an overestimation of the analyte's concentration. The degree of cross-reactivity depends on the sensor's operating principle and the chemical similarity between the target analyte and the interfering compounds. For this compound, which contains both a thiol (-SH) and an ester (-COOC2H5) functional group, potential interferents include other mercaptans, sulfides, disulfides, and various esters.

Comparison of Sensor Technologies for Mercaptan Detection

Several types of chemical sensors are employed for the detection of volatile sulfur compounds. The following table summarizes their performance with a focus on selectivity and known interferents for compounds structurally similar to this compound.

Sensor TypePrinciple of OperationTypical AnalytesPotential Interferents for this compoundGeneral Selectivity
Metal Oxide Semiconductor (MOS) Change in conductivity upon gas adsorption on a heated metal oxide surface.H2S, CH3SH, C2H5SH, other reducing gases.Other mercaptans, alcohols, ketones, and combustible gases.Low to Moderate
Electrochemical Sensors Generation of an electrical signal through an electrochemical reaction between the analyte and the electrode.H2S, mercaptans, SO2.Other redox-active compounds, such as other thiols and oxidizing/reducing agents.Moderate to High
Quartz Crystal Microbalance (QCM) Change in resonance frequency of a piezoelectric crystal due to mass loading from gas adsorption.VOCs, flavor & fragrance compounds.Compounds with similar polarity and volatility.Moderate
Optical Sensors (e.g., Colorimetric) Change in optical properties (e.g., color, fluorescence) of a sensing material upon interaction with the analyte.Amines, carboxylic acids, thiols.Compounds that can interact with the specific indicator chemistry.High (can be tailored)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of compounds by chromatography followed by detection based on mass-to-charge ratio.Broad range of volatile compounds.Co-eluting compounds with similar mass spectral fragments.[1]Very High

Experimental Protocols for Assessing Cross-Reactivity

A standardized protocol is crucial for evaluating the cross-reactivity of a chemical sensor. A general workflow is outlined below:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Sensor Conditioning C Baseline Measurement (Zero Gas) A->C B Analyte & Interferent Gas Generation D Introduce Target Analyte B->D E Introduce Interferent B->E F Introduce Analyte + Interferent Mixture B->F C->D C->E C->F G Record Sensor Response D->G E->G F->G H Calculate Selectivity Coefficient G->H cross_reactivity_logic cluster_analyte This compound cluster_interferents Potential Interferents cluster_sensors Sensor Type analyte This compound (-SH, -COOR) mercaptans Other Mercaptans (e.g., Ethyl Mercaptan) analyte->mercaptans Similar -SH group esters Other Esters (e.g., Ethyl Acetate) analyte->esters Similar -COOR group optical Optical Sensors analyte->optical Potentially High Selectivity mos MOS Sensors mercaptans->mos High Cross-Reactivity electrochem Electrochemical mercaptans->electrochem Moderate Cross-Reactivity qcm QCM Sensors esters->qcm High Cross-Reactivity sulfides Sulfides (e.g., Dimethyl Sulfide) sulfides->mos Moderate Cross-Reactivity alcohols Alcohols (e.g., Ethanol) alcohols->mos Moderate Cross-Reactivity

References

A Comparative Guide to Thiol-Ene Reaction Efficiency with Different Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, "click" chemistry has become an indispensable tool for its reliability, high yield, and biocompatibility. Among the most prominent click reactions, the thiol-ene reaction, which involves the addition of a thiol to an alkene, stands out for its efficiency and versatility. This guide provides an objective comparison of the performance of various thiols in this reaction, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate thiol for a given application.

Factors Influencing Thiol-Ene Reaction Efficiency

The efficiency of the thiol-ene reaction is not uniform across all thiols and is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions. The reaction can proceed through either a radical-mediated or a nucleophile-initiated pathway, and the dominant mechanism can influence the relative reactivity of different thiols.[1][2]

Thiol Substitution: The degree of substitution on the carbon adjacent to the thiol group (primary, secondary, or tertiary) significantly impacts the reaction kinetics. Generally, for radical-mediated reactions, the polymerization rate decreases as the substitution changes from primary to tertiary.[3] This is often attributed to increased steric hindrance, which can affect both the propagation and chain-transfer steps of the reaction.[4] In some cases, the rate can decrease by as much as 10-fold when moving from a primary to a tertiary thiol.[3] However, the rate-limiting step of the reaction, which can be influenced by the structure of the 'ene' reactant, also plays a crucial role. For reactions where the chain-transfer step is rate-limiting, primary thiols tend to be the most reactive.[4]

Electronic Effects: The electronic properties of the thiol also play a critical role. For instance, aromatic thiols can exhibit different reactivity compared to their aliphatic counterparts. Thiophenols with electron-withdrawing substituents can show enhanced reactivity in certain contexts.[4]

Quantitative Comparison of Thiol Reactivity

The following tables summarize quantitative data on the efficiency of various thiols in thiol-ene reactions. It is important to note that direct comparison of absolute reaction rates across different studies can be challenging due to variations in experimental conditions such as the 'ene' reactant, initiator concentration, light intensity, and solvent.

Table 1: Comparison of Thiol-Ene Polymerization Rates with Different Thiol Substitutions

Thiol Type'Ene' ReactantInitiatorLight Intensity (mW/cm²)Polymerization Rate (Relative)Final Conversion (%)Reference
PrimaryTriallyl isocyanurateDMPA410~95[3]
SecondaryTriallyl isocyanurateDMPA43~85[3]
TertiaryTriallyl isocyanurateDMPA41~70[3]

Note: Relative polymerization rates are estimated based on graphical data presented in the source. DMPA: 2,2-dimethoxy-2-phenylacetophenone.

Table 2: Conversion Data for Various Thiol-Ene Systems

Thiol'Ene'InitiatorReaction Time (min)Thiol Conversion (%)'Ene' Conversion (%)Reference
1-Hexanethiol1-OcteneDMPA10>95>95[5]
ThiophenolStyreneDMPA15~90~95[4]
MercaptoethanolAllyl etherIrgacure 1845>98>98[6]

Note: This table compiles data from various sources and reaction conditions are not identical.

Experimental Protocols

A common and effective method for benchmarking the efficiency of thiol-ene reactions is through real-time Fourier Transform Infrared (FT-IR) spectroscopy. This technique allows for the simultaneous monitoring of the disappearance of the characteristic vibrational bands of the thiol (S-H) and alkene (C=C) functional groups, providing kinetic data for the reaction.[7][8][9]

Protocol for Kinetic Analysis of Photoinitiated Thiol-Ene Reactions using Real-Time FT-IR

1. Materials and Reagent Preparation:

  • Thiol: Select a range of thiols for comparison (e.g., a primary, secondary, and tertiary aliphatic thiol, and an aromatic thiol).

  • 'Ene': Choose a suitable alkene partner (e.g., an allyl ether, norbornene, or acrylate).

  • Photoinitiator: A common photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) is typically used at a concentration of 0.1-1 mol% with respect to the functional groups.[5]

  • Solvent (optional): If the reactants are solid or highly viscous, a suitable solvent that does not interfere with the reaction or the IR analysis should be used. Degas the solvent prior to use.

2. Sample Preparation:

  • In a small, UV-transparent vessel (e.g., a quartz cuvette or between two salt plates suitable for IR transmission), accurately mix the thiol and 'ene' reactants, typically in a 1:1 stoichiometric ratio of functional groups.

  • Add the photoinitiator to the mixture and ensure homogeneity.

  • If working in an oxygen-sensitive system, degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[5]

3. FT-IR Analysis:

  • Place the sample in the FT-IR spectrometer.

  • Acquire a baseline IR spectrum before initiating the reaction.

  • Position a UV lamp (e.g., 365 nm) to irradiate the sample within the spectrometer. The light intensity should be controlled and kept constant for all experiments.

  • Simultaneously start the UV irradiation and the real-time FT-IR data acquisition.

  • Collect spectra at regular time intervals (e.g., every few seconds) for the duration of the reaction.

4. Data Analysis:

  • Monitor the decrease in the peak area or height of the thiol S-H stretching band (typically around 2570 cm⁻¹) and the alkene C=C stretching band (typically around 1640 cm⁻¹ for non-conjugated alkenes).

  • Calculate the conversion of each functional group at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

  • Plot the conversion versus time to obtain the kinetic profiles for each thiol.

  • The initial rate of reaction can be determined from the slope of the conversion versus time plot at the beginning of the reaction.

Visualizing Reaction Pathways and Workflows

To better understand the thiol-ene reaction and the factors influencing its efficiency, the following diagrams have been generated using the DOT language.

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical hv or Δ Thiol R-SH Radical->Thiol H abstraction Thiyl_Radical R-S• Thiol->Thiyl_Radical Thioether R'-CH₂-CH₂-S-R Thiol->Thioether Alkene R'-CH=CH₂ Thiyl_Radical->Alkene Addition Termination_Products Termination_Products Thiyl_Radical->Termination_Products Coupling Carbon_Radical R'-C•H-CH₂-S-R Alkene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Carbon_Radical->Thiyl_Radical Regenerates Carbon_Radical->Termination_Products Coupling

Caption: Radical-initiated thiol-ene reaction mechanism.

Thiol_Ene_Workflow Start Start Reagent_Prep Reagent Preparation (Thiol, Ene, Initiator) Start->Reagent_Prep Mixing Mixing of Reactants Reagent_Prep->Mixing Degassing Degassing (optional) Mixing->Degassing Initiation Reaction Initiation (UV or Thermal) Degassing->Initiation Monitoring Real-Time Monitoring (e.g., FT-IR) Initiation->Monitoring Quenching Reaction Quenching Monitoring->Quenching Purification Product Purification Quenching->Purification Analysis Product Characterization Purification->Analysis End End Analysis->End

Caption: General experimental workflow for thiol-ene reactions.

Conclusion

The thiol-ene reaction is a highly efficient and versatile tool in chemical synthesis and materials science. The choice of thiol can have a significant impact on the reaction kinetics and overall efficiency. Primary thiols generally exhibit the highest reactivity in radical-mediated pathways, although the specific 'ene' reactant and reaction conditions can modulate this trend. For researchers and drug development professionals, a careful consideration of the thiol structure, alongside the desired reaction rate and final product properties, is crucial for successful application of this powerful click reaction. The provided experimental protocol for real-time FT-IR analysis offers a robust method for systematically benchmarking the efficiency of different thiols in-house.

References

Comparing the organoleptic properties of synthetic vs. natural Ethyl 3-mercaptobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the organoleptic properties of synthetic and natural Ethyl 3-mercaptobutyrate, a key aroma compound with significant applications in the flavor, fragrance, and pharmaceutical industries. By presenting available data, outlining experimental protocols, and discussing the nuances of each source, this document aims to inform purchasing decisions and research applications where sensory characteristics are paramount.

Introduction to this compound

This compound (CAS No. 156472-94-5) is a sulfur-containing ester known for its potent and complex aroma profile. It is a crucial component in the formulation of various fruit flavors, particularly those with tropical and savory notes. While the synthetic version is widely available and utilized, the natural form, found in fruits such as mango, presents a different sensory experience that can be highly desirable for specific applications. The choice between synthetic and natural this compound often depends on labeling requirements, cost considerations, and, most importantly, the desired organoleptic profile.

Organoleptic Profile Comparison

The primary distinction in the organoleptic properties of synthetic and natural this compound lies in the complexity and nuance of the aroma and flavor. While pure synthetic this compound offers a consistent and specific profile, the natural counterpart is often part of a complex matrix of other volatile compounds that modulate its sensory perception.

Table 1: Comparative Organoleptic Profile of Synthetic vs. Natural this compound

Organoleptic AttributeSynthetic this compoundNatural this compound (from Mango)
Primary Aroma Sulfurous, Fruity, Tropical[1]Green, Mango, Fruity, Sulfurous[2]
Secondary Notes Sweet, Meaty[1]Sweet, Muscat Grape, Blackcurrant, Tropical, Fleshy[2]
Flavor Profile Roasted, Sweet, Sour[3]Green, Sulfur, Sweet, Fruity, Tropical[2]
Purity and Consistency High purity, consistent profileVariable profile depending on extraction and other co-eluting compounds
Potential Off-Notes Potential for process-related impuritiesPotential for earthy or overly vegetative notes depending on extraction

Influence of Source on Organoleptic Properties

Synthetic this compound

Synthetically produced this compound offers a high degree of purity and consistency. The aroma is often described as a powerful combination of sulfurous notes with a pronounced fruity and tropical character. The flavor profile is typically characterized by roasted, sweet, and sour elements.[1][3] The controlled manufacturing process allows for a reproducible product, which is a significant advantage in large-scale production where consistency is key.

However, the synthetic process can introduce trace impurities that may impact the final organoleptic profile. The nature of these impurities depends on the specific synthetic route employed. Common starting materials include crotonates, and byproducts could include unreacted starting materials or other sulfur-containing compounds. These trace impurities can sometimes impart harsh or chemical-like notes that are not present in the natural counterpart.

Natural this compound

Natural this compound is a component of the complex aroma profile of mangoes.[2] Its organoleptic properties in a natural extract are therefore influenced by a synergistic effect with other volatile compounds present in the fruit. These can include esters, terpenes, and other sulfur compounds, which contribute to a more rounded, complex, and authentic mango aroma. The natural version is often described as having green, fruity, and sulfurous notes with nuances of muscat grape, blackcurrant, and a fleshy character.[2]

The challenge with natural this compound lies in the variability of its concentration and the overall aroma profile, which can be affected by the mango cultivar, ripeness, and the extraction method used. The presence of other volatile compounds can enhance the desired aroma but can also introduce unwanted notes if not properly controlled during the extraction and purification process.

Experimental Protocols for Organoleptic Evaluation

To objectively compare the organoleptic properties of synthetic and natural this compound, a trained sensory panel and standardized evaluation protocols are essential.

Sensory Panel Selection and Training

A panel of 8-12 individuals should be selected based on their sensory acuity and ability to describe aromas and flavors consistently. Training should involve the presentation of reference standards for relevant aroma descriptors (e.g., sulfurous, fruity, tropical, green, sweet).

Descriptive Sensory Analysis Protocol

A quantitative descriptive analysis (QDA) method is recommended for a detailed comparison.

  • Sample Preparation: Prepare solutions of synthetic and natural this compound at the same concentration (e.g., 1 ppm in deionized water or a neutral base). Samples should be presented blind and in a randomized order.

  • Attribute Generation: In initial sessions, the sensory panel should collaboratively develop a lexicon of descriptive terms for the aroma and flavor of the samples.

  • Intensity Rating: In subsequent sessions, panelists will individually rate the intensity of each attribute for each sample on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely intense).

  • Data Analysis: The data should be analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the samples.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the specific aroma-active compounds that contribute to the overall scent of each sample.

  • Sample Injection: An extract of each sample is injected into a gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity.

  • Detection: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and an olfactory port, where a trained analyst sniffs the eluting compounds and describes their aroma.

  • Aroma Profile Generation: This allows for the creation of an "aromagram" for each sample, which links specific chemical compounds to their perceived aroma and intensity. This can be instrumental in identifying the trace compounds that differentiate the synthetic and natural profiles.

Visualizing the Comparison and Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_vs_Natural_Source cluster_synthetic Synthetic Production cluster_natural Natural Sourcing Chemical Precursors Chemical Precursors Chemical Synthesis Chemical Synthesis Chemical Precursors->Chemical Synthesis Controlled Reaction Purification Purification Chemical Synthesis->Purification Distillation, Chromatography Trace Impurities Trace Impurities Chemical Synthesis->Trace Impurities Synthetic this compound Synthetic this compound Purification->Synthetic this compound High Purity Organoleptic Profile S Consistent, Potent Sulfurous, Fruity Synthetic this compound->Organoleptic Profile S Characterized by: Mango Fruit Mango Fruit Extraction Extraction Mango Fruit->Extraction Distillation, Solvent Extraction Natural Extract Natural Extract Extraction->Natural Extract Complex Mixture Natural this compound Natural this compound Natural Extract->Natural this compound Co-eluting Volatiles Organoleptic Profile N Complex, Nuanced Green, Mango, Fruity Natural this compound->Organoleptic Profile N Characterized by: Sensory_Evaluation_Workflow cluster_sensory Sensory Panel cluster_instrumental Instrumental Start Start Sample Preparation Sample Preparation (Synthetic & Natural) Start->Sample Preparation Sensory Panel Evaluation Sensory Panel Evaluation Sample Preparation->Sensory Panel Evaluation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Analysis Data Analysis Sensory Panel Evaluation->Data Analysis Descriptive Analysis Descriptive Analysis Instrumental Analysis->Data Analysis GC-MS GC-MS Comparative Report Comparative Report Data Analysis->Comparative Report End End Comparative Report->End Intensity Ratings Intensity Ratings Descriptive Analysis->Intensity Ratings GC-O GC-O GC-MS->GC-O

References

Safety Operating Guide

Proper Disposal of Ethyl 3-mercaptobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ethyl 3-mercaptobutyrate (CAS No. 156472-94-5). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is recognized as a hazardous substance and must be managed according to federal, state, and local regulations.

I. Understanding the Hazards

This compound is a chemical compound that presents several hazards. It is harmful if swallowed and is an irritant.[1] Like other mercaptans, it has a strong, unpleasant odor.[2] Proper handling and disposal are paramount to mitigate risks of exposure and environmental contamination.

II. Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[3][4][5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[3][5] Generators of hazardous waste are responsible for determining if their waste is hazardous and ensuring its proper management.[3][5] Many states have their own hazardous waste regulations that may be more stringent than federal requirements.[3]

III. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to prevent exposure.[6]

PPE CategorySpecification
Eye Protection Wear chemical safety goggles. If there is a splash hazard, a face shield should also be worn.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat or chemical-resistant apron should be worn.[7] Long pants and closed-toe shoes are mandatory.[7]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9] A written respiratory protection program should be in place.[8]

IV. Spill and Leak Procedures

In the event of a spill or leak, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials, such as sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[7]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Personal Decontamination: Remove any contaminated clothing and wash exposed skin thoroughly with soap and water.[6]

V. Disposal Protocol

The following step-by-step protocol outlines the proper procedure for the disposal of this compound.

  • Waste Characterization: this compound should be treated as a hazardous waste. Do not mix it with non-hazardous waste.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and chemically compatible container.

    • The container must be in good condition, free of leaks, and have a secure-fitting lid.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • The label must also include the name of the chemical (this compound), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[7] Disposal must be conducted at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[10]

  • Record Keeping: Maintain accurate records of the amount of hazardous waste generated and its disposal date, in accordance with RCRA and institutional policies.

VI. Quantitative Data Summary

PropertyValue
Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol [1]
Boiling Point 75 - 76 °C / 167 - 168.8 °F @ 10 mmHg[2]
Flash Point 72 °C / 161.6 °F[2]
Specific Gravity 1.059[2]
Solubility Insoluble in water; soluble in non-polar solvents[1]
Primary Hazards Harmful if swallowed, Irritant[1]

VII. Disposal Workflow Diagram

DisposalWorkflow A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Disposal Vendor D->E F Arrange for Pickup and Transportation E->F G Disposal at Permitted TSDF Facility F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl 3-mercaptobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for working with Ethyl 3-mercaptobutyrate, a compound noted for its strong, unpleasant odor and potential hazards. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

This compound is classified as a combustible liquid and can be harmful if swallowed.[1][2] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[3] Due to its thiol group, a primary concern is its powerful stench, which can be detected at very low concentrations.[3][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation and odor.[3] To prevent vapors from entering the fume hood exhaust, a bleach trap is recommended.[4]
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are recommended.[3] Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields are mandatory to protect against splashes.[3]
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against accidental skin contact with the chemical.[3]
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][5]
Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

1. Pre-Handling Preparation:

  • Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for the immediate decontamination of glassware and utensils.[3]

  • Gather Materials: Assemble all necessary equipment, including PPE, this compound, and any required reagents or solvents, inside the fume hood.

  • Inform Colleagues: Notify others in the laboratory that you will be working with a strong odorant.[6]

2. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Chemical Transfer: When transferring the liquid, use methods that minimize odor release, such as a syringe or cannula.[3] Avoid pouring or pipetting solutions of the volatile thiol compound directly.

  • Perform Work: Conduct all experimental procedures within the fume hood.

3. Post-Handling Procedures:

  • Decontaminate Equipment: Immediately place all contaminated glassware and utensils into the prepared bleach bath. Allow them to soak for at least 14 hours to neutralize the thiol.[3]

  • Clean Work Area: Wipe down the work surface inside the fume hood with a suitable decontaminating solution.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and lingering odor issues.

  • Waste Segregation: All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered hazardous waste.

  • Neutralization of Liquid Waste: The malodorous contents of any cold traps or residual solutions should be carefully added to a cooled bleach solution within the fume hood.[4]

  • Packaging of Solid Waste: Contaminated solid waste should be sealed in a zip-lock bag, then placed in a wide-mouth plastic jar, and clearly labeled as hazardous waste.[4]

  • Final Disposal: The neutralized liquid solution and the packaged solid waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][7]

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagram outlines the key steps in a logical sequence.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Decontamination cluster_disposal Waste Disposal prep_fume_hood Prepare Fume Hood & Bleach Bath gather_materials Gather Materials prep_fume_hood->gather_materials don_ppe Don PPE gather_materials->don_ppe transfer_chemical Transfer Chemical don_ppe->transfer_chemical perform_work Perform Experiment transfer_chemical->perform_work decontaminate_equipment Decontaminate Equipment in Bleach perform_work->decontaminate_equipment clean_area Clean Work Area decontaminate_equipment->clean_area neutralize_liquid Neutralize Liquid Waste with Bleach clean_area->neutralize_liquid package_solid Package Solid Waste clean_area->package_solid dispose_hazardous Dispose as Hazardous Waste neutralize_liquid->dispose_hazardous package_solid->dispose_hazardous

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.